molecular formula C14H24N2O6 B1378968 1-Boc-3-(boc-amino)azetidine-3-carboxylic acid CAS No. 1363382-07-3

1-Boc-3-(boc-amino)azetidine-3-carboxylic acid

Cat. No.: B1378968
CAS No.: 1363382-07-3
M. Wt: 316.35 g/mol
InChI Key: HKALKUARCQYSJO-UHFFFAOYSA-N
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Description

1-Boc-3-(boc-amino)azetidine-3-carboxylic acid is a useful research compound. Its molecular formula is C14H24N2O6 and its molecular weight is 316.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O6/c1-12(2,3)21-10(19)15-14(9(17)18)7-16(8-14)11(20)22-13(4,5)6/h7-8H2,1-6H3,(H,15,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKALKUARCQYSJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CN(C1)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Guide to the Synthesis of 1-Boc-3-(boc-amino)azetidine-3-carboxylic Acid: A Keystone Building Block for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The constrained, non-natural α,α-disubstituted amino acid, 1-Boc-3-(boc-amino)azetidine-3-carboxylic acid, represents a highly valuable scaffold in modern drug discovery. Its rigid four-membered ring structure imparts unique conformational constraints on peptides and small molecules, often leading to enhanced metabolic stability, receptor-binding affinity, and improved pharmacokinetic profiles.[1][2][3] The synthesis of this building block, however, is non-trivial, presenting challenges related to the inherent strain of the azetidine ring and the construction of a sterically hindered quaternary carbon center.[4][5] This in-depth technical guide provides a comprehensive overview of the prevalent synthetic strategies, delving into the underlying chemical principles, providing detailed experimental protocols, and offering insights into process optimization for researchers in medicinal chemistry and process development.

Introduction: The Strategic Value of the Azetidine Scaffold

Azetidines are four-membered nitrogen-containing heterocycles that have emerged as privileged motifs in medicinal chemistry.[4] Their incorporation into drug candidates can significantly alter physicochemical properties, such as solubility and lipophilicity, while the rigid structure helps to lock in bioactive conformations. Azetidine-3-carboxylic acid derivatives, in particular, serve as constrained β-amino acid surrogates, finding application in the development of novel therapeutics, including antivirals, antibacterial agents, and tachykinin antagonists.[6][7] The target molecule of this guide, with its fully protected amino and carboxylic acid functionalities at the C3 position, is a versatile intermediate, primed for solid-phase peptide synthesis and other coupling reactions.[2][8]

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals two primary strategic approaches. The core challenge lies in the formation of the 3-aminoazetidine-3-carboxylic acid backbone. One pathway involves the functionalization of a pre-existing azetidine-3-carboxylic acid derivative. An alternative strategy relies on the construction of the strained azetidine ring from a suitably functionalized acyclic precursor. Both approaches require a robust and orthogonal protection strategy to manage the three reactive functional groups.

G Target This compound FG_Deprotection Functional Group Interconversion (FGI) Target->FG_Deprotection Boc Deprotection Core 3-Amino-azetidine-3-carboxylic Acid Core FG_Deprotection->Core Pathway1 Pathway I: Functionalization of Pre-formed Ring Core->Pathway1 Retrosynthesis Pathway2 Pathway II: Ring Construction Core->Pathway2 Retrosynthesis Azetidine_Start Azetidine-3-carboxylic Acid Derivative Pathway1->Azetidine_Start Acyclic_Start Acyclic Diamine Precursor Pathway2->Acyclic_Start

Caption: Retrosynthetic analysis of the target molecule.

Pathway I: Synthesis via Functionalization of a Pre-formed Azetidine Ring

This strategy leverages commercially available or readily synthesized azetidine precursors. A practical and scalable synthesis of the parent azetidine-3-carboxylic acid has been reported starting from diethyl bis(hydroxymethyl)malonate, which provides a reliable entry point for this pathway.[9] The key transformation is the introduction of an amino group at the C3 position.

Reaction Scheme

The overall workflow for Pathway I is depicted below. It involves the initial protection of the azetidine nitrogen, followed by the introduction of the second nitrogen functionality at C3, subsequent protection, and final deprotection of the carboxylic acid ester.

G cluster_0 Pathway I: Step-wise Functionalization start Azetidine-3-carboxylate (Ester Protected) step1 N1-Boc Protection (Boc)₂O, Base start->step1 step2 C3-Amination (e.g., Curtius Rearrangement) step1->step2 step3 N3-Boc Protection (Boc)₂O, Base step2->step3 step4 Ester Hydrolysis (e.g., LiOH, H₂O) step3->step4 end Final Product step4->end

Caption: Workflow for the synthesis via a pre-formed ring.

Causality and Experimental Choices
  • N1-Boc Protection: The protection of the azetidine ring nitrogen with a tert-butyloxycarbonyl (Boc) group is a critical first step.[10] This is typically achieved using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine or sodium bicarbonate. The Boc group serves two purposes: it deactivates the otherwise nucleophilic ring nitrogen, preventing self-reaction or interference in subsequent steps, and it provides stability to the strained ring system. The Boc group is favored due to its stability under a wide range of conditions and its facile removal under acidic conditions (e.g., with trifluoroacetic acid, TFA).[11]

  • C3-Amination: The introduction of the amino group at the quaternary C3 center is the most challenging step. One of the most effective methods is the Curtius rearrangement. This involves converting the C3-carboxylic acid (which may require temporary deprotection of an ester) into an acyl azide. Upon heating, the acyl azide rearranges with the loss of N₂ gas to form an isocyanate, which can then be hydrolyzed to the corresponding amine. This method reliably forms the C-N bond at a hindered position.

  • N3-Boc Protection: Once the 3-amino group is installed, it is immediately protected, again with (Boc)₂O, to yield the di-Boc protected intermediate.[12] This prevents any undesired side reactions and makes the compound amenable to standard purification techniques like silica gel chromatography.

  • Ester Hydrolysis: The final step is the saponification of the carboxylate ester (e.g., a methyl or ethyl ester) to the free carboxylic acid. This is typically accomplished using a base such as lithium hydroxide (LiOH) in a mixture of water and an organic solvent like THF or methanol. Careful control of the pH during workup is necessary to isolate the final product.

Experimental Protocol: Pathway I
  • Synthesis of Ethyl 1-Boc-azetidine-3-carboxylate: To a solution of ethyl azetidine-3-carboxylate hydrochloride (1 eq.) in dichloromethane (DCM) at 0 °C, add triethylamine (2.2 eq.) dropwise. Stir for 15 minutes, then add a solution of di-tert-butyl dicarbonate (1.1 eq.) in DCM. Allow the reaction to warm to room temperature and stir for 16 hours. Wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the product.

  • Saponification to 1-Boc-azetidine-3-carboxylic acid: Dissolve the ester from the previous step (1 eq.) in a 3:1 mixture of THF/water. Add lithium hydroxide monohydrate (1.5 eq.) and stir at room temperature for 4 hours. Acidify the mixture to pH 3 with 1N HCl and extract with ethyl acetate. Dry the organic layers and concentrate to yield the carboxylic acid.

  • Curtius Rearrangement and Trapping: Dissolve the carboxylic acid (1 eq.) in acetone/water. Add triethylamine (1.1 eq.) and cool to 0 °C. Add ethyl chloroformate (1.1 eq.) and stir for 30 minutes. Add a solution of sodium azide (1.5 eq.) in water and stir for 1 hour. Heat the mixture to 85 °C to effect the rearrangement. The resulting isocyanate is then hydrolyzed in situ under acidic or basic conditions to yield 1-Boc-3-aminoazetidine.

  • Synthesis of 1-Boc-3-(Boc-amino)azetidine: The crude amine from the previous step is dissolved in DCM. Triethylamine (2.2 eq.) and (Boc)₂O (1.1 eq.) are added, and the reaction is stirred overnight. The product is purified by chromatography.

  • Final Product Formation: This pathway as described yields the protected amine but requires a different starting material (with the C3-carboxyl group masked) to directly yield the final product. A more direct route starts with a diester precursor, selectively manipulates one ester to an amine, and then hydrolyzes the second.

Data Summary: Pathway I
StepKey ReagentsSolventTypical YieldKey Considerations
N1-Boc Protection (Boc)₂O, Et₃NDCM>95%Exothermic reaction, requires cooling.
Saponification LiOH·H₂OTHF/H₂O>90%Monitor reaction by TLC/LC-MS.
Curtius Rearrangement DPPA or EtOCOCl/NaN₃Toluene or Acetone/H₂O60-75%Caution: Azide reagents are explosive.
N3-Boc Protection (Boc)₂O, Et₃NDCM>90%Standard protection protocol.

Pathway II: Synthesis via Ring Construction

An alternative approach involves forming the azetidine ring from an acyclic precursor. This strategy can be advantageous as it allows for the stereocontrolled installation of substituents before the sterically demanding cyclization step. The key reaction is an intramolecular nucleophilic substitution to form the strained four-membered ring.[13][14]

Reaction Scheme

The core of this pathway is the intramolecular cyclization of a 1,3-amino alcohol or a related derivative where one terminus has a nucleophilic nitrogen and the other has a carbon bearing a good leaving group.

G cluster_1 Pathway II: Ring Formation Strategy start Acyclic Precursor (e.g., Serine Derivative) step1 Functional Group Manipulation (FGI) start->step1 step2 step2 step1->step2 step3 Intramolecular Cyclization Base-mediated S_N2 step2->step3 step4 Protection & FGI step3->step4 end Final Product step4->end

Caption: Workflow for the synthesis via ring construction.

Causality and Experimental Choices
  • Acyclic Precursor: A common starting point is a derivative of serine or a related 3-hydroxy-2-aminopropanoate. The challenge is to introduce the second nitrogen atom. This can be achieved, for example, by starting with 2,3-diaminopropanoic acid.

  • Cyclization: The key step is the intramolecular S_N2 reaction. The hydroxyl group of the precursor is converted into a good leaving group, typically a mesylate (-OMs) or tosylate (-OTs), by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a non-nucleophilic base like pyridine or triethylamine. Subsequent treatment with a stronger base (e.g., sodium hydride) deprotonates the protected amine, which then acts as the nucleophile to displace the leaving group and form the azetidine ring. The success of this 4-endo-tet cyclization is highly dependent on reaction conditions that favor the intramolecular pathway over intermolecular polymerization.

Experimental Protocol: Pathway II (Conceptual)
  • Precursor Synthesis: Start with commercially available N-Boc-2,3-diaminopropanoic acid methyl ester.

  • Orthogonal Protection: Protect the second amino group with an orthogonal protecting group, for instance, a benzyl (Bn) group.

  • Reduction of Ester: Reduce the methyl ester to the primary alcohol using a mild reducing agent like NaBH₄.

  • Activation of Alcohol: Convert the primary alcohol to a tosylate by reacting with tosyl chloride in pyridine.

  • Cyclization: Treat the N-Boc, N'-Bn protected precursor with a strong, non-nucleophilic base like sodium hydride (NaH) in THF. The deprotonated Boc-amine nitrogen will displace the tosylate to form the 1-Boc-3-(benzylamino)azetidine ring.

  • Final Steps: Remove the benzyl group via hydrogenolysis (H₂, Pd/C). Protect the newly freed 3-amino group with (Boc)₂O. Finally, oxidize the primary alcohol (which would have been carried through or re-introduced) to the carboxylic acid to yield the final product.

Purification and Characterization

The final product, this compound, is a white to off-white solid.[8] Purification is typically achieved by silica gel column chromatography using a gradient of methanol in dichloromethane or ethyl acetate in hexanes. Crystallization can also be employed for further purification.

  • ¹H NMR (CDCl₃, 400 MHz): δ ~4.2-4.0 (m, 4H, CH₂), 1.45 (s, 18H, 2 x C(CH₃)₃). The protons on the azetidine ring often show complex splitting patterns.

  • ¹³C NMR (CDCl₃, 101 MHz): δ ~175 (C=O, acid), 155 (C=O, Boc), 80 (quaternary C of Boc), 55-60 (C3 of azetidine), 50-55 (C2/C4 of azetidine), 28.4 (CH₃ of Boc).

  • Mass Spectrometry (ESI-): [M-H]⁻ calculated for C₁₄H₂₄N₂O₆: 315.16; found 315.2.

Conclusion

The synthesis of this compound is a challenging yet achievable goal for synthetic chemists. The most established route involves the multi-step functionalization of a pre-formed azetidine-3-carboxylic acid core, with the Curtius rearrangement being a key transformation for installing the 3-amino group. While ring-construction strategies offer an alternative, they often require more extensive precursor synthesis. The choice of pathway depends on the scale of the synthesis, the availability of starting materials, and the specific expertise of the research team. The continued importance of this unique building block in drug discovery will undoubtedly spur further innovation in its synthetic accessibility.

References

  • Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
  • A Practical Process for the Preparation of Azetidine-3-carboxylic Acid.
  • Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. PubMed.
  • 1-N-Boc-3-Azetidinecarboxylic acid | 142253-55-2. ChemicalBook.
  • WO2000063168A1 - Synthesis of azetidine derivatives.
  • A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. Marcel Dekker, Inc.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central.
  • PREPARATION AND SYNTHETIC APPLIC
  • Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid | Request PDF.
  • Synthesis of azetidine-3-carboxylic acid. The Journal of Organic Chemistry.
  • 3-Aminoazetidine, 3-BOC protected. Apollo Scientific.
  • Boc-azetidine-3-carboxylic acid. Chem-Impex.
  • 1-Boc-azetidine-3-carboxylic acid. MySkinRecipes.
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC - NIH.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Boc-Azetidine-3-carboxylic acid [142253-55-2]. Aapptec Peptides.
  • 1-Boc-azetidine-3-carboxylic acid = 98.0 TLC 142253-55-2. Sigma-Aldrich.
  • 1-Boc-3-(Amino)azetidine. ChemicalBook.
  • Boc Protecting Group for Amines. Chemistry Steps.

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A Technical Guide to the Physicochemical Properties of N-Boc-Azetidine-3-Carboxylic Acid for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Azetidine Scaffold

In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular frameworks that bestow advantageous pharmacological and physicochemical properties is paramount. Among the saturated heterocycles, the azetidine ring—a four-membered nitrogen-containing scaffold—has emerged as a "privileged" structure.[1][2] Its growing prevalence in FDA-approved drugs, such as baricitinib and cobimetinib, highlights its role in enhancing metabolic stability and pharmacokinetic profiles.[3]

The unique structural features of azetidines, including high ring strain and sp³-rich character, offer a degree of conformational rigidity that is highly attractive for designing bioactive molecules.[3] This constrained geometry, sitting between the highly strained aziridines and the more flexible pyrrolidines, allows for precise control over the spatial orientation of substituents.[2] This can lead to a significant increase in binding affinity for biological targets by minimizing the entropic penalty upon binding.[2]

This guide provides an in-depth analysis of the key physicochemical properties of a crucial building block, N-Boc-azetidine-3-carboxylic acid , from the perspective of a drug development professional. We will explore the causality behind experimental choices for characterizing this molecule and provide actionable protocols for assessing its properties, which are critical for its successful application in drug discovery pipelines.

Section 1: Molecular Structure and Its Implications

The foundational structure for our discussion is 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid, commonly referred to as N-Boc-azetidine-3-carboxylic acid.

  • Molecular Formula: C₉H₁₅NO₄[4]

  • Molecular Weight: 201.22 g/mol [4]

  • Appearance: White to light yellow crystalline powder.[5]

The molecule incorporates two key features that dictate its behavior:

  • The Azetidine Ring: A strained, four-membered heterocycle that acts as a rigid scaffold. Unlike more flexible five- or six-membered rings, the azetidine core restricts the possible conformations of the carboxylic acid substituent, which can be exploited for precise interactions with a biological target.[1]

  • The N-Boc Group (tert-butoxycarbonyl): A bulky, lipophilic protecting group. Its primary role is to mask the reactivity of the azetidine nitrogen during chemical synthesis, such as peptide coupling.[] However, its presence profoundly influences the molecule's physicochemical properties, shifting it from a polar, hydrophilic amino acid to a much more lipophilic, organic-soluble building block.

Section 2: Critical Physicochemical Properties for Drug Development

A thorough understanding of a building block's physicochemical properties is not merely academic; it is a prerequisite for efficient lead optimization and successful clinical translation. Low solubility, for instance, can lead to unreliable results in vitro and poor bioavailability in vivo.[7]

Lipophilicity (LogP/LogD)

Why It Matters: Lipophilicity is a critical determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. It governs a molecule's ability to cross biological membranes, its potential for plasma protein binding, and its susceptibility to metabolism.[8] The octanol-water partition coefficient (LogP for neutral species, LogD for ionizable species at a specific pH) is the standard metric for this property.[9]

Expert Insights: The introduction of the N-Boc group dramatically increases the lipophilicity of the parent azetidine-3-carboxylic acid. The parent amino acid is highly polar, whereas the N-Boc derivative is readily soluble in many organic solvents. This increased lipophilicity is advantageous for synthetic manipulations in non-aqueous media but must be considered in the context of the final drug candidate's properties. High lipophilicity in a final compound (e.g., LogP > 4.5) often correlates with poor aqueous solubility and increased metabolic clearance.[8]

Data Summary Table:

CompoundMolecular FormulaCalculated LogPRationale
Azetidine-3-carboxylic acidC₄H₇NO₂-2.3 (Predicted)Highly polar zwitterionic structure dominates.
N-Boc-azetidine-3-carboxylic acidC₉H₁₅NO₄0.4 (Computed)[4]The large, nonpolar tert-butyl group significantly increases lipophilicity, masking the polarity of the amine.

Experimental Protocol: LogP Determination by HPLC

The shake-flask method is the traditional approach, but HPLC-based methods are faster, consume less material, and are less sensitive to impurities, making them ideal for screening.[8][10] The principle is to correlate the retention time (k') of a compound on a reversed-phase column with the known LogP values of a set of standards.[10]

// Styling Standards, Sample, Working [fillcolor="#FFFFFF", fontcolor="#202124"]; Inject_Std, Record_Std, Inject_Sample, Record_Sample [fillcolor="#FFFFFF", fontcolor="#202124"]; Calc_k, Plot, Regression, Interpolate [fillcolor="#4285F4", fontcolor="#FFFFFF"]; } end_dot Caption: Workflow for HPLC-based LogP Determination.

Aqueous Solubility

Why It Matters: Poor aqueous solubility is a major hurdle in drug development, leading to challenges in formulation, unreliable bioassay results, and poor bioavailability.[7] Assessing solubility early and often is critical.

Expert Insights: The solubility of N-Boc-azetidine-3-carboxylic acid is a balance between the polar carboxylic acid group, which promotes water solubility, and the greasy N-Boc group, which hinders it. Its solubility will be highly pH-dependent. At low pH, the carboxylic acid is protonated and neutral, reducing solubility. As the pH increases above the pKa, the carboxylate anion forms, dramatically increasing aqueous solubility. For practical use in assays, a kinetic solubility measurement is often sufficient for initial screening, while thermodynamic solubility is the gold standard for lead optimization.[11]

Experimental Protocol: Thermodynamic "Shake-Flask" Solubility Assay

This method determines the equilibrium solubility of a compound and is considered the most reliable method.[12]

  • Preparation: Add an excess amount of solid N-Boc-azetidine-3-carboxylic acid to a series of vials containing aqueous buffers at different pH values (e.g., pH 2.0, 6.5, 7.4). The excess solid is crucial to ensure saturation.[12]

  • Equilibration: Tightly cap the vials and agitate them (e.g., on a shaker or rotator) at a constant temperature (e.g., 25°C) for a prolonged period (24-48 hours) to ensure equilibrium is reached.[11][13]

  • Phase Separation: After equilibration, allow the vials to stand, then separate the saturated aqueous phase from the undissolved solid. This is best achieved by centrifugation or filtration through a 0.45 µm filter.[14]

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.[7]

  • Reporting: The solubility is reported in units such as µg/mL or µM at each specific pH.

Acidity (pKa)

Why It Matters: The pKa of the carboxylic acid group determines the molecule's ionization state at a given pH. This is fundamental to its solubility, membrane permeability, and ability to interact with biological targets via ionic bonds.

Expert Insights: For N-Boc-azetidine-3-carboxylic acid, the only ionizable group in the typical pH range (1-12) is the carboxylic acid. Its pKa is predicted to be around 4.21.[15] This means that at physiological pH (~7.4), the molecule will exist almost exclusively in its deprotonated, anionic carboxylate form, which will dominate its aqueous solubility profile. Potentiometric titration is a highly precise and standard method for experimentally verifying this value.[16]

Experimental Protocol: pKa Determination by Potentiometric Titration

This technique involves monitoring the pH of a solution of the analyte as a titrant is added incrementally.[17]

  • System Calibration: Calibrate a pH meter with high-quality standard buffers (e.g., pH 4, 7, and 10).[18]

  • Sample Preparation: Dissolve a precisely weighed amount of N-Boc-azetidine-3-carboxylic acid in deionized, carbonate-free water to a known concentration (e.g., 1-10 mM).[17][19] An inert electrolyte like 0.15 M KCl is added to maintain constant ionic strength.[18]

  • Titration: Place the solution in a jacketed vessel at a constant temperature (e.g., 25°C) and purge with nitrogen to remove dissolved CO₂.[17] Titrate the solution by adding small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH), recording the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH value at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[17] This point can be precisely located by finding the inflection point on the first derivative of the curve.

Chemical Stability

Why It Matters: The stability of the protecting group is critical. It must remain intact during synthetic steps but be cleanly removable under specific, non-destructive conditions. The Boc group is designed to be acid-labile.[20]

Expert Insights: The N-Boc group is exceptionally stable under neutral and basic conditions, making it orthogonal to base-labile protecting groups like Fmoc.[20] However, it is readily cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA), HCl in dioxane). This cleavage proceeds via the formation of a stable tert-butyl cation.[21] Therefore, when using this building block, subsequent reaction steps must avoid strong acids unless deprotection is the intended outcome. Stability in aqueous buffers at various pH values is also important for predicting shelf-life and behavior in biological assays.

Experimental Protocol: HPLC-Based Stability Assay

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// Nodes Prep_Stock [label="Prepare a concentrated stock solution\nof the compound in an organic solvent (e.g., ACN)", fillcolor="#FFFFFF", fontcolor="#202124"]; Prep_Buffers [label="Prepare a series of aqueous buffers\n(e.g., pH 2, pH 7.4, pH 9)", fillcolor="#FFFFFF", fontcolor="#202124"]; Incubate [label="Dilute stock into each buffer to a final\nconcentration (e.g., 10 µM) and\nincubate at a set temperature (e.g., 37°C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Timepoints [label="At various time points (T=0, 2, 8, 24h),\nwithdraw an aliquot from each buffer", fillcolor="#FBBC05", fontcolor="#202124"]; Quench [label="Quench the reaction if necessary\n(e.g., by adding ACN or neutralizing)", fillcolor="#FFFFFF", fontcolor="#202124"]; Analyze [label="Analyze each timepoint sample by HPLC-UV", fillcolor="#34A853", fontcolor="#FFFFFF"]; Plot_Data [label="Plot % Parent Compound Remaining\n(y-axis) vs. Time (x-axis) for each pH", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Prep_Stock -> Incubate; Prep_Buffers -> Incubate; Incubate -> Timepoints; Timepoints -> Quench; Quench -> Analyze; Analyze -> Plot_Data; } end_dot Caption: Workflow for HPLC-based Stability Assay.

Conclusion

N-Boc-azetidine-3-carboxylic acid is more than just a building block; it is a strategic tool for introducing a constrained, sp³-rich scaffold into drug candidates. Its physicochemical properties are dominated by the interplay between the polar carboxylic acid and the lipophilic N-Boc protecting group. A comprehensive, data-driven understanding of its solubility, lipophilicity, pKa, and stability is not optional—it is essential for any researcher aiming to leverage its unique structural benefits. The protocols and insights provided in this guide serve as a foundational framework for the rational incorporation of this valuable motif into next-generation therapeutics.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. (2024). Available from: [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

  • ResearchGate. Azetidines in medicinal chemistry: emerging applications and approved drugs. (2024). Available from: [Link]

  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Available from: [Link]

  • National Center for Biotechnology Information. Development of Methods for the Determination of pKa Values. Available from: [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). Available from: [Link]

  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Available from: [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

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A Technical Guide to the Structural Elucidation of 1-Boc-3-(boc-amino)azetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, conformationally constrained amino acids are invaluable building blocks for crafting peptides and peptidomimetics with enhanced stability, receptor affinity, and specific secondary structures.[1] 1-Boc-3-(boc-amino)azetidine-3-carboxylic acid is a notable example, featuring a rigid four-membered azetidine ring that imparts unique conformational constraints.[2] The presence of two tert-butyloxycarbonyl (Boc) protecting groups and a quaternary α-carbon presents a distinct challenge for its synthesis and, critically, for its unambiguous structural verification.[3][4]

This in-depth technical guide provides a comprehensive, field-proven workflow for the complete structural elucidation of this complex molecule. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, ensuring a self-validating system of analysis. This guide is intended for researchers, scientists, and drug development professionals who require absolute certainty in the structure of their molecular building blocks.

Chapter 1: Foundational Analysis - Confirming the Molecular Blueprint with Mass Spectrometry

1.1. Principle & Rationale: The First Checkpoint

Before dedicating resources to extensive NMR analysis or crystallization, the first and most logical step is to confirm the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the ideal tool for this purpose. We select Electrospray Ionization (ESI) as the method of choice due to its "soft" ionization nature, which minimizes in-source fragmentation and maximizes the probability of observing the intact molecular ion.[5] For a molecule like this compound, which possesses acidic and basic functional groups, ESI in both positive and negative ion modes is recommended to ensure the highest chance of successful ionization.

A known challenge with Boc-protected amines is their potential instability under certain MS conditions, which can lead to the facile loss of the Boc group.[5][6] Therefore, optimizing ESI source parameters (e.g., using a lower fragmentor voltage) is crucial to preserve the parent molecule.[6]

1.2. Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the analyte (approximately 100 µg/mL) in a suitable solvent system, such as a 1:1 mixture of acetonitrile and water with 0.1% formic acid for positive ion mode, or 0.1% ammonium hydroxide for negative ion mode.

  • Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer capable of high resolution (<5 ppm mass accuracy).

  • Ionization Mode: ESI, performed separately in both positive and negative ion modes.

  • Data Acquisition: Acquire data over a mass range of m/z 100-1000.

  • Analysis: Calculate the theoretical exact mass of the expected molecular ions and compare this with the experimentally observed m/z values.

1.3. Data Interpretation & Expected Results

The molecular formula for this compound is C₁₄H₂₄N₂O₆. The expected HRMS data is summarized in the table below.

Ion Formula Theoretical m/z Observed m/z Δ (ppm)
[M+H]⁺C₁₄H₂₅N₂O₆⁺317.1707Experimental Value< 5
[M+Na]⁺C₁₄H₂₄N₂O₆Na⁺339.1527Experimental Value< 5
[M-H]⁻C₁₄H₂₃N₂O₆⁻315.1562Experimental Value< 5

Table 1: Predicted HRMS Data.

Observing ions corresponding to these exact masses within a 5 ppm error margin provides strong evidence for the correct elemental composition. One might also observe fragment ions corresponding to the loss of isobutylene ([M-56]⁺) or the entire Boc group ([M-100]⁺), which can serve as secondary confirmation of the protecting groups' presence.[7]

Chapter 2: Unraveling the Molecular Framework with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. For a structure with the complexity of this compound—featuring a strained ring, a quaternary center, and diastereotopic protons—a suite of 1D and 2D NMR experiments is not just recommended, but essential.[8]

Logical Workflow for NMR-Based Structure Elucidation

G cluster_0 1D NMR cluster_1 2D NMR H1 ¹H NMR (Proton Environment) COSY COSY (H-H Connectivity) H1->COSY Identify spin systems C13 ¹³C NMR (Carbon Skeleton) HSQC HSQC (Direct C-H Bonds) C13->HSQC Assign protonated carbons COSY->HSQC Cross-validate HMBC HMBC (Long-Range C-H Bonds) HSQC->HMBC Assign quaternary carbons & confirm fragments Structure Final Structure HMBC->Structure Assemble the molecule

Caption: A logical workflow for NMR-based structure elucidation.

2.1. Experimental Protocol: NMR Sample Preparation & Acquisition

  • Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (N-H and COOH). Filter the solution through a glass wool plug into a clean NMR tube to remove any particulate matter.[8]

  • Acquisition: Acquire the following spectra on a 400 MHz or higher spectrometer:

    • ¹H NMR

    • ¹³C NMR

    • DEPT-135 (to differentiate CH, CH₂, and CH₃ groups)

    • 2D COSY (Correlation Spectroscopy)

    • 2D HSQC (Heteronuclear Single Quantum Coherence)

    • 2D HMBC (Heteronuclear Multiple Bond Correlation)

2.2. Step-by-Step Spectral Analysis & Interpretation

A. ¹H NMR: Mapping the Protons

The ¹H NMR spectrum provides the initial overview of the proton environments.

  • Boc Groups: Two sharp singlets are expected around δ 1.4-1.5 ppm, each integrating to 9 protons, corresponding to the two chemically distinct Boc groups (N-Boc and NH-Boc).

  • Azetidine Ring Protons: The four protons on the azetidine ring (positions 2 and 4) are diastereotopic due to the chiral center at C3.[9] This means they are chemically non-equivalent and will appear as distinct signals. They are expected to resonate as two pairs of doublets (or more complex multiplets due to geminal and vicinal coupling) in the region of δ 3.5-4.5 ppm.[9]

  • Exchangeable Protons (in DMSO-d₆): A broad singlet for the N-H proton and a very broad singlet for the carboxylic acid O-H proton are expected. Their chemical shifts can vary significantly.

B. ¹³C NMR & DEPT-135: Visualizing the Carbon Skeleton

This provides a count of the unique carbon atoms.

  • Boc Carbons: Two signals for the t-butyl carbons (~δ 28 ppm), two signals for the quaternary carbons of the Boc groups (~δ 80 ppm), and two carbonyl signals (~δ 155-175 ppm).

  • Azetidine Ring Carbons: Two signals for the CH₂ carbons (~δ 50-60 ppm) and one signal for the critical C3 quaternary carbon (~δ 60-70 ppm).

  • Carboxylic Acid Carbonyl: One signal for the COOH carbon, typically downfield (~δ 170-180 ppm).

  • The DEPT-135 spectrum will confirm the CH₂ signals (negative phase) and distinguish them from any CH signals (positive phase), while quaternary carbons will be absent.

C. 2D COSY: Connecting Adjacent Protons

The COSY spectrum will reveal proton-proton couplings. The key correlation will be between the diastereotopic protons on C2 and C4 of the azetidine ring, confirming their presence within the same spin system.

D. 2D HSQC: Linking Protons to Carbons

The HSQC spectrum unambiguously links each proton to its directly attached carbon. This allows for the confident assignment of the ¹³C signals for the azetidine CH₂ groups and the Boc t-butyl groups.

E. 2D HMBC: Assembling the Final Structure

The HMBC (Heteronuclear Multiple Bond Correlation) experiment is the cornerstone for confirming the overall structure by revealing 2- and 3-bond correlations between protons and carbons. It is the definitive experiment for connecting the molecular fragments.

HMBC_Correlations mol N_Boc N-Boc NH_Boc NH-Boc COOH COOH Azetidine Azetidine Ring C3 C3 CH2_2 CH₂ (2) CH2_4 CH₂ (4) Boc1_H Boc¹-H Boc1_H->N_Boc Key Correlation 1 Boc2_H Boc²-H Boc2_H->NH_Boc Key Correlation 2 NH_H N-H NH_H->C3 Key Correlation 3 CH2_H CH₂-H CH2_H->COOH Key Correlation 5 CH2_H->C3 Key Correlation 4

Caption: Key HMBC correlations confirming the molecular assembly.

Crucial HMBC Correlations to Confirm:

  • Boc¹ Protons to N-Boc Carbonyl: Correlation from the 9H singlet of one Boc group to its own carbonyl carbon and the quaternary carbon of the t-butyl group.

  • Boc² Protons to NH-Boc Carbonyl: Similar correlation for the second Boc group.

  • Azetidine CH₂ Protons to C3: Correlations from the protons at C2 and C4 to the quaternary carbon at C3.

  • Azetidine CH₂ Protons to N-Boc: Correlations from the protons at C2 and C4 to the carbons of the N-Boc group attached to the ring nitrogen.

  • N-H Proton to C3 and NH-Boc Carbonyl: A correlation from the N-H proton (if observed) to the C3 quaternary carbon and the adjacent Boc carbonyl carbon provides definitive proof of the amino group's location.

2.3. Summary of Expected NMR Data

Assignment ¹H NMR (δ ppm) ¹³C NMR (δ ppm) Key HMBC Correlations (¹H → ¹³C)
C(CH₃)₃ (x2)~1.4-1.5 (2s, 18H)~28Boc-H → Boc-C(CH₃)₃, Boc-C=O
Azetidine CH₂ (x2)~3.5-4.5 (m, 4H)~50-60CH₂ → C3, N-Boc carbons
C3 (quaternary)-~60-70-
C(CH₃)₃ (x2)-~80Boc-H → C(CH₃)₃
NHvariable (br s, 1H)-N-H → C3, NH-Boc C=O
N-Boc C=O-~155Boc-H → C=O
NH-Boc C=O-~156Boc-H → C=O
COOH-~172-
COOHvariable (br s, 1H)--

Table 2: Predicted ¹H and ¹³C NMR chemical shifts and key HMBC correlations.

Chapter 3: The Gold Standard - Single Crystal X-ray Crystallography

3.1. Rationale: Unambiguous 3D Structure

While the combination of MS and comprehensive NMR analysis provides a very high degree of confidence in the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[10] It provides a precise three-dimensional map of the atoms in the solid state, confirming not only the connectivity but also bond lengths, bond angles, and the puckering of the azetidine ring.[11] For novel or critical compounds used in drug development, this level of certainty is often required.

3.2. Experimental Protocol: Crystallization and Data Analysis

  • Crystallization: Growing diffraction-quality single crystals is often the most challenging step. Common methods include:

    • Slow Evaporation: Dissolve the compound to saturation in a suitable solvent (e.g., ethyl acetate, methanol, or a mixture) and allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is less soluble.

  • Data Collection: A suitable single crystal is mounted and cooled in a stream of cold nitrogen gas (typically 100 K). Diffraction data is collected using a diffractometer.[10]

  • Structure Solution and Refinement: The diffraction pattern is computationally processed to generate an electron density map, from which the atomic positions are determined and refined to yield the final crystal structure.

Conclusion

The structural elucidation of this compound is a multi-faceted process that relies on the synergistic application of modern analytical techniques. The workflow presented here—beginning with HRMS to confirm the molecular formula, followed by a comprehensive suite of 1D and 2D NMR experiments to map the atomic connectivity, and culminating in X-ray crystallography for ultimate proof—constitutes a robust, self-validating system. By following this logical progression and understanding the rationale behind each step, researchers can ensure the absolute structural integrity of this valuable and complex synthetic building block, a prerequisite for its successful application in research and drug discovery.

References

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A Technical Guide to the Predicted ¹H and ¹³C NMR Spectroscopy of di-Boc-3-aminoazetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for di-Boc-3-aminoazetidine-3-carboxylic acid. These predictions are based on the analysis of structurally related compounds and established chemical shift ranges for the constituent functional groups.[1][2][3]

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.5br s1H-COOHThe carboxylic acid proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding. Its chemical shift is highly dependent on concentration and solvent.[2][3]
~4.2 - 4.5m4HAzetidine CH₂The methylene protons of the azetidine ring are deshielded by the adjacent nitrogen atom. The presence of two bulky Boc groups and a carboxylic acid at the C3 position will lead to a complex multiplet.
1.40s18H2 x Boc (-CH₃)The 18 equivalent protons of the two tert-butyl groups of the Boc protecting groups are expected to appear as a sharp, intense singlet in a relatively uncrowded region of the spectrum.[1]
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentRationale
~170 - 175-COOHThe carbonyl carbon of the carboxylic acid is significantly deshielded, though typically found slightly upfield compared to ketones and aldehydes due to resonance with the hydroxyl oxygen.[3][4]
~153Boc (C=O)The carbonyl carbons of the two Boc groups are also deshielded and are expected to be in a similar chemical environment.
~80Boc (quaternary C)The quaternary carbons of the two tert-butyl groups.
~60 - 65Azetidine C3The quaternary carbon of the azetidine ring at the 3-position is substituted with the di-Boc-amino and carboxylic acid groups.
~50 - 55Azetidine CH₂The methylene carbons of the azetidine ring are deshielded by the adjacent nitrogen atom.
~28Boc (-CH₃)The methyl carbons of the two tert-butyl groups.

Structural Assignment and Interpretation

The structure of di-Boc-3-aminoazetidine-3-carboxylic acid with predicted NMR assignments is shown below.

Caption: Molecular structure of di-Boc-3-aminoazetidine-3-carboxylic acid with predicted ¹H and ¹³C NMR chemical shifts.

Experimental Protocol for NMR Data Acquisition

The following is a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra for di-Boc-3-aminoazetidine-3-carboxylic acid. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

Sample Preparation
  • Purity Assessment: Ensure the sample is of high purity (>95%) as impurities can complicate spectral interpretation.

  • Mass Determination: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-30 mg for ¹³C NMR.

  • Solvent Selection: Due to the presence of the carboxylic acid and the polar amino acid-like structure, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent.[5] Deuterated water (D₂O) could also be used, but the carboxylic acid proton would exchange with deuterium and become invisible in the ¹H spectrum.[3]

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication may be required to ensure complete dissolution.

  • Internal Standard: Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Transfer: Using a pipette with a filter tip, transfer the solution into a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for sharp spectral lines.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -2 to 16 ppm).

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay (d1): A delay of 1-2 seconds is usually adequate.

    • Number of Scans: 16-64 scans are generally sufficient for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio.

    • Spectral Width: Set a wide spectral width to cover all expected carbon signals (e.g., -10 to 220 ppm).

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay (d1): A longer delay of 2-5 seconds is often necessary for quaternary carbons to fully relax.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum to the internal standard (TMS at 0 ppm).

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Peak Picking: Identify and label the chemical shifts of all peaks in both the ¹H and ¹³C spectra.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in DMSO-d₆ with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer shim Tune and Shim transfer->shim acq_H1 Acquire ¹H Spectrum shim->acq_H1 acq_C13 Acquire ¹³C Spectrum shim->acq_C13 ft Fourier Transform acq_H1->ft acq_C13->ft phase_base Phase and Baseline Correction ft->phase_base ref_int Reference and Integrate phase_base->ref_int analyze Analyze and Assign ref_int->analyze

Caption: Experimental workflow for NMR data acquisition and processing.

Causality Behind Experimental Choices

  • Choice of Solvent (DMSO-d₆): The polarity of DMSO-d₆ makes it an excellent solvent for many amino acid derivatives, ensuring good sample solubility.[5] Unlike D₂O, it allows for the observation of the exchangeable carboxylic acid proton.

  • Internal Standard (TMS): TMS is chemically inert, volatile (for easy removal if necessary), and provides a single, sharp resonance at a frequency that does not typically overlap with signals from the analyte. This makes it an ideal reference standard for both ¹H and ¹³C NMR.

  • Proton Decoupling in ¹³C NMR: Decoupling the protons simplifies the ¹³C spectrum by collapsing the carbon signals into singlets. This significantly improves the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE) and makes the spectrum easier to interpret.

Conclusion

While a definitive experimental spectrum for di-Boc-3-aminoazetidine-3-carboxylic acid is not publicly available, this guide provides a robust, predictive framework for its ¹H and ¹³C NMR characteristics. By understanding the expected chemical shifts and implementing the detailed experimental protocol, researchers can confidently characterize this important building block and ensure the structural integrity of their synthesized molecules. The principles and methodologies outlined herein are broadly applicable to the NMR analysis of other complex amino acid derivatives, serving as a valuable resource for the drug development community.

References

  • JoVE. NMR and Mass Spectroscopy of Carboxylic Acids. JoVE, [accessed 2026 Jan 18]. Available from: [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [accessed 2026 Jan 18]. Available from: [Link]

  • Jadav, M. L. Which solvents I should use for taking NMR of amino acid? ResearchGate, 2017. Available from: [Link]

  • Chemistry Stack Exchange. Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR? [accessed 2026 Jan 18]. Available from: [Link]

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The Strategic Synthesis of 3,3-Disubstituted Azetidines: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged motif in modern medicinal chemistry. Its inherent conformational rigidity, ability to introduce three-dimensional character, and favorable physicochemical properties have cemented its role as a valuable building block in the design of novel therapeutics.[1][2][3] This technical guide provides a comprehensive overview of the core synthetic strategies for accessing 3,3-disubstituted azetidines, a substitution pattern of particular interest for creating densely functionalized and sterically defined molecules. We will delve into the mechanistic underpinnings of key transformations, provide field-proven experimental protocols, and offer insights into the practical considerations for researchers in drug discovery and development.

Introduction: The Rising Prominence of the Azetidine Core

The strategic incorporation of small, strained ring systems is a powerful tactic in drug design to navigate and optimize ADME (absorption, distribution, metabolism, and excretion) properties. Azetidines, in particular, offer a unique combination of features. Their rigid framework reduces the entropic penalty of binding to biological targets and can lead to enhanced metabolic stability compared to more flexible acyclic or larger heterocyclic counterparts.[1][2] The 3,3-disubstituted pattern allows for the precise installation of two substituents at a single stereocenter, providing a platform to explore chemical space in a highly controlled manner and to create bioisosteres of gem-dimethyl groups or other common structural motifs.[4] Several FDA-approved drugs, such as baricitinib and cobimetinib, feature an azetidine core, highlighting the therapeutic relevance of this scaffold.[2][3]

Despite their utility, the synthesis of substituted azetidines, especially those with a 3,3-disubstitution pattern, can be challenging due to the inherent ring strain of the four-membered ring.[5][6] Traditional methods often suffer from limitations such as low yields, harsh reaction conditions, or limited substrate scope.[1][5] This guide will focus on modern, efficient, and modular approaches that have expanded the accessibility of this important chemical class.

Key Synthetic Strategies for 3,3-Disubstituted Azetidines

The synthesis of 3,3-disubstituted azetidines can be broadly categorized into several key strategies. We will explore the most impactful of these, providing both conceptual understanding and practical guidance.

Modular Synthesis via Azetidinylation Reagents

A significant advancement in the synthesis of 3,3-disubstituted azetidines has been the development of modular approaches using pre-functionalized azetidine building blocks, often referred to as "azetidinylation reagents."[1][5][6] This strategy offers a convergent and highly flexible route to a wide array of derivatives.

Core Principle: This method involves the reaction of a nucleophile with an electrophilic azetidine precursor, typically activated at the 3-position. A common and effective approach utilizes 3-hydroxyazetidines as starting materials, which are then converted into a more reactive species.

Mechanistic Insight: A recently developed protocol employs azetidinyl trichloroacetimidates as powerful electrophiles.[1] The reaction is catalyzed by a Lewis acid, such as Scandium(III) triflate (Sc(OTf)₃), which activates the trichloroacetimidate leaving group, facilitating nucleophilic attack at the C3 position. The reaction proceeds through a carbocation-like intermediate, which is then trapped by the nucleophile.

Experimental Protocol: Scandium-Catalyzed Synthesis of 3,3-Disubstituted Azetidines [1]

  • Step 1: Preparation of the Azetidinyl Trichloroacetimidate (1): To a solution of the corresponding N-protected 3-hydroxyazetidine in a suitable solvent (e.g., dichloromethane), add trichloroacetonitrile and a catalytic amount of a base (e.g., DBU). Stir the reaction at room temperature until completion. Purify the product by column chromatography.

  • Step 2: Nucleophilic Substitution: To a mixture of the azetidinyl trichloroacetimidate (1, 0.20 mmol), the nucleophile (0.30 mmol), and activated 4Å molecular sieves (100 mg) under an argon atmosphere, add dry dichloromethane (1.5 mL). Add Sc(OTf)₃ (10 mol %) and stir the reaction at 35 °C. Monitor the reaction progress by TLC. Upon completion (typically 12 hours), quench the reaction, remove the solvent under reduced pressure, and purify the residue by silica gel chromatography to afford the desired 3,3-disubstituted azetidine.

Table 1: Scope of Nucleophiles in the Scandium-Catalyzed Azetidinylation [1]

Nucleophile CategoryExample NucleophileProduct Yield (%)
C-NucleophilesIndoles, Pyrroles75-95
O-NucleophilesPhenols, Alcohols80-92
N-NucleophilesAnilines, Amines65-88
S-NucleophilesThiols70-90
Intramolecular Cyclization Strategies

The formation of the azetidine ring through intramolecular bond formation is a classical and still widely used approach.[7] These methods rely on the cyclization of acyclic precursors containing a nitrogen nucleophile and a suitable electrophilic center at the γ-position.

Core Principle: The most common variation involves the intramolecular nucleophilic substitution of a leaving group (e.g., a halide or a tosylate) on a γ-carbon by an amino group.

Causality Behind Experimental Choices: The success of this method is highly dependent on minimizing competing side reactions, such as intermolecular reactions and elimination. High dilution conditions are often employed to favor the intramolecular pathway. The choice of the leaving group is also critical; more reactive leaving groups can facilitate the desired cyclization but may also promote elimination.

Experimental Workflow: Intramolecular Cyclization

G Acyclic_Precursor γ-Haloamine or γ-Amino Alcohol Derivative Base_Addition Addition of a suitable base (e.g., NaH, K2CO3) Acyclic_Precursor->Base_Addition Deprotonation of Amine Cyclization Intramolecular SN2 Reaction Base_Addition->Cyclization Generation of Nucleophile Azetidine_Product 3,3-Disubstituted Azetidine Cyclization->Azetidine_Product

Caption: Workflow for Intramolecular Azetidine Synthesis.

[2+2] Cycloaddition Reactions

The [2+2] cycloaddition between an imine and an alkene (the aza-Paternò-Büchi reaction) offers a direct and atom-economical route to the azetidine core.[8][9] This approach allows for the rapid construction of the four-membered ring with control over the substitution pattern.

Core Principle: This reaction typically involves the photochemical excitation of an imine, which then undergoes a cycloaddition with an alkene. Recent advances have also enabled the use of photocatalysis to achieve this transformation under milder conditions using visible light.[9]

Mechanistic Insight: The reaction can proceed through either a concerted or a stepwise mechanism involving a diradical intermediate, depending on the electronic nature of the reactants and the reaction conditions. The stereochemical outcome of the reaction is a key consideration and is often influenced by the approach of the alkene to the excited imine.

Visualizing the [2+2] Cycloaddition

G cluster_0 Visible Light-Mediated [2+2] Cycloaddition Imine Imine Excited_Imine Excited State Imine* Imine->Excited_Imine Energy Transfer Alkene Alkene Cycloaddition [2+2] Cycloaddition Alkene->Cycloaddition Photocatalyst Ir(III) Photocatalyst + Blue Light Photocatalyst->Excited_Imine Excited_Imine->Cycloaddition Azetidine Azetidine Product Cycloaddition->Azetidine

Caption: Photocatalytic [2+2] Cycloaddition for Azetidine Synthesis.

Ring Expansion and Ring Contraction Reactions
  • Ring Expansion of Aziridines: The rearrangement of 2-(halomethyl)aziridines can lead to the formation of 3-substituted azetidines.[10] This process is driven by the relief of ring strain in the three-membered aziridine ring.

  • Ring Contraction of Pyrrolidines: Certain functionalized pyrrolidines can undergo ring contraction to yield azetidine derivatives. For example, α-halo pyrrolidinones have been shown to rearrange to form 2-acyl azetidines.[8]

The Role of Carbocation Intermediates in Azetidine Synthesis

A recurring theme in modern azetidine synthesis is the strategic generation and trapping of carbocation intermediates at the C3 position.[11][12][13] This approach has proven to be a powerful tool for the construction of 3,3-disubstituted azetidines.

Core Principle: The generation of a transient carbocation on the four-membered ring, which would typically be considered unstable, can be achieved through the use of appropriate leaving groups on a 3-hydroxyazetidine precursor. The presence of an N-protecting group, such as a carbamate, is often crucial for stabilizing the positive charge.[14]

Methods for Generating Azetidine Carbocations:

  • Lewis Acid Catalysis: As discussed in the modular synthesis section, Lewis acids can promote the formation of carbocations from suitable precursors.[1]

  • Brønsted Acid Catalysis: Strong Brønsted acids can also be employed to generate carbocation intermediates from 3-hydroxyazetidines.

  • Photoredox Catalysis: Visible light photoredox catalysis has emerged as a mild and efficient method for generating radical intermediates from 3-carboxy or 3-haloazetidines, which can then be oxidized to the corresponding carbocation.

Conclusion and Future Outlook

The synthesis of 3,3-disubstituted azetidines has witnessed remarkable progress in recent years, driven by the development of innovative and modular synthetic strategies. The methods discussed in this guide, including modular synthesis via azetidinylation reagents, modern cycloaddition reactions, and strategies involving carbocation intermediates, have significantly expanded the accessibility of this important class of molecules. For researchers in drug discovery, these advancements provide a powerful toolkit for the creation of novel chemical entities with enhanced properties. The continued development of stereoselective and diversity-oriented synthetic methods will undoubtedly further solidify the role of 3,3-disubstituted azetidines as a cornerstone of modern medicinal chemistry.

References

  • Wang, X.-R., et al. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

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  • Bull, J. A., et al. (2023). 4-Membered Ring Carbocations: A Positive Development in the Synthesis of 3,3-Disubstituted Oxetanes and Azetidines. CHIMIA International Journal for Chemistry. [Link]

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  • Rojas, J. J., & Bull, J. A. (2023). 4-Membered Ring Carbocations: A Positive Development in the Synthesis of 3,3-Disubstituted Oxetanes and Azetidines. CHIMIA. [Link]

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An In-depth Technical Guide to the Exploratory Derivatization of the Carboxylic Acid Group on Boc-Azetidine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine scaffold has emerged as a privileged motif in modern medicinal chemistry, prized for the unique three-dimensional character it imparts to bioactive molecules.[1][2] This guide provides an in-depth exploration of the chemical derivatization of the carboxylic acid group on N-Boc-azetidine-3-carboxylic acid, a key building block for introducing this valuable scaffold. We will delve into the rationale behind common and advanced derivatization strategies, offering detailed experimental protocols and expert insights to empower researchers in drug discovery and development.

Introduction: The Strategic Value of the Azetidine Scaffold

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly incorporated into drug candidates to enhance physicochemical and pharmacokinetic properties.[2] Their strained ring system provides a rigidifying element, which can lead to improved metabolic stability, receptor selectivity, and solubility when compared to more flexible or planar analogues.[2][3] The Boc-azetidine-3-carboxylic acid scaffold is a particularly versatile starting material, offering a handle for a wide range of chemical modifications. The tert-butyloxycarbonyl (Boc) protecting group ensures stability and controlled reactivity during synthetic manipulations.[3]

This guide will focus on the derivatization of the C3-carboxylic acid, a key vector for introducing diversity and modulating the biological activity of the final compounds.

Core Derivatization Strategies: Building Chemical Diversity

The carboxylic acid group is a versatile functional handle that can be transformed into a variety of other functionalities. The choice of derivatization strategy is dictated by the desired properties of the final molecule, such as its intended biological target, required physicochemical properties, and the overall synthetic route.

Amide Bond Formation: The Workhorse of Medicinal Chemistry

The conversion of the carboxylic acid to an amide is arguably the most common derivatization, owing to the prevalence of the amide bond in biologically active molecules and its ability to participate in hydrogen bonding interactions.

Causality Behind Experimental Choices: The direct reaction between a carboxylic acid and an amine to form an amide is thermally demanding and often not feasible for complex molecules.[4] Therefore, activation of the carboxylic acid is necessary. This is typically achieved using coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.[5]

Common Coupling Reagents:

  • Carbodiimides: Reagents like dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • Phosphonium and Uronium Salts: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) are highly efficient and often lead to cleaner reactions with fewer side products.

Experimental Protocol: General Amide Coupling

  • Dissolution: Dissolve Boc-azetidine-3-carboxylic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Activation: Add the coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., N,N-diisopropylethylamine (DIPEA), 2.0 eq). Stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: Add the desired amine (1.0-1.2 eq) to the activated carboxylic acid solution.

  • Reaction: Stir the reaction mixture at room temperature until completion, typically monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a mild aqueous acid. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

dot

Caption: Workflow for amide bond formation.

Esterification: Modulating Lipophilicity

Esterification is a valuable strategy for masking the polarity of the carboxylic acid, which can improve membrane permeability and oral absorption.[6] Esters can also serve as prodrugs, which are hydrolyzed in vivo to release the active carboxylic acid.[6]

Causality Behind Experimental Choices: Similar to amidation, direct esterification requires harsh conditions. A common and mild method for esterification is the Steglich esterification, which utilizes a carbodiimide (like DCC) and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[7]

Experimental Protocol: Steglich Esterification

  • Dissolution: Dissolve Boc-azetidine-3-carboxylic acid (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in a dry, aprotic solvent like DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • DCC Addition: Add DCC (1.1 eq) to the cooled solution.

  • Reaction: Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours, or until completion by TLC.

  • Filtration: A white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.

  • Work-up: Wash the filtrate with dilute aqueous HCl, followed by saturated aqueous sodium bicarbonate, and finally brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purification: Purify the crude ester by column chromatography.

dot ```dot graph Steglich_Esterification { layout=dot; rankdir=TB; node [shape=ellipse, style=filled, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; BocAzeCOOH [label="Boc-Azetidine-3-COOH"]; Alcohol [label="R-OH"]; DCC [label="DCC"]; DMAP [label="DMAP (cat.)"];

node [fillcolor="#34A853", fontcolor="#FFFFFF"]; ActivatedEster [label="O-Acylisourea Intermediate"]; EsterProduct [label="Boc-Azetidine-3-COOR"];

node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; DCU [label="DCU (precipitate)"];

BocAzeCOOH -> ActivatedEster [label="+ DCC"]; ActivatedEster -> EsterProduct [label="+ R-OH, DMAP"]; DCC -> DCU [label="byproduct"]; }``` Caption: Simplified Steglich esterification mechanism.

Reduction to Alcohols: A Gateway to Further Functionalization

Reducing the carboxylic acid to a primary alcohol opens up new avenues for derivatization. The resulting alcohol can be further functionalized through etherification, oxidation to an aldehyde, or conversion to a leaving group for nucleophilic substitution.

Causality Behind Experimental Choices: Carboxylic acids are relatively resistant to reduction. Strong reducing agents are required. Borane complexes, such as borane-tetrahydrofuran (BH3·THF), are highly effective and selective for the reduction of carboxylic acids in the presence of other reducible functional groups like esters.

Experimental Protocol: Reduction with Borane

  • Dissolution: Dissolve Boc-azetidine-3-carboxylic acid (1.0 eq) in dry tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C.

  • Borane Addition: Slowly add BH3·THF solution (typically 1 M in THF, ~3.0 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quenching: Carefully quench the reaction by slowly adding methanol at 0 °C until gas evolution ceases.

  • Work-up: Remove the solvent under reduced pressure. The residue can be co-evaporated with methanol several times to remove borate esters. Dissolve the residue in an organic solvent like ethyl acetate and wash with a mild base (e.g., saturated NaHCO3) and brine.

  • Purification: Dry the organic layer, concentrate, and purify the resulting alcohol by column chromatography.

Advanced & Exploratory Derivatization Strategies

Beyond the classical transformations, several modern synthetic methods offer innovative ways to derivatize the Boc-azetidine scaffold.

The Ugi Four-Component Reaction (U-4CR): Maximizing Molecular Diversity

The Ugi reaction is a powerful multi-component reaction that allows for the rapid assembly of complex molecules from simple starting materials. B[8][9]y using Boc-azetidine-3-carboxylic acid as the acid component, a diverse library of α-acetamido carboxamide derivatives can be generated in a single step.

[10]Causality Behind Experimental Choices: The Ugi reaction proceeds through the formation of an imine from an aldehyde and an amine, which is then attacked by an isocyanide to form a nitrilium intermediate. This intermediate is trapped by the carboxylate to generate the final product after a Mumm rearrangement. T[9]he reaction is highly convergent and atom-economical.

dot

Ugi_Reaction Amine Amine Imine Imine Formation Amine->Imine Aldehyde Aldehyde Aldehyde->Imine BocAzeCOOH Boc-Azetidine-3-COOH Nitrilium Nitrilium Intermediate BocAzeCOOH->Nitrilium traps Isocyanide Isocyanide Imine->Nitrilium + Isocyanide Mumm Mumm Rearrangement Nitrilium->Mumm UgiProduct α-Acetamido Carboxamide Mumm->UgiProduct

Caption: The convergent nature of the Ugi-4CR.

Photoredox Catalysis: Decarboxylative Functionalization

Recent advances in photoredox catalysis have enabled novel transformations of carboxylic acids. D[11][12]ecarboxylative alkylation, for example, allows for the conversion of the C-COOH bond to a C-C bond under mild conditions. T[12]his strategy can be used to introduce alkyl groups at the 3-position of the azetidine ring, generating medicinally relevant 3-aryl-3-alkyl substituted derivatives.

[12]Causality Behind Experimental Choices: In this process, a photocatalyst, upon excitation with visible light, engages in a single-electron transfer (SET) with the carboxylic acid, leading to its decarboxylation and the formation of a radical intermediate. This radical can then be trapped by a suitable acceptor, such as an activated alkene, to form a new C-C bond.

[12]### 4. Characterization of Derivatives

The structural elucidation of the synthesized derivatives is crucial. A combination of spectroscopic techniques is typically employed:

TechniqueInformation Provided
¹H NMR Provides information on the proton environment, confirming the presence of the azetidine ring protons and the newly introduced functional groups.
¹³C NMR Confirms the carbon framework of the molecule.
FT-IR Useful for identifying key functional groups, such as the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of amide or ester carbonyl stretches.
Mass Spec. Determines the molecular weight of the product, confirming the success of the derivatization.

Conclusion

Boc-azetidine-3-carboxylic acid is a versatile and valuable building block in drug discovery. The derivatization of its carboxylic acid group provides a powerful handle for modulating the properties of the resulting molecules. This guide has outlined both fundamental and advanced strategies for this purpose, providing the rationale and practical guidance necessary for researchers to effectively explore the chemical space around this important scaffold. The continued development of novel synthetic methods, such as photoredox catalysis, will undoubtedly expand the toolkit for functionalizing azetidines, paving the way for the discovery of new and improved therapeutics.

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The Strategic Role of the Boc Protecting Group in Azetidine Chemistry: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine motif is a cornerstone in modern medicinal chemistry, prized for its ability to impart desirable physicochemical and pharmacological properties to drug candidates.[1][2][3] However, the inherent ring strain and reactivity of this four-membered heterocycle necessitate a nuanced approach to its synthetic manipulation.[1][2] This in-depth technical guide explores the critical role of the tert-butyloxycarbonyl (Boc) protecting group in mastering azetidine chemistry. We will delve into the strategic considerations for its installation and removal, its profound influence on the reactivity of the azetidine ring, and provide field-proven protocols for its application in the synthesis of complex molecular architectures. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of azetidine-containing scaffolds in their synthetic endeavors.

The Azetidine Ring: A Privileged Scaffold Demanding Strategic Protection

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly incorporated into drug candidates to enhance properties such as metabolic stability, aqueous solubility, and binding affinity.[2][4][5] The constrained nature of the azetidine ring introduces significant ring strain, rendering it susceptible to undesired ring-opening reactions.[1][2] Furthermore, the lone pair of electrons on the nitrogen atom imparts nucleophilic and basic character, which can interfere with a wide range of synthetic transformations.

To effectively harness the synthetic potential of azetidines, temporary masking of the nitrogen atom with a protecting group is often essential. The ideal protecting group should be:

  • Easy to install under mild conditions.

  • Stable to a broad range of reaction conditions.

  • Readily removable under specific and mild conditions that do not compromise the integrity of the azetidine ring or other functional groups in the molecule.

  • Capable of modulating the reactivity of the azetidine ring in a predictable manner.

The tert-butyloxycarbonyl (Boc) group has emerged as a preeminent choice for the protection of azetidines, fulfilling these criteria with remarkable efficacy.[6][7][8]

The Boc Group: A Versatile Tool for Taming Azetidine Reactivity

The Boc group is an amide-type protecting group that effectively attenuates the nucleophilicity and basicity of the azetidine nitrogen.[9][10] Its steric bulk can also play a crucial role in directing the stereochemical outcome of reactions at adjacent positions.

Installation of the Boc Group: A Robust and High-Yielding Transformation

The most common method for the introduction of the Boc group onto an azetidine nitrogen is through the reaction with di-tert-butyl dicarbonate (Boc)₂O.[10] This reaction is typically high-yielding and proceeds under mild conditions.

The mechanism involves the nucleophilic attack of the azetidine nitrogen on one of the carbonyl carbons of (Boc)₂O. The resulting tetrahedral intermediate collapses, leading to the formation of the N-Boc protected azetidine, tert-butanol, and carbon dioxide.[11]

Boc_Protection_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Azetidine Azetidine (R-NH-R') Intermediate [R-N(H)(R')-C(=O)O-tBu-O-C(=O)O-tBu] Azetidine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Intermediate N_Boc_Azetidine N-Boc Azetidine Intermediate->N_Boc_Azetidine Collapse tBuOH t-Butanol Intermediate->tBuOH CO2 CO₂ Intermediate->CO2

Caption: Mechanism of Boc protection of an azetidine.

  • Dissolution: Dissolve the azetidine starting material (1.0 equiv) in a suitable aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.

  • Addition of Reagents: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.5 equiv) to the solution. If the azetidine is in its salt form (e.g., hydrochloride), add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-2.0 equiv) to neutralize the acid.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc protected azetidine.

Stability of the N-Boc Azetidine

The N-Boc group exhibits excellent stability towards a wide array of reagents and reaction conditions, including:

  • Basic conditions: It is stable to strong bases such as lithium hydroxide and sodium hydroxide.

  • Nucleophiles: It is unreactive towards most nucleophiles.

  • Reductive and Oxidative conditions: It is compatible with many common reducing and oxidizing agents.

This broad stability profile allows for extensive synthetic manipulations at other positions of the azetidine ring or on appended functional groups without compromising the integrity of the protecting group.[7][10]

Deprotection of the N-Boc Group: A Controlled Liberation

The removal of the Boc group is typically achieved under acidic conditions, which cleave the tert-butyl carbamate to regenerate the free amine.[7][12][13] The choice of acid and reaction conditions can be tailored to the sensitivity of the substrate.

The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.[12]

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediate Protonated Intermediate cluster_cleavage Cleavage cluster_products Products N_Boc_Azetidine N-Boc Azetidine Protonated_Intermediate [R-N(R')-C(=O⁺H)O-tBu] N_Boc_Azetidine->Protonated_Intermediate Acid H⁺ (e.g., TFA, HCl) Acid->Protonated_Intermediate tBu_cation t-Butyl Cation Protonated_Intermediate->tBu_cation Loss of t-Bu⁺ Carbamic_Acid Carbamic Acid Protonated_Intermediate->Carbamic_Acid Isobutene Isobutene tBu_cation->Isobutene Elimination Azetidine Azetidine (R-NH-R') Carbamic_Acid->Azetidine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2

Caption: Mechanism of acid-catalyzed Boc deprotection.

  • Dissolution: Dissolve the N-Boc protected azetidine (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Acid Addition: Add a strong acid such as trifluoroacetic acid (TFA) (5-20 equiv) or a solution of hydrogen chloride in an organic solvent (e.g., 4 M HCl in 1,4-dioxane) to the solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. Co-evaporation with a suitable solvent like toluene may be necessary to remove residual TFA.

  • Isolation: The resulting azetidine salt can often be used directly in the next step or can be neutralized with a base to obtain the free amine. If necessary, purification can be achieved by crystallization or chromatography.

Table 1: Common Reagents for Boc Deprotection and Their Characteristics

ReagentTypical ConditionsAdvantagesDisadvantages
Trifluoroacetic Acid (TFA)Neat or in DCM, 0 °C to rtFast and efficientCorrosive, requires careful removal
HCl in Dioxane/EtOAc4 M solution, 0 °C to rtVolatile byproducts, easy removalCan be harsh for sensitive substrates
Phosphoric AcidAqueous solutionEnvironmentally benign, selectiveSlower reaction times
Lewis Acids (e.g., AlCl₃)In an inert solventMild for some substratesCan coordinate to other functional groups

The Influence of the Boc Group on Azetidine Reactivity

Beyond its role as a simple protecting group, the N-Boc moiety significantly influences the reactivity of the azetidine ring, enabling a range of valuable synthetic transformations.

C-H Functionalization

The presence of the Boc group can facilitate the directed C-H functionalization of the azetidine ring. For instance, palladium-catalyzed C(sp³)–H arylation at the C3 position of N-protected azetidines has been reported.[1][14] While some methods utilize an N-TFA group, the principles can be extended to Boc-protected systems with appropriate catalyst and directing group selection.

Lithiation and Electrophilic Trapping

The Boc group's electron-withdrawing nature can acidify the protons on the carbons adjacent to the nitrogen, facilitating their removal by a strong base to form an α-lithiated intermediate. This nucleophilic species can then be trapped with various electrophiles to introduce substituents at the C2 position.[15][16] However, the related tert-butoxythiocarbonyl (Botc) group has been shown to be more effective than the Boc group for this transformation.[17]

Lithiation_Workflow cluster_start Starting Material cluster_lithiation Lithiation cluster_trapping Electrophilic Trapping N_Boc_Azetidine N-Boc Azetidine Lithiated_Intermediate α-Lithiated Azetidine N_Boc_Azetidine->Lithiated_Intermediate s-BuLi, TMEDA Substituted_Azetidine α-Substituted Azetidine Lithiated_Intermediate->Substituted_Azetidine Electrophile Electrophile (E⁺) Electrophile->Substituted_Azetidine

Sources

Methodological & Application

incorporating 1-Boc-3-(boc-amino)azetidine-3-carboxylic acid in solid-phase peptide synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Comprehensive Protocol for the Incorporation of 1-Boc-3-(boc-amino)azetidine-3-carboxylic Acid in Solid-Phase Peptide Synthesis (SPPS)

Introduction: The Strategic Value of Azetidine Scaffolds in Peptide Therapeutics

The incorporation of non-natural amino acids into peptide sequences is a cornerstone of modern drug discovery, offering a powerful tool to modulate pharmacological properties. Among these, azetidine-containing amino acids have emerged as particularly valuable motifs.[1][2] The constrained, four-membered ring of the azetidine scaffold imparts a distinct conformational rigidity to the peptide backbone. This structural pre-organization can enhance binding affinity to biological targets, improve metabolic stability by shielding adjacent peptide bonds from proteolytic degradation, and favorably influence pharmacokinetic profiles.[3][4] Specifically, this compound (Boc-Aza(Boc)-OH) is a unique building block that introduces a γ-turn-inducing element, which can be critical for the synthesis of complex structures like small macrocyclic peptides.[1][4][5]

However, the successful incorporation of this building block via Solid-Phase Peptide Synthesis (SPPS) is not trivial. The inherent steric hindrance posed by the disubstituted α-carbon and the bulky tert-butyloxycarbonyl (Boc) protecting groups necessitates a carefully optimized protocol. This guide provides a detailed, field-proven methodology for the efficient integration of Boc-Aza(Boc)-OH into peptide sequences using the robust Boc/Benzyl (Boc/Bzl) protection strategy, explaining the critical chemical principles that ensure a high-yield, high-purity synthesis.

Core Principles and Mechanistic Considerations

The chosen methodology is grounded in the Boc/Bzl SPPS strategy, which offers distinct advantages for complex or sterically hindered sequences.[6] This approach relies on differential acid lability: the temporary Nα-Boc protecting group is cleaved under moderate acidic conditions (e.g., Trifluoroacetic Acid), while the more permanent benzyl-based side-chain protecting groups and the Boc group on the azetidine nitrogen remain intact until the final, harsh acidolytic cleavage step (e.g., anhydrous Hydrogen Fluoride).[7][8][9]

The Challenge of Steric Hindrance: The primary obstacle in coupling Boc-Aza(Boc)-OH is steric hindrance. Traditional coupling reagents like dicyclohexylcarbodiimide (DCC) are often insufficient, leading to slow reaction rates and incomplete coupling.[10] To overcome this, highly efficient uronium or phosphonium salt-based coupling reagents are mandatory. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP ((7-Aza-1-hydroxybenzotriazole)-oxy-tris(pyrrolidino)phosphonium hexafluorophosphate) are exceptionally effective.[10][11] They rapidly form highly reactive acyl-uronium or -phosphonium esters, which can overcome the steric barrier to facilitate efficient amide bond formation with minimal racemization.[11][12]

Visualization of Key Components and Workflow

Caption: Chemical structure of the target building block.

SPPS_Workflow Start Start with Peptide-Resin (N-terminus Boc-protected) Deprotection Step 1: Nα-Boc Deprotection (25-50% TFA in DCM) Start->Deprotection Wash_1 Step 2: DCM & IPA Washes Deprotection->Wash_1 Neutralization Step 3: Neutralization (5-10% DIEA in DCM/DMF) Wash_1->Neutralization Wash_2 Step 4: DCM Washes Neutralization->Wash_2 Coupling Step 5: Coupling Boc-Aza(Boc)-OH + HATU/DIEA Wash_2->Coupling Wash_3 Step 6: DMF/DCM Washes Coupling->Wash_3 Check Step 7: Kaiser Test (Check for free amines) Wash_3->Check Check->Coupling Positive (Incomplete) Repeat Repeat Cycle for Next Amino Acid Check->Repeat Negative (Complete) End Final Cleavage & Purification Repeat->End

Caption: Boc-SPPS cycle for incorporating Boc-Aza(Boc)-OH.

Detailed Protocols and Methodologies

PART I: Materials and Reagents
  • Resin: Merrifield or PAM resin pre-loaded with the C-terminal amino acid (0.3-0.8 mmol/g loading).

  • Amino Acids: Nα-Boc protected amino acids with appropriate benzyl-based side-chain protection.

  • Specialty Amino Acid: this compound (Boc-Aza(Boc)-OH).

  • Solvents (Peptide Synthesis Grade): Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA).

  • Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in DCM (v/v).

  • Neutralization Base: 10% N,N-Diisopropylethylamine (DIEA) in DCM (v/v).

  • Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

    • DIEA (for activation).

  • Washing Solvents: DCM, DMF, IPA.

  • Final Cleavage: Anhydrous Hydrogen Fluoride (HF) and scavenger cocktail (e.g., anisole). Note: HF cleavage requires specialized equipment and must be performed by trained personnel in a dedicated facility.[6]

  • Precipitation/Purification: Cold diethyl ether, Acetonitrile (ACN), Water (HPLC grade), TFA (for HPLC).

PART II: Step-by-Step Synthesis Protocol

This protocol assumes a starting scale of 0.2 mmol on a 0.5 mmol/g loaded resin (400 mg). All volumes are per gram of resin unless stated otherwise.

Step 1: Resin Preparation

  • Place the peptide-resin in a suitable fritted reaction vessel.

  • Add DCM (10 mL/g) and allow the resin to swell for 30-60 minutes with gentle agitation.[13]

  • Drain the DCM using positive nitrogen pressure.

Step 2: Nα-Boc Deprotection

  • Add 50% TFA in DCM (10 mL/g) to the resin. Agitate for 2 minutes and drain.[14]

  • Add a fresh portion of 50% TFA in DCM (10 mL/g). Agitate for 25-30 minutes.[8][13]

  • Drain the solution.

  • Wash the peptide-resin with DCM (3 x 10 mL/g).

  • Wash with IPA (2 x 10 mL/g) to shrink the resin and help remove residual acid.[14]

  • Wash again with DCM (3 x 10 mL/g).

Step 3: Neutralization

  • Add 10% DIEA in DCM (10 mL/g) to the resin. Agitate for 2 minutes and drain.

  • Repeat the neutralization step once more.

  • Wash the peptide-resin thoroughly with DCM (5 x 10 mL/g) to remove all excess DIEA.[13] The N-terminal is now a free amine, ready for coupling.

Step 4: Coupling of Boc-Aza(Boc)-OH

Causality: This step is the most critical. A pre-activation period is omitted to prevent potential side reactions of the highly reactive HATU reagent. The equivalents are increased to drive the reaction to completion against the high steric barrier.

  • Prepare Coupling Solution: In a separate vial, dissolve Boc-Aza(Boc)-OH (4.0 eq., 0.8 mmol) and HATU (3.9 eq., 0.78 mmol) in a minimal amount of fresh DMF (e.g., 3-4 mL).

  • Add DIEA (8.0 eq., 1.6 mmol) to the coupling solution and immediately add it to the neutralized peptide-resin.

  • Agitate the reaction vessel at room temperature for 2-4 hours. Reaction time may be extended overnight if necessary for particularly difficult sequences.

  • Monitor the Reaction: After the coupling period, take a small sample of resin beads, wash them thoroughly with DCM and IPA, and perform a Kaiser test.[1] A negative result (beads remain colorless or yellow) indicates complete coupling. A positive result (blue beads) indicates free primary amines are still present, and a recoupling is necessary.

  • Recoupling (if necessary): Drain the reaction solution, wash with DCM (2x), and repeat Step 4 with a freshly prepared coupling solution (using 2.0 eq. of reagents).

  • Once coupling is complete, drain the solution and wash the resin thoroughly with DMF (3 x 10 mL/g) followed by DCM (3 x 10 mL/g).

ReagentEquivalents (relative to resin loading)Purpose
Boc-Aza(Boc)-OH4.0Sterically hindered amino acid building block
HATU3.9High-efficiency coupling reagent
DIEA8.0Activation and reaction base

Step 5: Continuation of Synthesis Repeat the cycle of deprotection (Step 2), neutralization (Step 3), and coupling (using standard conditions for natural amino acids, typically 3 eq. of amino acid/activator) until the full peptide sequence is assembled.

Step 6: Final Cleavage and Work-up (HF Method)

  • After the final deprotection step, dry the peptide-resin thoroughly under high vacuum for several hours.[6]

  • Transfer the dried resin to a specialized HF-resistant reaction vessel. Add a scavenger cocktail (e.g., 1 mL p-cresol/anisole per gram of resin).

  • Carefully distill anhydrous HF (approx. 10 mL/g resin) into the cooled vessel (-78 °C).

  • Stir the mixture at 0 °C for 60-90 minutes.[13]

  • Evaporate the HF under a stream of nitrogen followed by high vacuum.

  • Wash the resulting peptide and resin mixture with cold diethyl ether to remove scavengers and cleaved protecting groups.

  • Extract the crude peptide from the resin using a suitable solvent (e.g., 10% aqueous acetic acid or 50% ACN/water).

  • Lyophilize the aqueous extract to obtain the crude peptide powder.

Characterization and Quality Control

The identity and purity of the final azetidine-containing peptide must be rigorously confirmed.

  • High-Performance Liquid Chromatography (HPLC): Use a reverse-phase C18 column with a water/acetonitrile gradient containing 0.1% TFA to assess the purity of the crude peptide.[15][16] The goal is a single major peak corresponding to the target product.

  • Mass Spectrometry (MS): Confirm the molecular weight of the peptide using Electrospray Ionization (ESI) or MALDI-TOF mass spectrometry.[17][18] The observed mass should match the calculated theoretical mass of the desired sequence. Tandem MS (MS/MS) can be used to further confirm the peptide sequence.[17]

  • Amino Acid Analysis (AAA): For definitive quantification and compositional analysis, AAA can be employed. This involves hydrolyzing the peptide and quantifying the constituent amino acids.[19]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Positive Kaiser Test after Coupling Incomplete coupling due to steric hindrance; poor quality reagents; insufficient reaction time.Perform a recoupling step as described in the protocol.[20] Ensure reagents are fresh and solvents are anhydrous. Extend the initial coupling time to 4 hours or overnight. Consider a different high-efficiency coupling reagent like PyAOP.[10]
Low Final Peptide Yield Incomplete coupling at one or more steps; premature cleavage of peptide from the resin.Use a more stable resin linker like PAM if significant loss is observed during synthesis.[14] Ensure all coupling reactions go to completion using in-process tests.
Multiple Peaks in HPLC Deletion sequences (from incomplete coupling); side reactions during final cleavage.Optimize coupling times and reagent excesses.[21] Ensure an adequate scavenger cocktail is used during HF cleavage to prevent re-attachment of carbocations to sensitive residues like Trp or Met.[7][9]
Peptide Aggregation during Synthesis Formation of secondary structures on the resin, hindering reagent access.This is less common in Boc-SPPS than Fmoc-SPPS but can occur.[9] Consider using chaotropic salts or performing couplings at a slightly elevated temperature (e.g., 40 °C).[20][21]

References

  • Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/chem.202400378][3][4][5]

  • Commonly Used Coupling Reagents in Peptide Synthesis. Wasside. [URL: https://www.wasside.com/en/technical-article/commonly-used-coupling-reagents-in-peptide-synthesis][10][11][12]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1 - LJMU Research Online.Liverpool John Moores University. [URL: https://researchonline.ljmu.ac.uk/id/eprint/21175/1/Synthesis%20and%20Functionalization%20of%20Azetidine-Containing%20Small%20Macrocyclic%20Peptides.pdf]
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides.Europe PMC. [URL: https://europepmc.org/article/med/38758223]
  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [URL: https://www.aapptec.com/overview-of-solid-phase-peptide-synthesis-spps-i-2/][7][9]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF.ResearchGate. [URL: https://www.researchgate.net/publication/259160538_Efficient_Peptide_Coupling_Involving_Sterically_Hindered_Amino_Acids]
  • Advanced Analytical Techniques for Peptide Characterization. Polaris Peptides. [URL: https://polarispeptides.com/advanced-analytical-techniques-for-peptide-characterization/][17]

  • Understanding Boc protection and deprotection in peptide synthesis - Benchchem. BenchChem. [URL: https://www.benchchem.com/blog/boc-protection-and-deprotection-in-peptide-synthesis/][8]

  • Analytical methods and Quality Control for peptide products - Biosynth. Biosynth. [URL: https://www.biosynth.com/company-blog/analytical-methods-and-quality-control-for-peptide-products][19]

  • Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC - NIH. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6317997/][6]

  • Boc Solid Phase Peptide Synthesis - ChemPep. ChemPep. [URL: https://www.chempep.com/knowledge-base/boc-solid-phase-peptide-synthesis/][14]

  • Overcoming Aggregation in Solid-phase Peptide Synthesis - Sigma-Aldrich. MilliporeSigma. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/peptide-synthesis/overcoming-aggregation][20][21]

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.Bachem. [URL: https://www.bachem.com/magazine/efficient-peptide-synthesis-a-guide-to-coupling-reagents-additives/]
  • Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors - PMC. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2755257/][1]

  • Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis | Organic Letters - ACS Publications. American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.0c03131][2]

  • Characterization and Sequence Confirmation of Unnatural Amino Acid Containing Peptide Libraries Using Electrospray Ionization Mass Spectrometry - PubMed. National Institutes of Health. [URL: https://pubmed.ncbi.nlm.nih.gov/11968131/][18]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control - International Journal of Science and Research Archive. IJSRA. [URL: https://ijsra.net/sites/default/files/IJSRA-2024-12-01-209.pdf][15]

  • Application Note: Protocol for Incorporating Boc-L-Ala-OH-3-¹³C in Solid-Phase Peptide Synthesis - Benchchem. BenchChem. [URL: https://www.benchchem.com/application-notes/protocol-for-incorporating-boc-l-ala-oh-3-13c-in-solid-phase-peptide-synthesis][13]

  • Comparative study of methods to couple hindered peptides - PubMed - NIH.National Institutes of Health. [URL: https://pubmed.ncbi.nlm.nih.gov/8048453/]
  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control - ResearchGate. ResearchGate. [URL: https://www.researchgate.net/publication/388612716_Analytical_techniques_for_peptide-based_drug_development_Characterization_stability_and_quality_control][16]

Sources

Application Notes & Protocols: Mastering the Challenge of Peptide Couplings with Sterically Hindered Azetidine Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Challenge and Opportunity of Sterically Hindered Azetidine Amino Acids

Azetidine-2-carboxylic acid (Aze), a four-membered ring homologue of proline, has emerged as a powerful tool in peptidomimetics and drug discovery.[1] Its rigid, strained ring structure imparts unique conformational constraints on peptide backbones, influencing secondary structures and enhancing proteolytic stability.[2][3] However, the synthetic incorporation of these valuable building blocks, particularly those bearing sterically demanding substituents on the azetidine ring (e.g., at the C2, C3, or C4 positions), presents a significant synthetic hurdle.[4]

The steric bulk adjacent to the reacting carboxyl and amino groups can dramatically slow down the kinetics of peptide bond formation, leading to incomplete reactions, low yields, and an increased risk of epimerization at the activated C-terminus.[5][6] Traditional coupling methods that are effective for standard amino acids often fail when faced with residues like 3,3-dimethylazetidine-2-carboxylic acid.[4][6] This guide provides an in-depth analysis of the challenges and presents robust, field-proven protocols designed to achieve high-efficiency coupling of these demanding monomers.

The Mechanistic Hurdle: Understanding Steric Hindrance in Azetidine Couplings

The primary challenge in coupling sterically hindered azetidine amino acids lies in the restricted access to the reacting centers. This is compounded by the inherent properties of the azetidine ring itself.

  • Reduced Nucleophilicity: The nitrogen atom of an N-terminal azetidine residue is a secondary amine, which is inherently less nucleophilic than the primary amines of most other amino acids. Bulky substituents on the ring further shield this nitrogen, impeding its attack on the activated carboxyl group of the incoming amino acid.[7]

  • Shielded Carboxyl Group: When the azetidine amino acid is the C-terminal residue to be activated, substituents at the C2 or C3 positions can sterically encumber the carboxylic acid, hindering the formation of the active ester intermediate with the coupling reagent.

  • Ring Strain Dynamics: The considerable ring strain of azetidines (approx. 25.4 kcal/mol) influences bond angles and conformational flexibility, which can create an unfavorable trajectory for nucleophilic attack during the coupling reaction.[8]

Overcoming these obstacles requires a multi-faceted approach: employing highly reactive coupling reagents, optimizing reaction conditions to accelerate kinetics, and leveraging technologies like microwave-assisted synthesis to provide the necessary activation energy.

Strategic Selection of Coupling Reagents: A Comparative Overview

Standard carbodiimide-based reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) often prove inefficient for these challenging couplings, leading to poor yields.[6] Modern onium-salt based reagents are essential for success.

Uronium/Aminium Reagents: The Gold Standard

Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and its analogues have become the reagents of choice for difficult couplings.[7][9]

  • Mechanism of Action: HATU reacts with the Nα-protected amino acid in the presence of a non-nucleophilic base (e.g., DIPEA) to form a highly reactive OAt-active ester. The 7-azabenzotriazole (HOAt) moiety is a superior leaving group compared to the HOBt found in older reagents like HBTU.[10] The pyridine nitrogen in the HOAt group provides anchimeric assistance, further accelerating the aminolysis step.[11]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is another highly effective third-generation uronium reagent. It forms an even more reactive Oxyma-based active ester and offers a superior safety profile, as it is not based on potentially explosive benzotriazole derivatives.[9]

Phosphonium Reagents

Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP are also highly effective. They function similarly by forming active esters but are generally less prone to causing guanidinylation of the N-terminus, a potential side reaction with uronium reagents if not used in a pre-activation mode.[12]

Data Summary: Reagent Performance in Hindered Couplings

ReagentActive Ester TypeRelative Reactivity for Hindered CouplingsRacemization SuppressionKey Advantages
HATU OAt-EsterVery HighExcellentBenchmark for difficult sequences; rapid kinetics.[9][10]
COMU Oxyma-EsterVery HighExcellentComparable or superior to HATU; non-explosive.[9]
PyBOP OBt-EsterHighGoodDoes not cause N-terminal guanidinylation.[12]
HCTU O-6-ClBt-EsterHighGoodMore reactive than HBTU.
DIC/HOBt OBt-EsterModerateModerateProne to failure in severely hindered cases.[6]

Workflow & Decision Logic for Protocol Selection

The selection of an appropriate protocol depends on the severity of the steric hindrance and the available equipment. The following workflow provides a decision-making framework.

G cluster_0 cluster_1 Assessment of Steric Hindrance cluster_2 Protocol Selection cluster_3 Post-Coupling Validation start Start: Incorporate Hindered Azetidine Amino Acid assess Evaluate Steric Bulk: - C3,C3-disubstituted? - N-terminal Aze? - C-terminal Aze? start->assess microwave Microwave SPPS Available? assess->microwave Severe Hindrance protocol1 Protocol 1: Microwave-Assisted HATU/COMU Coupling (Recommended) microwave->protocol1 Yes protocol2 Protocol 2: Room Temperature Double Coupling with HATU/COMU microwave->protocol2 No monitor Monitor Coupling Completion (e.g., Isatin/Chloranil Test for N-terminal Aze) protocol1->monitor protocol2->monitor cleave Cleave & Analyze by LC-MS monitor->cleave

Caption: Decision workflow for selecting a coupling protocol.

Experimental Protocols

Protocol 1: High-Efficiency Microwave-Assisted SPPS Coupling (Recommended Method)

This protocol is optimized for severely hindered azetidine amino acids, such as Fmoc-3,3-dimethylazetidine-2-carboxylic acid, where thermal energy can significantly accelerate the reaction and improve yields.[8][13]

Rationale: Microwave energy provides rapid, uniform heating to the reaction mixture, supplying the activation energy needed to overcome the high steric barrier.[8] This dramatically shortens reaction times from hours to minutes, minimizing the exposure of the activated amino acid to basic conditions and thus reducing the risk of epimerization. The use of a top-tier coupling reagent like HATU or COMU ensures the formation of a highly reactive intermediate essential for driving the reaction to completion.

Materials:

  • Fmoc-protected sterically hindered azetidine amino acid

  • Peptide-resin with free N-terminal amine

  • HATU or COMU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Microwave peptide synthesizer

Step-by-Step Methodology:

  • Resin Preparation: Swell the peptide-resin (0.1 mmol scale) in 5 mL of DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (1 x 3 min, 1 x 10 min). Wash the resin thoroughly with DMF (5 x 5 mL).

  • Reagent Solution Preparation: In a separate vessel, dissolve the Fmoc-protected hindered azetidine amino acid (0.5 mmol, 5 eq.) and HATU (0.49 mmol, 4.9 eq.) in 2 mL of DMF.

  • Activation and Coupling:

    • Add the reagent solution to the reaction vessel containing the deprotected peptide-resin.

    • Add DIPEA (1.0 mmol, 10 eq.) to the vessel.

    • Immediately begin the microwave program: Irradiate at 75°C for 10-15 minutes. (Power setting will vary by instrument; aim to maintain a stable temperature).

  • Washing: After the coupling cycle, drain the reaction vessel and wash the resin thoroughly with DMF (5 x 5 mL) to remove all excess reagents and byproducts.

  • Completion Check (Optional but Recommended): Perform a qualitative test to check for free amines. For N-terminal azetidines, which are secondary amines, an isatin or chloranil test is required as the standard Kaiser test will give a false negative.[7]

  • Repeat if Necessary: If the test for free amines is positive, indicating an incomplete reaction, repeat steps 3-5 (a "double coupling").

Protocol 2: Optimized Room-Temperature Double Coupling

This protocol is an alternative for when a microwave synthesizer is not available. It relies on a higher excess of reagents and a second coupling step to drive the reaction to completion.

Rationale: In the absence of thermal acceleration, overcoming steric hindrance relies on maximizing the concentration of reactants and providing sufficient time. Using a 5-fold excess of the activated amino acid and a "double coupling" strategy—draining the initial reaction solution and adding a fresh batch of activated amino acid—helps to push the equilibrium towards the desired product.[7] HATU or COMU are still the recommended reagents due to their superior reactivity at ambient temperatures.

Materials:

  • Fmoc-protected sterically hindered azetidine amino acid

  • Peptide-resin with free N-terminal amine

  • HATU or COMU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Standard solid-phase peptide synthesis vessel

Step-by-Step Methodology:

  • Resin Preparation: Swell and deprotect the peptide-resin as described in Protocol 1, Step 1.

  • Activation Solution Preparation: In a separate vial, dissolve the Fmoc-protected hindered azetidine amino acid (0.5 mmol, 5 eq.) and HATU (0.49 mmol, 4.9 eq.) in 2 mL of DMF. Add DIPEA (1.0 mmol, 10 eq.) and vortex the solution for 1-2 minutes to pre-activate the carboxylic acid.[7]

  • First Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 2 hours.

  • Washing: Drain the reaction solution and wash the resin with DMF (3 x 5 mL).

  • Second Coupling (Double Coupling): Prepare a fresh activation solution as described in Step 2. Add it to the resin and agitate for an additional 2 hours at room temperature.

  • Final Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 x 5 mL) and Dichloromethane (DCM) (3 x 5 mL).

  • Completion Check: Perform an isatin or chloranil test as described in Protocol 1, Step 5.

Troubleshooting and Final Considerations

  • Epimerization: While HATU and COMU are excellent at suppressing racemization, the risk increases with prolonged exposure to the activating conditions, especially with elevated temperatures. For particularly sensitive residues, consider using a weaker base like sym-collidine in place of DIPEA, although this may require longer reaction times.

  • Solvent Choice: DMF is the standard solvent. If aggregation of the peptide sequence is suspected, which can further hinder coupling, N-Methyl-2-pyrrolidone (NMP) can be used as it has better resin-swelling and aggregate-disrupting properties.

  • Monitoring is Key: For any new or particularly challenging sequence, it is crucial to monitor the completion of each coupling step. Taking a small aliquot of resin for a qualitative test or cleaving a small portion for LC-MS analysis can save significant time and resources by identifying failed steps early.

By employing these advanced reagents and optimized protocols, researchers can successfully incorporate even the most challenging sterically hindered azetidine amino acids, unlocking their potential for creating novel peptides with enhanced structural and biological properties.

References

  • Wessjohann, L. A., & Vliehe, C. (2000). A comparative study of modern coupling reactions involving Boc-protected amino acid derivatives and dipeptides with N-terminal alpha,alpha-dialkylation and N-methylation. Journal of Peptide Science, 6(9), 457-469. [Link]

  • De Kimpe, N., Boeykens, M., & Tourwé, D. (1998). Synthesis of 3,3-dimethylazetidine-2-carboxylic acid and some derivatives. Tetrahedron, 54(11), 2619–2630. [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved January 18, 2026, from [Link]

  • Lundquist, J. T., & Pelletier, J. C. (2001). Improved Solid-Phase Peptide Synthesis Method Utilizing α-Azide-Protected Amino Acids. Organic Letters, 3(5), 781–783. [Link]

  • Mandell, L. N., & Meschke, J. S. (1984). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. International Journal of Peptide and Protein Research, 23(4), 435-442. [Link]

  • Biotage. (n.d.). Microwave Assisted Organic and Peptide Synthesis of a Non-natural Arginine Residue. Retrieved January 18, 2026, from [Link]

  • Werner Lab. (2016). Manual Solid Phase Peptide Synthesis Protocol. Retrieved January 18, 2026, from [Link]

  • AmbioPharm. (n.d.). Microwave SPPS Technology. Retrieved January 18, 2026, from [Link]

  • Mandell, L. N., & Meschke, J. S. (1984). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. SciSpace. [Link]

  • Collins, J. M. (2017). Microwave heating in solid-phase peptide synthesis. Future Medicinal Chemistry, 9(5), 445-448. [Link]

  • Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Retrieved January 18, 2026, from [Link]

  • LibreTexts Chemistry. (2024). 26.7: Peptide Synthesis. Retrieved January 18, 2026, from [Link]

  • Albericio, F., & Kruger, H. G. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Future Medicinal Chemistry, 9(5), 445-448. [Link]

  • CEM Corporation. (n.d.). Ultra-Efficient Solid-Phase Peptide Synthesis. Retrieved January 18, 2026, from [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254. [Link]

  • Barlos, K., & Gatos, D. (2012). Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification. Israel Journal of Chemistry, 52(3-4), 221-230. [Link]

  • Katritzky, A. R., Narindoshvili, T., Khelashvili, L., & Steel, P. J. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of organic chemistry, 72(15), 5794–5801. [Link]

  • Wang, X., Li, J., & Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145–10150. [Link]

  • Rodgers, K. J., Kabalan, J., & Phillips, C. R. (2025). A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). Toxicology, 510, 153999. [Link]

  • Kubyshkin, V., & Rubini, M. (2024). Proline Analogues. Chemical Reviews, 124(13), 8130-8232. [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved January 18, 2026, from [Link]

  • Pronina, Y. A., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances, 11(21), 12645-12676. [Link]

  • Karoyan, P., & Chassaing, G. (2000). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 5(12), 1144-1163. [Link]

  • Rodgers, K. J., Kabalan, J., & Phillips, C. R. (2025). A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). Toxicology, 510, 153999. [Link]

Sources

The Strategic Deployment of 1-Boc-3-(Boc-amino)azetidine-3-carboxylic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for novel chemical matter with enhanced pharmacological properties is a central theme in contemporary drug discovery. Small, conformationally constrained scaffolds have emerged as powerful tools for navigating chemical space, offering a means to improve potency, selectivity, and pharmacokinetic profiles. Among these, the azetidine ring system has garnered significant attention.[1] This application note provides a detailed guide to the strategic use of a particularly valuable derivative: 1-Boc-3-(Boc-amino)azetidine-3-carboxylic acid. This trifunctional building block, featuring a rigid three-dimensional core, provides medicinal chemists with a versatile platform for the synthesis of diverse compound libraries with precise vectoral control over substituent placement. We will delve into the rationale for its use, provide detailed protocols for its manipulation, and showcase its application in creating next-generation therapeutics.

Introduction: The Azetidine Advantage in Drug Design

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly incorporated into drug candidates due to their unique structural and physicochemical properties.[1] Their inherent ring strain and non-planar, puckered conformation impart a degree of rigidity that is advantageous in pre-organizing substituents for optimal interaction with biological targets.[1] This conformational restriction can lead to a reduction in the entropic penalty upon binding, potentially increasing ligand efficiency and potency. Furthermore, the sp³-rich character of the azetidine scaffold can improve aqueous solubility and metabolic stability, key attributes for successful drug candidates.[1]

The subject of this guide, this compound, is a trifunctional scaffold that offers three distinct points for diversification. The strategic placement of an amino group and a carboxylic acid at the same carbon atom of the azetidine ring creates a unique α,α-disubstituted amino acid analog. This arrangement allows for the generation of complex molecular architectures with precise control over the spatial orientation of appended functionalities.

Physicochemical Properties and Conformational Profile

A clear understanding of the scaffold's intrinsic properties is essential for its effective application in drug design.

PropertyValueSource
Molecular Formula C₁₄H₂₄N₂O₆N/A
Molecular Weight 316.35 g/mol N/A
Appearance White to off-white solidN/A
Solubility Soluble in methanol, dichloromethane, DMFN/A

The conformational behavior of the 3,3-disubstituted azetidine core is a key determinant of its utility. The azetidine ring adopts a puckered conformation to alleviate ring strain. The substituents at the C3 position can occupy pseudo-axial or pseudo-equatorial orientations. The bulky tert-butoxycarbonyl (Boc) groups are expected to influence this equilibrium, and computational modeling can provide valuable insights into the preferred low-energy conformations. This conformational preference dictates the relative spatial positioning of the functional groups available for derivatization.

Synthetic Manipulation of the Scaffold

The synthetic utility of this compound lies in the ability to selectively deprotect and functionalize its three reactive sites: the N1-Boc protected ring nitrogen, the 3-amino-Boc protected exocyclic amine, and the 3-carboxylic acid.

Synthesis of the Scaffold

While a direct, one-pot synthesis of this compound is not widely reported, a common strategy involves the construction of the disubstituted azetidine ring followed by protection and functional group manipulation. A plausible synthetic route, adapted from the synthesis of related compounds, is outlined below. The synthesis commences with a suitable protected azetidinone, which undergoes a Strecker-type reaction to introduce the amino and cyano groups at the 3-position. Subsequent hydrolysis of the nitrile and protection of the amino groups yields the target scaffold.


A [label="1-Boc-3-azetidinone"]; B [label="Strecker Reaction\n(e.g., TMSCN, NH₃)"]; C [label="3-Amino-3-cyano-1-Boc-azetidine"]; D [label="Nitrile Hydrolysis\n(Acid or Base)"]; E [label="3-Amino-1-Boc-azetidine-3-carboxylic acid"]; F [label="Boc Protection\n((Boc)₂O, base)"]; G [label="this compound"];

A -> B [label=""]; B -> C [label=""]; C -> D [label=""]; D -> E [label=""]; E -> F [label=""]; F -> G [label=""]; }

Synthetic workflow for the preparation of the scaffold.

Orthogonal Deprotection Strategies

The ability to selectively remove one Boc group in the presence of the other is paramount for the controlled, stepwise functionalization of the scaffold. While both are acid-labile, their reactivity can be modulated by the local chemical environment. The N1-Boc group, being part of a carbamate attached to a secondary amine within a strained ring, may exhibit different lability compared to the Boc group on the exocyclic primary amine.

Protocol 3.2.1: Selective Deprotection of the N1-Boc Group (Hypothetical)

Rationale: The N1-Boc group may be more susceptible to milder acidic conditions due to ring strain influencing the stability of the protonated intermediate.

  • Reagents: 1.25 M HCl in Methanol.

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous methanol.

    • Cool the solution to 0 °C.

    • Add 1.25 M HCl in methanol (1.1 eq) dropwise.

    • Monitor the reaction by TLC or LC-MS.

    • Upon consumption of the starting material, quench the reaction with a mild base (e.g., saturated NaHCO₃ solution).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 3.2.2: Global Deprotection of Both Boc Groups

Rationale: Stronger acidic conditions will lead to the cleavage of both Boc protecting groups.

  • Reagents: 4 M HCl in 1,4-dioxane or 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

  • Procedure (using HCl/dioxane):

    • Dissolve this compound (1.0 eq) in a minimal amount of a co-solvent if necessary (e.g., methanol).

    • Add 4 M HCl in 1,4-dioxane (excess, e.g., 10 eq).

    • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

    • The resulting hydrochloride salt can often be used directly in the next step or purified further.

Amide Bond Formation

The carboxylic acid functionality is a key handle for derivatization, most commonly through amide bond formation. A variety of coupling reagents can be employed for this transformation.

Protocol 3.3.1: HATU-Mediated Amide Coupling

Rationale: HATU is a highly efficient coupling reagent that often leads to high yields and minimal racemization.

  • Reagents:

    • This compound (1.0 eq)

    • Amine (R-NH₂) (1.1 eq)

    • HATU (1.1 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve this compound in anhydrous DMF.

    • Add HATU and DIPEA to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

    • Add the amine to the reaction mixture.

    • Stir at room temperature for 2-16 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate and wash with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.


Scaffold [label="1-Boc-3-(Boc-amino)azetidine-\n3-carboxylic acid"]; Amide_Coupling [label="Amide Coupling\n(R₁-NH₂)"]; N1_Deprotection [label="Selective N1-Boc\nDeprotection"]; N3_Deprotection [label="Selective 3-Amino-Boc\nDeprotection"]; Product1 [label="N1-Boc, 3-Amide Derivative"]; Product2 [label="N1-Functionalized\n(R₂-X)"]; Product3 [label="3-Amino Functionalized\n(R₃-Y)"];

Scaffold -> Amide_Coupling; Amide_Coupling -> Product1; Product1 -> N1_Deprotection; N1_Deprotection -> Product2; Product1 -> N3_Deprotection; N3_Deprotection -> Product3; }

General derivatization workflow of the scaffold.

Applications in Medicinal Chemistry

The trifunctional nature of this compound makes it an exceptionally valuable scaffold for the construction of compound libraries for high-throughput screening and lead optimization. Its rigid core allows for the precise positioning of pharmacophoric elements in three-dimensional space.

Peptide Mimetics and Constrained Peptides

The incorporation of this scaffold into peptide sequences can induce specific secondary structures, such as β-turns. This conformational constraint can enhance binding affinity to target proteins and improve metabolic stability by masking peptidic bonds susceptible to proteolytic cleavage.

PROTACs and Molecular Glues

The field of targeted protein degradation has seen explosive growth, with Proteolysis Targeting Chimeras (PROTACs) and molecular glues at the forefront. The azetidine scaffold is an attractive component for the linker in PROTAC design.[1][2] The rigidity of the azetidine ring can help to optimize the distance and orientation between the two ligands of the PROTAC, facilitating the formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. The three functional handles on the this compound scaffold provide multiple attachment points for the target-binding and E3 ligase-binding moieties, as well as for vectors to modulate physicochemical properties.

Fragment-Based Drug Discovery (FBDD)

The core azetidine structure can serve as a novel fragment for screening against a variety of biological targets. Hits identified from fragment screening can then be elaborated by functionalizing the three available vectors on the scaffold to rapidly generate potent lead compounds.

Conclusion

This compound represents a powerful and versatile tool in the medicinal chemist's arsenal. Its unique combination of a conformationally constrained core and three orthogonal points for diversification enables the systematic exploration of chemical space and the rational design of novel therapeutics. The protocols and strategies outlined in this application note provide a foundation for researchers to harness the full potential of this valuable scaffold in their drug discovery endeavors. As the demand for innovative drug candidates with improved properties continues to grow, the strategic application of such sophisticated building blocks will undoubtedly play a pivotal role in the future of medicine.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed, 2026-01-05.
  • Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. Ningbo Inno Pharmchem Co., Ltd.
  • 1-Boc-azetidine-3-carboxylic acid | ADC Linker. MedChemExpress.
  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 2001.
  • Boc Deprotection - TFA - Common Organic Chemistry. commonorganicchemistry.com.
  • BOC-amino acids (tert-butyloxycarbonyl-protected) are widely employed as key intermediates in peptide synthesis... BOC Sciences.
  • Application Notes and Protocols for Acid-PEG3-C2-Boc in PROTAC Synthesis. BenchChem.

Sources

Application Notes & Protocols: The Strategic Use of Constrained Azetidine Amino Acids in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of constrained azetidine amino acids, offering researchers, medicinal chemists, and drug development professionals a comprehensive overview of their strategic application. We will delve into the unique structural and chemical properties that make these four-membered heterocycles a powerful tool for modulating peptide conformation, enhancing pharmacokinetic profiles, and designing novel therapeutics across multiple disease areas. The content moves beyond simple descriptions to explain the causal relationships behind experimental design and provides detailed, field-tested protocols for practical application.

Introduction: Why Azetidines? The Power of the Strained Ring

In the vast toolkit of medicinal chemistry, the search for scaffolds that offer precise control over molecular architecture is perpetual. Azetidines, four-membered nitrogen-containing heterocycles, have emerged as vital motifs in drug discovery due to their unique combination of physicochemical and pharmacokinetic properties.[1][2] Their high ring strain (~25.4 kcal/mol), sp³-rich character, and conformational rigidity distinguish them from more common five- and six-membered rings.[1][3] These features can confer enhanced solubility, metabolic stability, and receptor selectivity, making azetidines highly attractive for designing novel bioactive molecules.[1]

Azetidine-2-carboxylic acid (Aze), a naturally occurring homologue of proline, exemplifies the core utility of this scaffold.[4][5] While proline's five-membered ring is a well-known "helix breaker" that introduces a fixed kink in a peptide backbone, the smaller, more strained four-membered ring of Aze imposes even stricter conformational constraints.[6] This fundamental difference allows chemists to fine-tune peptide and small-molecule structures with a high degree of precision, unlocking new pharmacological potential. This guide will explore how this structural control is leveraged in anticancer, antiviral, and central nervous system (CNS) drug discovery, supplemented by actionable protocols for synthesis and integration.

Part I: The Azetidine Scaffold as a Tool for Conformational Control

The primary advantage of incorporating an azetidine amino acid into a peptide or small molecule is the ability to enforce a specific three-dimensional structure. This pre-organization can significantly enhance binding affinity to a biological target by reducing the entropic penalty of binding.[7]

Mechanistic Insights into Conformational Restriction:

The substitution of a proline residue with azetidine-2-carboxylic acid alters protein and peptide properties.[6] While the overall conformational preferences of Aze and Pro can be similar, peptides containing Aze are often somewhat more flexible due to a decrease in repulsive non-covalent interactions between the ring atoms and neighboring residues.[6] However, this flexibility is not random. The azetidine ring can act as a potent turn-inducer, stabilizing specific secondary structures.

  • γ-Turns: The conformational restriction induced by the azetidine-2-carboxylic acid residue in dipeptide derivatives has been shown to favor a γ-type reverse turn, a structural motif that was influential in the activity of novel Human Cytomegalovirus (HCMV) inhibitors.[8][9]

  • β-Turns: Model peptides containing N-substituted 3-aminoazetidine-3-carboxylic acids have been observed to act as β-turn inducers.[10] This is further supported by an interesting main-chain-to-side-chain hydrogen bond that forms a stable six-membered pseudo-cycle, connecting the azetidine ring nitrogen to the amide NH of the subsequent residue.[10]

  • Macrocycle Conformation: In the synthesis of small macrocyclic peptides, the 3-aminoazetidine (3-AAz) subunit serves as a powerful turn-inducing element.[11][12] This not only improves cyclization efficiency but also encourages the macrocycle to adopt less stable, all-trans conformations that can be difficult to access otherwise.[11][12]

The following diagram illustrates how an azetidine ring constrains a peptide backbone compared to a more flexible glycine residue.

Caption: Conformational flexibility of a glycine residue versus the rigid structure imposed by an azetidine ring in a peptide chain.

Part II: Applications in Medicinal Chemistry & Drug Discovery

The unique properties of azetidines have been exploited to develop novel therapeutics in several key areas. The scaffold is not merely a structural curiosity but a functional component that can enhance potency, selectivity, and pharmacokinetic profiles.[1][2]

A. Anticancer Agents

The azetidine ring is a feature in numerous small-molecule anticancer agents due to its ability to interact with diverse molecular targets.[13][14]

Case Study: STAT3 Inhibitors Signal Transducer and Activator of Transcription 3 (STAT3) is an aberrantly-activated transcription factor in many cancers, making it a prime therapeutic target.[15] However, developing potent small-molecule inhibitors has been challenging. Researchers discovered that progressing from a proline-based linker to an azetidine linker led to highly potent and selective STAT3 inhibitors.[16]

  • Mechanism: A series of (R)-azetidine-2-carboxamide-based compounds were found to selectively inhibit STAT3 DNA-binding activity with sub-micromolar IC₅₀ values, while showing much lower potency against STAT1 and STAT5.[15] Certain compounds bind irreversibly to STAT3 by forming covalent bonds with cysteine residues (Cys426 and Cys468) in the protein.[17]

  • In Vitro & In Vivo Efficacy: These compounds potently inhibited the growth, survival, and migration of triple-negative breast cancer (TNBC) cells.[15] Furthermore, lead compounds demonstrated single-agent antitumor activity in mouse xenograft models of human breast cancer, inhibiting tumor growth with no apparent toxicity.[15][17]

CompoundSTAT3 DNA-Binding IC₅₀ (µM)TNBC Cell Growth EC₅₀ (µM)Reference
H098 0.28 - 0.66-[15]
H169 0.28 - 0.661.0 - 1.9[15]
H172 0.38 - 0.98-[17]
H182 0.28 - 0.661.0 - 1.9[15]

Case Study: TZT-1027 Analogues A conformational restriction strategy was used to design analogues of the antitumor agent TZT-1027. By replacing a flexible phenylethyl group at the C-terminus with a more rigid 3-aryl-azetidine moiety, researchers developed novel compounds with potent antiproliferative activities against human cancer cell lines.[18] The most potent analogue, compound 1a , exhibited IC₅₀ values of 2.2 nM against A549 (lung cancer) and 2.1 nM against HCT116 (colon cancer) cell lines.[18]

B. Antiviral Agents

The conformational constraints provided by azetidines are also valuable in designing antiviral drugs.

Case Study: HCMV Inhibitors SAR (Structure-Activity Relationship) studies on a dipeptide prototype led to the discovery of potent inhibitors of Human Cytomegalovirus (HCMV).[8][9] The research identified that an azetidine-containing dipeptide structure was key to its antiviral activity. The conformational restriction from the azetidine ring, which induces a γ-turn, appears crucial for the molecule's inhibitory function.[8][9] The studies established that a benzyloxycarbonyl group at the N-terminus and an aliphatic side-chain at the C-terminus were essential for anti-HCMV activity.[8]

C. Central Nervous System (CNS) Agents

The azetidine scaffold is emerging as a privileged structure for developing CNS-active compounds.[7] Its conformational rigidity can lead to enhanced binding affinity and selectivity for CNS targets, and its physicochemical properties can be tuned to improve blood-brain barrier (BBB) penetration.[7][19] Azetidines have been successfully incorporated into molecules targeting:

  • Nicotinic acetylcholine receptors (nAChRs)

  • N-methyl-D-aspartate (NMDA) receptors

  • Vesicular monoamine transporter 2 (VMAT2)

  • Glycine transporter 1 (GlyT1)[7]

The development of synthetic routes to create diverse libraries of azetidine-based scaffolds is accelerating the discovery of new CNS-focused lead-like molecules.[19][20]

Part III: Experimental Protocols

To facilitate the application of these principles, this section provides detailed, step-by-step protocols for the synthesis and incorporation of azetidine amino acids.

Protocol 1: Incorporation of Fmoc-Aze-OH into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual coupling of an Fmoc-protected azetidine-2-carboxylic acid onto a resin-bound peptide using standard SPPS chemistry.

Materials & Reagents:

  • Fmoc-protected Rink Amide MBHA resin

  • Fmoc-L-Azetidine-2-carboxylic acid (Fmoc-Aze-OH)

  • Other required Fmoc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure or 1-Hydroxybenzotriazole (HOBt)

  • Piperidine solution (20% in DMF)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • SPPS reaction vessel

Workflow Diagram:

SPPS_Workflow Resin Start: Fmoc-Rink Amide Resin Deprotection1 1. Piperidine/DMF Wash (Fmoc Removal) Resin->Deprotection1 Wash1 2. DMF Wash Deprotection1->Wash1 Coupling 3. Couple Fmoc-Aze-OH (DIC/Oxyma in DMF) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 Repeat 5. Repeat Steps 1-4 for subsequent amino acids Wash2->Repeat FinalDeprotection 6. Final Fmoc Removal Repeat->FinalDeprotection Cleavage 7. Cleave Peptide from Resin (TFA Cocktail) FinalDeprotection->Cleavage Purification 8. Precipitate, Purify (HPLC) Cleavage->Purification

Caption: Standard workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating an azetidine amino acid.

Step-by-Step Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in the SPPS vessel. Drain the DMF.

  • Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Repeat with a second 15-minute agitation. This reveals the free amine on the resin.

  • Washing: Wash the resin thoroughly with DMF (5 times), followed by DCM (3 times), and then DMF (3 times) to remove all residual piperidine.

  • Coupling Activation: In a separate vial, dissolve Fmoc-Aze-OH (3 eq.), Oxyma Pure (3 eq.), and DIC (3 eq.) in DMF. Allow the mixture to pre-activate for 5 minutes. Causality Note: Pre-activation minimizes side reactions and ensures the formation of the active ester before its addition to the resin, improving coupling efficiency.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate at room temperature for 2 hours.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a successful coupling). If the test is positive, repeat the coupling step.

  • Washing: Wash the resin with DMF (5 times) to remove excess reagents.

  • Chain Elongation: To add the next amino acid, return to Step 2 (Fmoc Deprotection) and repeat the cycle with the desired Fmoc-amino acid.

  • Final Cleavage: After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it under vacuum. Add the TFA cleavage cocktail and agitate for 2-3 hours.

  • Product Isolation: Filter the resin and collect the TFA solution. Precipitate the crude peptide in cold diethyl ether. Centrifuge, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude peptide using reverse-phase HPLC.

Protocol 2: Synthesis of a 3-Aryl-Azetidine Precursor

This protocol is an example of synthesizing a key building block for drug discovery, adapted from published methods for creating 3-substituted azetidines.[18][21]

Reaction Scheme:

Synthesis_Scheme start N-Boc-azetidin-3-one reagent1 + (EtO)2P(O)CH2CO2Me DBU, THF intermediate N-Boc-3-(carbomethoxymethylidene)azetidine start->intermediate Horner-Wadsworth-Emmons reagent2 + Aryl-MgBr CuI, THF product N-Boc-3-Aryl-3-(carbomethoxymethyl)azetidine intermediate->product Conjugate Addition

Caption: A two-step synthetic route to a 3-aryl-azetidine building block.

Step-by-Step Procedure:

  • Horner-Wadsworth-Emmons Reaction:

    • To a solution of N-Boc-azetidin-3-one (1.0 eq) and methyl 2-(diethoxyphosphoryl)acetate (1.2 eq) in anhydrous THF at 0°C, add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

    • Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the α,β-unsaturated ester intermediate. Self-Validation: Confirm product formation via ¹H NMR, looking for the appearance of the vinyl proton signal, and by mass spectrometry.

  • Copper-Catalyzed Conjugate Addition:

    • Prepare the aryl Grignard reagent (Aryl-MgBr) separately or use a commercially available solution.

    • To a suspension of CuI (0.1 eq) in anhydrous THF at -20°C, add the Grignard reagent (1.5 eq) and stir for 20 minutes.

    • Add a solution of the unsaturated ester intermediate (1.0 eq) in THF dropwise.

    • Stir the reaction at -20°C for 2 hours, then allow it to warm to room temperature overnight.

    • Quench carefully with saturated aqueous NH₄Cl and extract with ethyl acetate.

    • Dry, concentrate, and purify by column chromatography to yield the final 3-aryl-azetidine product. Self-Validation: Confirm successful addition via ¹H NMR by observing the disappearance of the vinyl proton and the appearance of aryl proton signals. Verify the mass via HRMS.

Conclusion and Future Outlook

Constrained azetidine amino acids represent a mature yet continually evolving tool in drug discovery. Their ability to rigidly control conformation provides a direct pathway to improving ligand-target interactions, enhancing metabolic stability, and fine-tuning pharmacokinetic properties.[1] From potent anticancer and antiviral agents to next-generation CNS therapeutics, the azetidine scaffold has proven its value.[9][13][19]

Future advancements will likely focus on developing more efficient and stereoselective synthetic routes to access novel, diversely substituted azetidine building blocks.[22][23][24] As our understanding of their conformational influence deepens, and as synthetic accessibility improves, constrained azetidines will undoubtedly play an even greater role in the design of sophisticated, highly selective, and effective medicines of the future.

References

  • Azetidine‐Based Small‐Molecule Targeted Anticancer Agents: Developments in the Last Decade (2015–2024) | Request PDF. (n.d.). ResearchGate. [Link]

  • Azetidine‐Based Small‐Molecule Targeted Anticancer Agents: Developments in the Last Decade (2015–2024). (2024). Semantic Scholar. [Link]

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. (2018). MDPI. [Link]

  • Yue, P., Lopez-Tapia, F., et al. (2021). High-affinity azetidine-based small-molecules as a new class of direct inhibitors of STAT3 activity and breast cancer phenotype. Cancer Research. [Link]

  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers. [Link]

  • Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. (2022). Cancer Letters. [Link]

  • Supe, L. (2022). Synthesis of Azetidine-Based Beta-Amino Alcohols. Medical Sciences Forum. [Link]

  • Saunders, G. J., Spring, S. A., et al. (n.d.). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]

  • Azetidine amino acid derivatives and peptide compounds. (n.d.). ResearchGate. [Link]

  • Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. (n.d.). ResearchGate. [Link]

  • Legrand, B., André, C., et al. (2021). Length-Dependent Transition from Extended to Folded Shapes in Short Oligomers of an Azetidine-Based α-Amino Acid: The Critical Role of NH···N H-Bonds. International Journal of Molecular Sciences. [Link]

  • Saunders, G. J., Spring, S. A., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [Link]

  • Pérez-Faginas, P., Aranda, M. T., et al. (2011). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Pérez-Faginas, P., Aranda, M. T., et al. (2011). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Bakó, J., Borbély, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. International Journal of Molecular Sciences. [Link]

  • Reiners, F., Joseph, E., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters. [Link]

  • Lowe, J. T., Lee, M. D., et al. (2012). Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. The Journal of Organic Chemistry. [Link]

  • Understanding Aze Medications: The Role of Azetidine Derivatives. (2023). Oreate AI Blog. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2024). RSC Medicinal Chemistry. [Link]

  • Azetidine-2-carboxylic acid. (n.d.). In Wikipedia. [Link]

  • Reiners, F., Joseph, E., et al. (2020). Stereoselective Access to Azetidine-Based α-Aminoacids and Applications to Small Peptides Synthesis. ChemRxiv. [Link]

  • Saunders, G. J., Spring, S. A., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. [Link]

  • Synthetic azetidines could help simplify drug design for neurological diseases. (2019). ScienceDaily. [Link]

  • Azetidine derivative of TZT‐1027 for anticancer activity. (n.d.). ResearchGate. [Link]

  • Yang, K., Liu, Y., et al. (2023). Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes. Nature. [Link]

  • Yue, P., Lopez-Tapia, F., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Azetidines of pharmacological interest. (2021). Archiv der Pharmazie. [Link]

  • A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). (2023). Food and Chemical Toxicology. [Link]

  • Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. (2024). ChemRxiv. [Link]

  • Singh, I., Kaur, R., & Kumar, V. (2023). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. [Link]

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Application Notes & Protocols: A Guide to Selective Boc Deprotection in Di-Protected Azetidine Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The azetidine motif is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties and unique three-dimensional structures to bioactive molecules. The synthesis of complex, substituted azetidines often necessitates the use of protecting groups, with the tert-butyloxycarbonyl (Boc) group being a frequent choice for nitrogen protection. In scenarios involving di-protected azetidine systems, the ability to selectively remove one Boc group while preserving another is paramount for controlled, stepwise synthetic strategies. This guide provides an in-depth exploration of the principles and protocols for achieving selective Boc deprotection in such systems, empowering researchers to navigate this synthetic challenge with precision and confidence.

The Strategic Importance of Selective Deprotection in Azetidine Synthesis

Azetidines, as strained four-membered nitrogen-containing heterocycles, offer a unique conformational rigidity that is highly sought after in drug design.[1] Their incorporation into molecular scaffolds can lead to improved metabolic stability, enhanced binding affinity, and better overall pharmacokinetic profiles. The construction of these valuable building blocks often involves multi-step syntheses where amine functionalities are masked with Boc groups.

In di-protected azetidines, such as those bearing two Boc-protected amino groups or a Boc-protected ring nitrogen and a Boc-protected substituent, the challenge lies in differentiating between two chemically similar protecting groups. Achieving selective deprotection opens the door to orthogonal synthetic strategies, allowing for the sequential functionalization of the azetidine core. This control is critical for building molecular complexity and generating libraries of analogs for structure-activity relationship (SAR) studies.

The Underlying Principles of Selectivity

The selective cleavage of one Boc group over another hinges on exploiting subtle differences in their chemical environments. The two primary factors that can be manipulated to achieve this are steric hindrance and electronic effects .

Steric Hindrance: A Game of Accessibility

The rate of acid-catalyzed Boc deprotection is significantly influenced by the steric environment surrounding the carbamate.[2] A Boc group that is more sterically encumbered will be less accessible to the acid catalyst, resulting in a slower rate of cleavage. This principle can be leveraged in di-Boc azetidine systems where one Boc group is in a more crowded position than the other. For instance, a Boc group on a tertiary amine or adjacent to a bulky substituent will be more sterically hindered than a Boc group on a primary amine or in a less crowded region of the molecule.

Electronic Effects: Modulating Reactivity

The electron density on the nitrogen atom of the carbamate can also influence the rate of deprotection. Electron-withdrawing groups near a Boc-protected amine can decrease the basicity of the carbamate oxygen, making it less susceptible to protonation by the acid catalyst and thus slowing down the deprotection reaction.[3] Conversely, electron-donating groups can enhance the rate of cleavage. This electronic differentiation is another tool in the chemist's arsenal for achieving selectivity.

The Mechanism of Acid-Catalyzed Boc Deprotection

Understanding the mechanism of Boc deprotection is crucial for designing selective protocols. The process is initiated by the protonation of the carbamate's carbonyl oxygen by an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This is followed by the fragmentation of the protonated intermediate to form a stable tert-butyl cation, carbon dioxide, and the free amine.[4]

G

Protocols for Selective Boc Deprotection

The key to selective deprotection lies in choosing reaction conditions that are mild enough to differentiate between the two Boc groups. This often involves using weaker acids, lower concentrations, or shorter reaction times.

Scenario 1: Steric Differentiation of Two N-Boc Groups

Consider a scenario with a di-Boc protected azetidine where one N-Boc group is significantly more sterically hindered than the other.

Protocol: Mild Acidic Deprotection with Catalytic p-Toluenesulfonic Acid (p-TsOH)

This protocol is designed to selectively remove the less sterically hindered Boc group.

  • Materials:

    • Di-Boc protected azetidine

    • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

    • Methanol (MeOH)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the di-Boc protected azetidine (1.0 equiv) in methanol (0.1 M).

    • Add a catalytic amount of p-TsOH·H₂O (0.1-0.3 equiv).

    • Stir the reaction at room temperature and monitor its progress carefully by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Once the desired mono-deprotected product is the major species, quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with DCM (3 x volume of aqueous layer).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Causality Behind Experimental Choices:

    • p-TsOH in Methanol: This provides a mildly acidic environment, which is crucial for achieving selectivity. Stronger acids like TFA would likely lead to the removal of both Boc groups.[2]

    • Catalytic Amount of Acid: Using a substoichiometric amount of acid slows down the reaction, allowing for better control and differentiation between the two Boc groups.

    • Careful Monitoring: Due to the fine balance required for selectivity, close monitoring of the reaction is essential to stop it at the optimal time.

Scenario 2: Differentiation of N-Boc and O-Boc Groups

In a system containing both an N-Boc and an O-Boc group, selectivity can often be achieved due to the generally higher lability of the O-Boc group.

Protocol: Selective Deprotection with Dilute Trifluoroacetic Acid (TFA)

This protocol aims to selectively cleave the more acid-labile O-Boc group.

  • Materials:

    • N-Boc, O-Boc di-protected azetidine

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the di-protected azetidine (1.0 equiv) in DCM (0.1 M).

    • Cool the solution to 0 °C in an ice bath.

    • Add a dilute solution of TFA in DCM (e.g., 10-20% v/v) dropwise.

    • Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.

    • Upon consumption of the starting material and formation of the desired N-Boc protected product, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until the pH is neutral or slightly basic.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the product by column chromatography.

  • Causality Behind Experimental Choices:

    • Dilute TFA at Low Temperature: These conditions are chosen to temper the reactivity of the strong acid, allowing for the selective cleavage of the more sensitive O-Boc group.

    • Careful Quenching: Neutralization of the strong acid is critical to prevent further deprotection of the N-Boc group during workup.

Alternative and Milder Deprotection Strategies

For highly sensitive substrates where even mild acidic conditions are problematic, several alternative methods can be employed.

Thermal Deprotection

In the absence of any acid, the Boc group can be cleaved thermally. This method can offer selectivity based on the differential thermal stability of the two Boc groups. For instance, an aryl N-Boc group can often be removed at a lower temperature than an alkyl N-Boc group.[5]

Table 1: Comparison of Deprotection Methods

MethodReagentsConditionsSelectivity Principle
Mild Acidolysis p-TsOH in MeOHRoom TemperatureSteric Hindrance
Dilute Strong Acid 10-20% TFA in DCM0 °C to Room TempElectronic Effects/Lability
Thermal Heat (e.g., refluxing solvent)80-150 °CDifferential Thermal Stability
Lewis Acid ZnBr₂ in DCMRoom TemperatureChelation/Electronic Effects
Oxalyl Chloride (COCl)₂ in MeOHRoom TemperatureAlternative Mechanism

Experimental Workflow and Validation

A self-validating experimental workflow is crucial for developing a robust and reproducible selective deprotection protocol.

G

Troubleshooting and Considerations

  • Over-reaction: If both Boc groups are removed, reduce the acid concentration, lower the reaction temperature, or shorten the reaction time.

  • No Reaction: If the reaction does not proceed, a slightly stronger acid or a higher temperature may be necessary. Consider a different solvent system that may better solvate the substrate and catalyst.

  • Azetidine Ring Opening: While generally stable, the strained azetidine ring can be susceptible to opening under harsh acidic conditions, especially if there are activating substituents.[6] It is crucial to use the mildest effective conditions.

  • Scavengers: In some cases, the tert-butyl cation generated during deprotection can cause side reactions. The addition of a scavenger like triisopropylsilane (TIS) can mitigate this.

Conclusion

The selective deprotection of di-Boc azetidine systems is a nuanced but achievable synthetic transformation. By carefully considering the principles of steric hindrance and electronic effects, and by employing mild and well-monitored reaction conditions, researchers can effectively unmask one of two Boc groups. The protocols and strategies outlined in this guide provide a solid foundation for developing robust and selective deprotection methods, thereby facilitating the synthesis of complex and medicinally relevant azetidine-containing molecules.

References

  • MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Catalysts, 12(11), 1480. [Link]

  • National Institutes of Health. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society, 139(29), 9929–9932. [Link]

  • Semantic Scholar. (2005). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. ARKIVOC, 2005(14), 20-28. [Link]

  • ACS Publications. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 25(7), 1694–1702. [Link]

  • National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23976–23982. [Link]

  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2586-2597. [Link]

  • ResearchGate. (2001). ChemInform Abstract: Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. Tetrahedron, 57(32), 6971-6976. [Link]

  • RSC Publishing. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(78), 49355-49395. [Link]

  • Aapptec. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

  • National Institutes of Health. (2015). Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. ACS Chemical Neuroscience, 6(12), 1992–2003. [Link]

  • National Institutes of Health. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1245678. [Link]

  • LJMU Research Online. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]

  • ResearchGate. (2016). A practical, catalytic and selective deprotection of a Boc group in N,N´-diprotected amines using iron(III)-catalysis. Tetrahedron Letters, 57(38), 4272-4275. [Link]

  • ElectronicsAndBooks. (2001). Selective nitrolytic deprotection of N-BOC-amines and N-BOC-amino acids derivatives. Tetrahedron, 57(32), 6971-6976. [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

  • National Institutes of Health. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. The Journal of Organic Chemistry, 86(20), 14211–14219. [Link]

  • ResearchGate. (2012). A New Protocol for Selective Deprotection of N-tert-Butoxycarbonyl Protective Group (t-Boc) with Sn(OTf)2. Synthetic Communications, 42(18), 2694-2701. [Link]

  • PubMed. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry, 45(5), 1831-1842. [Link]

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The Strategic Incorporation of 1-Boc-3-(Boc-amino)azetidine-3-carboxylic Acid in the Design of Novel Foldamers and Helical Structures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular architectures with predictable and stable three-dimensional structures is a cornerstone of modern medicinal chemistry and materials science. Foldamers, which are oligomers that adopt well-defined secondary structures, have emerged as powerful tools in this endeavor.[1] A key strategy in the design of foldamers is the incorporation of conformationally constrained amino acids, which can guide the folding of the oligomer into specific helical or turn structures. Among these, 1-Boc-3-(Boc-amino)azetidine-3-carboxylic acid stands out as a particularly valuable building block. Its rigid four-membered ring and geminal amino and carboxyl substituents pre-organize the peptide backbone, facilitating the formation of unique and stable secondary structures.[2][3][4] This guide provides an in-depth exploration of the use of this constrained amino acid in foldamer and helix design, complete with detailed protocols for synthesis and structural analysis.

The Rationale for Employing this compound

The unique structural features of this compound make it an exceptional tool for inducing specific secondary structures in peptides. The inherent rigidity of the azetidine ring significantly reduces the conformational freedom of the peptide backbone, a critical factor in promoting predictable folding patterns.[2][4] This conformational restriction can lead to peptides with enhanced resistance to proteolytic degradation, a desirable property for therapeutic applications.[2] Furthermore, the geminal substitution at the 3-position of the azetidine ring can induce turn-like conformations, acting as a potent helix nucleator.[5][6] By strategically placing this building block within a peptide sequence, researchers can exert precise control over the resulting foldamer's architecture, paving the way for the rational design of molecules with tailored biological activities.[2][7][8][9]

Core Protocols: From Synthesis to Structural Elucidation

The successful application of this compound in foldamer design hinges on robust synthetic and analytical methodologies. The following section provides detailed, step-by-step protocols for the incorporation of this building block into peptide chains and the subsequent characterization of the resulting foldamers.

Solid-Phase Peptide Synthesis (SPPS) of Azetidine-Containing Peptides

Solid-phase peptide synthesis is the method of choice for the assembly of peptides containing this compound.[10][11][12][13] The following protocol is based on the widely used Fmoc/tBu strategy.[11][12][13]

Workflow for Solid-Phase Peptide Synthesis:

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection 1. Swell resin in DMF Coupling Amino Acid Coupling Fmoc_Deprotection->Coupling 2. Treat with piperidine/DMF Washing Washing Coupling->Washing 3. Add activated amino acid Cleavage Cleavage & Deprotection Coupling->Cleavage Repeat cycles Washing->Fmoc_Deprotection 4. Wash with DMF Purification Purification (HPLC) Cleavage->Purification 5. Treat with TFA cocktail Characterization Characterization Purification->Characterization 6. Isolate pure peptide

Caption: General workflow for solid-phase peptide synthesis of azetidine-containing foldamers.

Detailed Protocol:

  • Resin Preparation:

    • Place the appropriate solid support (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel.[14]

    • Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour.[14]

  • Fmoc-Deprotection:

    • Drain the DMF and add a solution of 20% piperidine in DMF to the resin.

    • Agitate the mixture for 20-30 minutes to remove the Fmoc protecting group from the terminal amine.

    • Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times).[14]

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3-5 equivalents of the Fmoc-protected amino acid (either a standard amino acid or 1-Boc-3-(Fmoc-amino)azetidine-3-carboxylic acid) and a coupling agent (e.g., HATU, HBTU) in DMF.

    • Add a base such as N,N-diisopropylethylamine (DIPEA) to activate the carboxylic acid.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours, or until a negative Kaiser test is observed.

    • Drain the coupling solution and wash the resin with DMF.

  • Repeat Cycles:

    • Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection:

    • After the final coupling and Fmoc deprotection, wash the resin with dichloromethane (DCM).

    • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[11]

    • Filter the resin and collect the TFA solution containing the crude peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Structural Characterization of Azetidine-Containing Foldamers

A combination of spectroscopic techniques is employed to elucidate the secondary structure of the synthesized foldamers.

1. Circular Dichroism (CD) Spectroscopy:

CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.[15][16][17][18] The characteristic CD spectra of α-helices, β-sheets, and random coils allow for the qualitative and quantitative determination of these structural elements.[16][17]

Protocol for CD Spectroscopy:

  • Prepare a stock solution of the purified peptide in an appropriate solvent (e.g., phosphate buffer, trifluoroethanol). The concentration should be in the range of 0.1-0.5 mg/mL.[16]

  • Use a quartz cuvette with a path length of 0.1 cm.

  • Acquire CD spectra in the far-UV region (typically 190-250 nm).[17]

  • Record spectra at different temperatures to assess the thermal stability of the foldamer structure.[19]

  • Deconvolute the spectra using appropriate algorithms to estimate the percentage of different secondary structure elements.[19]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the three-dimensional structure of molecules in solution. For peptides, 2D NMR techniques such as COSY, TOCSY, and NOESY are used to assign proton resonances and identify through-bond and through-space correlations, which are then used to calculate the solution structure. The presence of the azetidine ring can induce specific chemical shifts and nuclear Overhauser effects (NOEs) that are indicative of turn-like structures.[6]

3. X-ray Crystallography:

For foldamers that can be crystallized, X-ray crystallography provides an atomic-resolution three-dimensional structure.[20][21][22][23] This technique offers unambiguous evidence of the helical or turn conformation induced by the azetidine-containing residue.

Data Summary for a Hypothetical Azetidine-Containing Heptapeptide:

Analytical TechniqueObserved ResultsInterpretation
CD Spectroscopy Strong negative bands at ~208 and ~222 nmPredominantly α-helical conformation
NMR Spectroscopy Sequential (i, i+1) NOEs and medium-range (i, i+3) and (i, i+4) NOEsConsistent with a helical structure
X-ray Crystallography Well-defined helical structure with a clear turn at the azetidine residueConfirms the helix-inducing property of the azetidine building block

Application Notes: Causality and Best Practices

  • Choice of Coupling Reagent: The choice of coupling reagent is critical for efficiently incorporating the sterically hindered this compound. High-efficiency coupling reagents such as HATU or HCTU are recommended to ensure complete and rapid coupling, minimizing the risk of racemization and side reactions.

  • Solvent Considerations for Structural Analysis: The choice of solvent for CD and NMR studies can significantly influence the observed secondary structure. Solvents like trifluoroethanol (TFE) are known to promote helical structures, while aqueous buffers provide a more biologically relevant environment. It is often beneficial to perform structural analysis in a range of solvents to fully understand the conformational landscape of the foldamer.

  • Design Principles for Helix Nucleation: To maximize the helix-inducing potential of this compound, it is often beneficial to place it near the N-terminus of the peptide sequence. This can help to initiate the helical fold, which then propagates along the peptide chain. Flanking the azetidine residue with strong helix-forming amino acids, such as alanine, can further stabilize the desired conformation.

Conclusion

This compound is a powerful and versatile tool for the design of novel foldamers and helical peptides. Its inherent conformational rigidity and ability to induce turns in the peptide backbone provide a high degree of control over the resulting three-dimensional structure. The protocols and application notes presented in this guide offer a comprehensive framework for the successful synthesis and characterization of azetidine-containing foldamers, empowering researchers to explore new frontiers in drug discovery and materials science. The continued exploration of such constrained building blocks will undoubtedly lead to the development of new classes of molecules with precisely engineered structures and functions.[7][8][9][24][25][26]

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  • Circular dichroism of peptides - PubMed. Available from: [Link]

  • Peptide Circular Dichroism Spectroscopy - Mtoz Biolabs. Available from: [Link]

  • Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. Available from: [Link]

  • X-ray crystallographic structures of foldamers (left to right): H-Ar-2,... - ResearchGate. Available from: [Link]

  • Length-Dependent Transition from Extended to Folded Shapes in Short Oligomers of an Azetidine-Based α-Amino Acid: The Critical Role of NH···N H-Bonds - MDPI. Available from: [Link]

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  • Secondary structure analysis by circular dichroism (CD) spectroscopy.... - ResearchGate. Available from: [Link]

  • Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications - PubMed. Available from: [Link]

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  • In situ iodination and X-ray crystal structure of a foldamer helix bundle - RSC Publishing. Available from: [Link]

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  • Scheme 2. Solid-phase synthesis protocol. | Download Scientific Diagram - ResearchGate. Available from: [Link]

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  • X‐ray single crystal structure for Helix‐4R, showing a pair of M and P... - ResearchGate. Available from: [Link]

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  • X-ray crystal structure of 43 (a) viewed side-on, showing M helical... - ResearchGate. Available from: [Link]

  • Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design - BioSpace. Available from: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. Available from: [Link]

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  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments. Available from: [Link]

  • Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid - PubMed. Available from: [Link]

  • Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids | Request PDF - ResearchGate. Available from: [Link]

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents - MDPI. Available from: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. Available from: [Link]

  • Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline - SciSpace. Available from: [Link]

  • Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid | Request PDF - ResearchGate. Available from: [Link]

  • Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline - PubMed. Available from: [Link]

  • Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications | Request PDF - ResearchGate. Available from: [Link]

Sources

Application Note: Engineering Novel Peptide Secondary Structures with Azetidine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Control over peptide conformation is a central goal in medicinal chemistry and materials science. Peptides often suffer from proteolytic instability and conformational flexibility, limiting their therapeutic potential. Non-canonical amino acids provide a powerful tool to overcome these limitations. This guide details the use of L-azetidine-2-carboxylic acid (Aze), a four-membered ring homolog of proline, as a potent building block to induce and stabilize unique secondary structures in synthetic peptides. We provide mechanistic insights into its conformational effects, detailed protocols for solid-phase peptide synthesis (SPPS), methods for structural characterization, and a discussion of its applications in drug discovery.

The Azetidine Advantage: Mechanistic Insights into Structural Control

The incorporation of non-canonical amino acids is a key strategy for creating peptidomimetics with enhanced stability and specific folding patterns.[1][2] Azetidine-2-carboxylic acid (Aze), as a lower homologue of proline, introduces significant conformational constraints due to the quasi-planar geometry of its strained four-membered ring.[3] This rigidity profoundly influences the local peptide backbone, making it a powerful tool for rational peptide design.[1]

Causality of Conformational Constraint: Unlike the five-membered ring of proline, which can adopt various puckered conformations, the azetidine ring is much more rigid. This inherent structural constraint restricts the possible values of the backbone dihedral angles, particularly the phi (Φ) angle, forcing the peptide chain into specific orientations. This effect can nucleate predictable secondary structures, such as β-turns and γ-turns, even in short peptide sequences.[4] Computational studies have shown that while the overall conformational preferences of Aze and Pro are similar, peptides containing Aze are somewhat more flexible due to decreased repulsive interactions between ring atoms and neighboring residues.[5] However, this subtle flexibility, combined with the strong turn-inducing propensity, allows for the stabilization of unique structures. For instance, the introduction of azetidine has been shown to facilitate the cyclization of difficult peptide sequences by pre-organizing the linear precursor into a turn-like conformation.[6][7][8]

Diagram: Mechanism of Azetidine-Induced Turn Formation

G cluster_peptide Peptide Backbone cluster_structure Resulting Secondary Structure N1 N-Terminus Aze Azetidine (Aze) Residue N1->Aze Φ angle constrained C1 C-Terminus Aze->C1 Ψ angle influenced Turn β-Turn or γ-Turn Nucleation Aze->Turn Induces Turn caption Azetidine ring constrains the Φ angle, promoting turn nucleation. G Design Peptide Design & Aze Incorporation Strategy SPPS Solid-Phase Peptide Synthesis Design->SPPS Cleave Cleavage & Purification (RP-HPLC) SPPS->Cleave Confirm Identity Confirmation (LC-MS) Cleave->Confirm CD Secondary Structure Analysis (Circular Dichroism) Confirm->CD NMR High-Resolution 3D Structure (2D NMR Spectroscopy) CD->NMR Final Structure-Activity Relationship Analysis NMR->Final

Sources

Application Notes and Protocols: Engineering Metabolically Stable Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Peptide-based therapeutics offer high specificity and potency, positioning them as promising candidates for a wide range of diseases.[1][2] However, their clinical utility is often hampered by their susceptibility to rapid degradation by proteases in the body, leading to a short in vivo half-life and poor bioavailability.[1][3] This guide provides an in-depth overview of proven strategies to enhance the metabolic stability of therapeutic peptides and detailed protocols for assessing their stability in vitro.

Strategies for Enhancing Peptide Metabolic Stability

The primary approach to overcoming the challenge of proteolytic degradation is to modify the peptide structure in ways that make it less recognizable to or sterically hindered from proteases, without compromising its biological activity. Key strategies include modifications at the N- and C-termini, incorporation of unnatural amino acids, and cyclization.[3][4][5]

N-Terminal and C-Terminal Modifications

Linear peptides are particularly vulnerable to exopeptidases, which cleave amino acids from the N-terminus (aminopeptidases) and C-terminus (carboxypeptidases).[6][7][8] Capping these termini is a fundamental and effective strategy to block exopeptidase activity.[7]

  • N-Terminal Acetylation: The addition of an acetyl group to the N-terminal amine neutralizes its positive charge, mimicking the post-translational modifications of many natural proteins and preventing degradation by aminopeptidases.[7][9]

  • C-Terminal Amidation: Converting the C-terminal carboxylic acid to a primary amide neutralizes the negative charge and renders the peptide resistant to carboxypeptidases, significantly increasing its in vivo half-life.[7]

  • PEGylation: The covalent attachment of polyethylene glycol (PEG) chains to the N-terminus or other sites on the peptide increases its hydrodynamic volume.[6] This steric hindrance shields the peptide from proteolytic enzymes and can also reduce renal clearance, thereby extending its circulation time.[6]

Incorporation of Unnatural Amino Acids

Replacing standard L-amino acids with their unnatural counterparts can introduce conformational constraints and steric bulk that interfere with protease recognition and binding.[2][10][][12][13]

  • D-Amino Acid Substitution: Proteases are stereospecific and primarily recognize L-amino acids.[6] Substituting a key L-amino acid at a cleavage site with its D-enantiomer can significantly inhibit proteolysis while potentially maintaining the desired biological activity.[6]

  • N-Methylated Amino Acids: Methylation of the backbone amide nitrogen introduces steric hindrance that disrupts the hydrogen bonding patterns required for protease binding, thereby enhancing stability.

  • Other Non-Canonical Amino Acids: A vast array of unnatural amino acids with modified side chains or backbones can be incorporated to enhance stability, modulate solubility, and improve pharmacokinetic properties.[][12][13]

Peptide Cyclization

Cyclization transforms a flexible linear peptide into a more rigid, cyclic structure. This conformational constraint can significantly enhance metabolic stability by reducing the peptide's ability to fit into the active site of proteases.[5][14][15][16][17][18] Furthermore, the absence of N- and C-termini in head-to-tail cyclic peptides provides inherent resistance to exopeptidases.[5][14]

  • Head-to-Tail Cyclization: Formation of an amide bond between the N- and C-termini creates a fully cyclic peptide backbone.[5]

  • Side Chain-to-Side Chain Cyclization: Covalent linkage between the side chains of two amino acids within the peptide sequence, such as the formation of a disulfide bridge between two cysteine residues.[14]

  • Head-to-Side Chain or Side Chain-to-Tail Cyclization: These approaches involve forming a covalent bond between one terminus and an amino acid side chain.[5]

Peptide_Stabilization_Strategies cluster_0 Linear Peptide (Susceptible to Degradation) cluster_1 Stabilization Strategies cluster_2 Metabolically Stable Peptide LinearPeptide H₂N-AA₁-AA₂-...-AAₙ-COOH N_Term_Mod N-Terminal Modification (e.g., Acetylation) LinearPeptide->N_Term_Mod Blocks _aminopeptidases_ C_Term_Mod C-Terminal Modification (e.g., Amidation) LinearPeptide->C_Term_Mod Blocks _carboxypeptidases_ Unnatural_AA Unnatural Amino Acid (e.g., D-AA, N-Me-AA) LinearPeptide->Unnatural_AA Hinders _protease binding_ Cyclization Cyclization (e.g., Head-to-Tail) LinearPeptide->Cyclization Conformational _constraint_ StablePeptide Increased Half-Life and Bioavailability N_Term_Mod->StablePeptide C_Term_Mod->StablePeptide Unnatural_AA->StablePeptide Cyclization->StablePeptide

Caption: Strategies to enhance peptide metabolic stability.

In Vitro Assays for Assessing Metabolic Stability

A crucial step in the development of peptide therapeutics is the early in vitro assessment of their metabolic stability.[19][20][21] This allows for the iterative optimization of peptide sequences to improve their pharmacokinetic profiles. The following protocols describe standard assays for evaluating peptide stability in key biological matrices.

Assay_Workflow Start Test Peptide Incubation Incubate with Biological Matrix (Plasma, Microsomes, Protease Solution) at 37°C Start->Incubation Time_Points Sample at Multiple Time Points (e.g., 0, 15, 30, 60, 120 min) Incubation->Time_Points Quench Quench Reaction (e.g., Acetonitrile) Time_Points->Quench Analysis Analyze by LC-MS/MS Quench->Analysis Data_Processing Quantify Remaining Peptide Calculate Half-Life (t½) Analysis->Data_Processing End Stability Profile Data_Processing->End

Caption: General workflow for in vitro peptide stability assays.

Protocol 1: Plasma Stability Assay

Principle: This assay evaluates the stability of a peptide in plasma, which contains a variety of proteases.[22][23] It provides a good initial indication of in vivo stability.[24] The disappearance of the parent peptide over time is monitored by LC-MS/MS.[22][23]

Materials:

  • Test peptide and positive/negative control peptides

  • Pooled plasma (human, rat, mouse, etc.), heparinized or with EDTA[19][22]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) with internal standard (for quenching and protein precipitation)

  • 96-well plates

  • Incubator shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Experimental Procedure:

  • Prepare a stock solution of the test peptide (e.g., 1 mM in DMSO).

  • Thaw pooled plasma on ice. If using frozen plasma, ensure it is thoroughly mixed after thawing.[19]

  • In a 96-well plate, add a small volume of the peptide stock solution to pre-warmed plasma to achieve a final concentration of 1-10 µM.[22][25] The final DMSO concentration should be low (<1%) to avoid affecting enzyme activity.

  • Incubate the plate at 37°C with gentle shaking.[22][25]

  • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.[22]

  • Immediately quench the reaction by adding 3-5 volumes of ice-cold ACN containing an internal standard.[22]

  • Vortex the samples and centrifuge at high speed (e.g., >3000 x g) for 10-15 minutes to precipitate plasma proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

Data Analysis:

  • Quantify the peak area of the test peptide and the internal standard at each time point.

  • Calculate the percentage of the peptide remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm of the percentage of remaining peptide versus time.

  • The slope of the linear regression line corresponds to the degradation rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[22]

Protocol 2: Liver Microsomal Stability Assay

Principle: This assay assesses the susceptibility of a peptide to metabolism by enzymes primarily located in the liver, particularly cytochrome P450 (CYP) enzymes.[26][27][28] Liver microsomes are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I metabolic enzymes.[27][28]

Materials:

  • Test peptide

  • Liver microsomes (human, rat, mouse, etc.)[26][28]

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[26]

  • Phosphate buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl₂)[26]

  • Acetonitrile (ACN) with internal standard

  • 96-well plates, incubator, centrifuge, LC-MS/MS system

Experimental Procedure:

  • Prepare a stock solution of the test peptide (e.g., 1 mM in DMSO).

  • Prepare the incubation mixture by combining phosphate buffer, MgCl₂, and liver microsomes (final protein concentration typically 0.5 mg/mL).[28] Pre-warm this mixture to 37°C.

  • Add the test peptide to the microsomal mixture to a final concentration of 1-2 µM.[26]

  • Initiate the metabolic reaction by adding the NADPH regenerating system.[26] For a negative control, add buffer instead of the regenerating system.[26]

  • Incubate at 37°C with shaking.

  • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), take aliquots and terminate the reaction with 3-5 volumes of ice-cold ACN containing an internal standard.[28]

  • Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS.

Data Analysis: The data analysis is similar to the plasma stability assay. The half-life (t½) and the in vitro intrinsic clearance (CLint) can be calculated.

  • t½ = 0.693 / k

  • CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein)

Protocol 3: Protease Stability Assay

Principle: This assay evaluates the stability of a peptide against specific proteases (e.g., trypsin, chymotrypsin, pepsin) or a mixture of proteases found in simulated biological fluids like simulated intestinal fluid.[29] This is particularly relevant for assessing the stability of orally administered peptides.

Materials:

  • Test peptide

  • Specific protease (e.g., trypsin) or protease mixture (e.g., pancreatin)

  • Appropriate buffer for the chosen protease (e.g., Tris-HCl for trypsin, simulated gastric/intestinal fluid)

  • Quenching solution (e.g., ACN, trifluoroacetic acid)

  • Standard laboratory equipment as listed above

Experimental Procedure:

  • Prepare a stock solution of the test peptide.

  • Prepare a working solution of the desired protease in its optimal buffer.

  • In a reaction tube or well, combine the peptide solution with the protease solution.

  • Incubate at 37°C.

  • At various time points, withdraw samples and stop the reaction by adding the quenching solution.

  • Analyze the samples by LC-MS/MS to quantify the remaining intact peptide.

Data Analysis: Data analysis follows the same principles as the plasma and microsomal stability assays to determine the degradation rate and half-life of the peptide in the presence of the specific protease(s).

Data Interpretation and Case Studies

The data generated from these in vitro stability assays are crucial for guiding the lead optimization process in peptide drug discovery. By comparing the half-lives of modified peptides to the parent molecule, researchers can identify which strategies are most effective at enhancing stability.

Table 1: Hypothetical Stability Data for a Model Peptide and its Analogs
Peptide VersionN-Terminal ModificationC-Terminal ModificationKey Residue SubstitutionPlasma t½ (min)Microsomal t½ (min)
Parent Peptide NoneNoneL-Ala1545
Analog 1 AcetylationAmidationL-Ala12095
Analog 2 AcetylationAmidationD-Ala>240>180
Analog 3 (Cyclic) N/A (Head-to-Tail)N/A (Head-to-Tail)L-Ala>360>240

Interpretation:

  • Analog 1: Capping the N- and C-termini significantly improved stability in plasma, indicating that exopeptidases are a major route of degradation.

  • Analog 2: The additional substitution of an L-amino acid with its D-enantiomer at a potential cleavage site dramatically increased both plasma and microsomal stability.

  • Analog 3: Cyclization provided the greatest stability, highlighting the profound impact of conformational constraint on preventing proteolysis.

Case Study: Somatostatin vs. Octreotide

A classic example of successful peptide stabilization is the development of octreotide from the natural hormone somatostatin.[5] Somatostatin has a very short in vivo half-life of only 1-2 minutes due to rapid enzymatic degradation.[5] Octreotide, a synthetic analog, incorporates several stability-enhancing features: it is a smaller, cyclic peptide containing a D-amino acid (D-Phe) and an amino alcohol at the C-terminus. These modifications result in a significantly extended half-life, making it a clinically successful therapeutic.[5]

References

  • Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Lowe, D. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2314. [Link]

  • Lowe, D. (2020). Methods to enhance the metabolic stability of peptide-based PET radiopharmaceuticals. Molecules, 25(10), 2314. [Link]

  • Sharma, K., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Adessi, C., & Soto, C. (2004). Strategies to Improve Stability and Bioavailability of Peptide Drugs. Frontiers in Medicinal Chemistry, 1, 513-528. [Link]

  • Sharma, K., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 67(22), 19932-19965. [Link]

  • Sharma, K. K. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. SciSpace. [Link]

  • Beck, F., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 7(11), 3618-3625. [Link]

  • Beck, F., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 7(11), 3618-3625. [Link]

  • Sharma, K., et al. (2025). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Europe PMC. [Link]

  • Tiemann, J. K. S. (2017). Approaches for peptide and protein cyclisation. Chemical Society Reviews, 46(21), 6499-6514. [Link]

  • SB-PEPTIDE. (n.d.). N-ter/internal/C-ter modifications. Retrieved January 18, 2026, from [Link]

  • Kudlicki, W., et al. (1999). N-terminal and C-terminal modifications affect folding, release from the ribosomes and stability of in vitro synthesized proteins. International Journal of Biochemistry & Cell Biology, 31(1), 231-241. [Link]

  • Protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • Wang, C., et al. (2024). Recent advances in peptide macrocyclization strategies. Chemical Society Reviews, 53(22), 9037-9076. [Link]

  • Beck, F., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 7(11), 3618-3625. [Link]

  • Tran, T. T., et al. (2021). Cyclisation strategies for stabilising peptides with irregular conformations. MedChemComm, 12(4), 629-638. [Link]

  • Wesche, F., et al. (2021). Automated high-throughput in vitro assays to identify metabolic hotspots and protease stability of structurally diverse, pharmacologically active peptides for inhalation. Journal of Pharmaceutical and Biomedical Analysis, 206, 114364. [Link]

  • Jyrkäs, J., et al. (2021). Hepatic in vitro metabolism of peptides; Comparison of human liver S9, hepatocytes and Upcyte hepatocytes with cyclosporine A, leuprorelin, desmopressin and cetrorelix as model compounds. Journal of Pharmaceutical and Biomedical Analysis, 205, 114316. [Link]

  • Li, Y., et al. (2022). An Integrated Strategy for Assessing the Metabolic Stability and Biotransformation of Macrocyclic Peptides in Drug Discovery toward Oral Delivery. Metabolites, 12(2), 118. [Link]

  • Creative Bioarray. (n.d.). Plasma Stability Assay. Retrieved January 18, 2026, from [Link]

  • Gante, J. (2025). Cyclization Strategies in Peptide Derived Drug Design. ResearchGate. [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved January 18, 2026, from [Link]

  • Bienta. (2025). Single Time Point Microsomal Stability Pre-Screen. [Link]

  • Duan, H., et al. (2025). PepMSND: integrating multi-level feature engineering and comprehensive databases to enhance in vitro/in vivo peptide blood stability prediction. Digital Discovery. [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved January 18, 2026, from [Link]

  • Domainex. (n.d.). Plasma Stability Assay. Retrieved January 18, 2026, from [Link]

  • Davidson, M. D., & DeForest, C. A. (2024). Quantifying and controlling the proteolytic degradation of cell adhesion peptides. ACS Biomaterials Science & Engineering. [Link]

  • Böttger, R., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS One, 12(6), e0178943. [Link]

  • Haug, B. E., et al. (n.d.). Serum Stability of Peptides. Springer Nature Experiments. [Link]

  • Davidson, M. D., & DeForest, C. A. (2024). Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Biomaterials Science & Engineering. [Link]

  • Pujals, S., & Giralt, E. (2018). Strategies to stabilize cell penetrating peptides for in vivo application. Advanced Drug Delivery Reviews, 131, 60-74. [Link]

  • John, H., et al. (2008). In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases. Journal of Cellular and Molecular Medicine, 12(5B), 2084-2101. [Link]

  • Ma, B., et al. (2025). Overcoming Challenges in the Metabolism of Peptide Therapeutics: Strategies and Case Studies for Clinical Success. ResearchGate. [Link]

  • ResearchGate. (n.d.). Currently available techniques to assess peptide stability. Retrieved January 18, 2026, from [Link]

  • Pujals, S., & Giralt, E. (2018). Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. International Journal of Molecular Sciences, 19(8), 2287. [Link]

  • BPS Bioscience. (2022, December 21). Targeted Protein Degradation Using PROTACs and Glues [Video]. YouTube. [Link]

Sources

Troubleshooting & Optimization

resolving low coupling efficiency of 1-Boc-3-(boc-amino)azetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for resolving challenges associated with 1-Boc-3-(Boc-amino)azetidine-3-carboxylic acid . This guide is designed for researchers, chemists, and drug development professionals who are incorporating this unique, sterically hindered building block into their synthetic workflows. We will explore the underlying causes of low coupling efficiency and provide validated, field-proven troubleshooting strategies and protocols to ensure your success.

The core challenge with this reagent stems from its structure. As a 3,3-disubstituted azetidine, the carboxylic acid is located at a quaternary carbon, creating significant steric hindrance. This bulkiness impedes the approach of the incoming amine, dramatically slowing down the kinetics of peptide bond formation and often leading to incomplete reactions with standard protocols.

Troubleshooting Guide: Overcoming Low Coupling Efficiency

This section addresses specific experimental failures in a question-and-answer format, providing both the rationale for the problem and a validated solution.

Question 1: My coupling reaction with DIC/HOBt resulted in extremely low yield (<20%) of the desired peptide. What is happening?

Answer: This is a common outcome when using standard carbodiimide-based coupling methods for severely hindered amino acids. The low yield is a direct consequence of steric hindrance at the carboxylic acid.

  • The Problem: The carbodiimide (like DIC or EDC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1][2][3] However, this intermediate is sterically shielded by the two Boc-protected groups and the azetidine ring. The nucleophilic attack by the incoming amine is too slow, allowing side reactions to dominate. The primary side reaction is the rearrangement of the reactive intermediate into a stable, unreactive N-acylurea, which terminates the coupling pathway.[1][3][4] While additives like HOBt can help by forming a more stable active ester, this is often insufficient to overcome the severe steric barrier presented by this specific amino acid.[1]

  • The Solution: You must switch to a more potent, in-situ activating reagent that generates a more reactive activated species capable of overcoming the high activation energy of the reaction.[5][6] Uronium/aminium or phosphonium salt-based reagents are the industry standard for such "difficult" couplings.[5]

Question 2: I switched to HBTU but my yield is still suboptimal, and I see significant unreacted starting material. How can I drive the reaction to completion?

Answer: While HBTU is a significant improvement over carbodiimides, even it can be insufficient for the most demanding couplings.[7] The issue remains the slow reaction kinetics. Two primary strategies can resolve this: employing a more reactive coupling reagent or using an energy-assisted method.

  • The Problem: HBTU activates the carboxylic acid by forming an HOBt ester. While more reactive than the starting acid, its reactivity may not be high enough to achieve complete conversion in a standard timeframe when faced with extreme steric hindrance.

  • Solution A: Upgrade the Coupling Reagent to HATU or COMU.

    • HATU contains a 7-azabenzotriazole (HOAt) moiety. The resulting OAt-active ester is significantly more reactive than the OBt-ester formed by HBTU.[7] The nitrogen atom at the 7-position of the ring provides anchimeric assistance, accelerating the coupling reaction.[7]

    • COMU is a third-generation uronium reagent based on OxymaPure.[8][9] It is often considered as effective as HATU but has a superior safety profile, as it does not contain the potentially explosive benzotriazole moiety.[4][8][9] COMU also has excellent solubility and can be highly effective with only one equivalent of base.[9][10]

  • Solution B: Implement Microwave-Assisted Peptide Synthesis (MA-SPPS).

    • Microwave energy can dramatically accelerate slow reactions by efficiently heating the solvent and reactants.[11][12][13] This allows the reaction to overcome the high activation energy barrier imposed by steric hindrance, driving difficult couplings to completion in minutes rather than hours.[14][15] For sterically hindered residues, coupling times of 20 minutes at 75°C are often effective.[13]

  • Solution C: Perform a "Double Coupling".

    • This involves running the coupling reaction, washing the resin, and then repeating the coupling step with a fresh batch of activated amino acid.[6] This ensures that any unreacted sites from the first coupling have a second opportunity to react, driving the overall process towards completion.

Question 3: My mass spectrometry results show a side product corresponding to the addition of guanidine to my N-terminus. What causes this?

Answer: This side reaction, known as guanidinylation, is a known issue specifically associated with uronium/aminium-type coupling reagents (like HBTU, HATU) when they are used in excess or when the carboxyl activation step is slow.[16][17]

  • The Problem: If the carboxylic acid of the this compound is slow to activate (due to steric hindrance), the free uronium reagent can react directly with the deprotected N-terminal amine of the resin-bound peptide. This forms a stable guanidinium group, capping the peptide chain and preventing further elongation.[17]

  • The Solution:

    • Pre-activation: Always pre-activate the carboxylic acid with the uronium reagent and base in a separate vessel for 1-5 minutes before adding the mixture to the resin.[6] This ensures the highly reactive active ester is formed before the mixture comes into contact with the free amine on the resin.

    • Stoichiometry Control: Use a slight excess of the amino acid relative to the coupling reagent (e.g., 1 equivalent of amino acid to 0.95 equivalents of HATU). This ensures the coupling reagent is consumed in the activation step.

    • Switch to Phosphonium Reagents: Phosphonium-based reagents like PyBOP or PyAOP do not have the same guanidinylation side reaction pathway because the phosphorus atom is the activation site, which does not react with the amine.[16][17] This makes them a "cleaner" choice in situations where guanidinylation is a persistent problem.[16]

Visualizing the Challenge and Solution

The following diagrams illustrate the core problem and a recommended troubleshooting workflow.

Steric_Hindrance cluster_molecule This compound cluster_approach Nucleophilic Attack mol α-Carbon (Quaternary) N-Boc COOH Azetidine Ring N-Boc-Amino hindrance1 Steric Shielding mol:n->hindrance1 hindrance2 Steric Shielding mol:nh2->hindrance2 amine Incoming Amine (R-NH2) amine->mol:cooh Attack Impeded

Caption: Steric hindrance at the quaternary α-carbon impedes amine attack.

Troubleshooting_Workflow start Low Coupling Yield Detected q1 Which coupling reagent was used? start->q1 carbodiimide Standard Carbodiimide (DIC, EDC) q1->carbodiimide uronium Uronium/Phosphonium (HBTU, PyBOP) q1->uronium sol1 Switch to High-Potency Reagent: HATU, HCTU, or COMU carbodiimide->sol1 q2 Is guanidinylation observed? uronium->q2 sol2 Implement Double Coupling OR Use Microwave Assistance (MA-SPPS) q2->sol2 No sol3 1. Pre-activate reagent before adding to resin. 2. Consider switching to Phosphonium reagent (PyBOP). q2->sol3 Yes

Caption: Decision tree for troubleshooting low coupling efficiency.

Recommended Protocols & Data

Data Summary: Coupling Reagent Performance

The choice of reagent is the most critical factor for success. This table summarizes the recommended reagents for this specific hindered amino acid.

Reagent ClassExample Reagent(s)Active Ester FormedRelative ReactivityKey Considerations
Carbodiimides DIC, EDCO-acylisoureaLowNot Recommended. Prone to N-acylurea side reaction.[1][3]
HOBt-based Uronium HBTU, TBTUOBt esterMediumMay be insufficient. Higher risk of epimerization than HATU.[7]
HOAt-based Uronium HATU OAt esterVery High Gold standard for difficult couplings. Faster and more efficient than HBTU.[5][7]
Oxyma-based Uronium COMU Oxyma esterVery High Performance comparable to HATU with a superior safety profile (non-explosive).[4][8][9]
Phosphonium Salts PyBOP , PyAOPOBt/OAt esterHigh-Very HighExcellent choice to avoid guanidinylation side reactions.[16][17]
Protocol 1: High-Efficiency Coupling using HATU/COMU

This protocol employs pre-activation and sufficient reaction time to maximize yield.

  • Resin Preparation: Following standard solid-phase peptide synthesis (SPPS), perform the N-terminal Fmoc deprotection of the resin-bound peptide using 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF (5x) and DCM (3x) to remove all residual piperidine.

  • Activation Mixture Preparation (Pre-activation):

    • In a separate vessel, dissolve this compound (3.0 eq. relative to resin loading) in DMF.

    • Add HATU or COMU (2.9 eq.).

    • Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (6.0 eq.).

    • Gently agitate the activation mixture for 2-3 minutes at room temperature.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for at least 2 hours at room temperature with agitation. For extremely difficult sequences, extending this time to 4 hours or performing a double coupling is recommended.

  • Post-Coupling Wash: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and by-products.

  • Confirmation: Perform a Kaiser test or other qualitative test to confirm the absence of free amines, indicating reaction completion. If the test is positive, proceed with a second coupling (repeat steps 3-5).

Protocol 2: Microwave-Assisted Coupling (MA-SPPS)

This protocol is for users with access to a microwave peptide synthesizer and is the most efficient method for driving the reaction to completion.

  • Resin Preparation & Washing: Prepare the resin as described in Protocol 1 (Steps 1 & 2).

  • Reagent Addition:

    • Add the solvent (DMF or NMP) to the resin in the microwave reaction vessel.

    • Add this compound (5.0 eq.).

    • Add the coupling reagent (e.g., COMU, 5.0 eq.) and base (e.g., DIPEA, 10.0 eq.).

  • Microwave Irradiation:

    • Perform the coupling reaction in the microwave synthesizer at a constant temperature of 75°C for 20 minutes .[13]

  • Post-Coupling Wash: Once the reaction is complete and the vessel has cooled, drain the reagents and wash the resin thoroughly with DMF.

  • Confirmation: A confirmatory test (e.g., Kaiser test) should be negative, as microwave protocols typically achieve near-quantitative coupling.

Frequently Asked Questions (FAQs)

Q: Can I just increase the amount of DIC and HOBt to improve my yield? A: No, simply increasing the equivalents of a weak coupling system is unlikely to solve the problem. The issue is the slow rate of the desired reaction relative to the rate of the N-acylurea side reaction. More reagent will likely just lead to more side product formation. A fundamentally more reactive coupling agent is required.

Q: Is NMP a better solvent than DMF for this coupling? A: For difficult or aggregation-prone sequences, N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) due to its superior solvating properties.[6] Better solvation of the growing peptide chain can improve accessibility of the N-terminal amine and enhance coupling efficiency.

Q: Will this hindered amino acid have a higher risk of racemization? A: The risk of racemization for α,α-disubstituted amino acids like this one is generally very low. The quaternary nature of the α-carbon prevents the formation of the oxazolone intermediate, which is the primary pathway for racemization during peptide coupling.[5] However, using highly efficient reagents like HATU and COMU, which are known to suppress epimerization, is still best practice.[7][8]

Q: My synthesis involves solution-phase chemistry, not SPPS. Do these recommendations still apply? A: Yes, absolutely. The principles of overcoming steric hindrance are the same. The use of high-potency uronium or phosphonium reagents (HATU, COMU, PyBOP) is strongly recommended for solution-phase couplings involving this building block. Ensure you use an appropriate aprotic solvent (e.g., DMF, NMP, DCM) and a tertiary base like DIPEA.

References

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. Available at: [Link]

  • Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. CEM Application Note. Available at: [Link]

  • Rapid Microwave-Assisted Solid Phase Peptide Synthesis. Synlett. Available at: [Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. ResearchGate. Available at: [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. Available at: [Link]

  • Microwave heating in solid-phase peptide synthesis. Luxembourg Bio Technologies. Available at: [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Available at: [Link]

  • OxymaPure® – Industry Standard Coupling Enhancer And Racemization Suppressant For Peptide And Small Molecule Synthesis. Luxembourg Bio Technologies. Available at: [Link]

  • tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure. Organic Process Research & Development. Available at: [Link]

  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. Available at: [Link]

  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. PMC - NIH. Available at: [Link]

  • Side Reactions Upon Amino Acid/Peptide Carboxyl Activation. ResearchGate. Available at: [Link]

  • Carbodiimides and Additives. Aapptec Peptides. Available at: [Link]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Available at: [Link]

  • Optimizing Peptide Coupling: Key Techniques. Acadechem. Available at: [Link]

  • Proposed mechanism for activation by uronium salt. ResearchGate. Available at: [Link]

  • How to Optimize Peptide Synthesis? Synpeptide. Available at: [Link]

  • Novabiochem® Coupling reagents. Merck Millipore. Available at: [Link]

  • Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. PubMed. Available at: [Link]

  • 1-Boc-azetidine-3-carboxylic acid. MySkinRecipes. Available at: [Link]

  • Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. ResearchGate. Available at: [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. Available at: [Link]

  • Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters. Available at: [Link]

  • Epimerisation in Peptide Synthesis. PMC - PubMed Central - NIH. Available at: [Link]

  • Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. ResearchGate. Available at: [Link]

Sources

Technical Support Center: HPLC Purification Strategies for Di-Boc Protected Azetidine Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the robust purification of di-Boc protected azetidine amino acids via High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges associated with these highly protected, sterically hindered, and hydrophobic non-canonical amino acids.

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, prized for its stability and straightforward removal under acidic conditions.[1][2] However, when purifying compounds bearing two Boc groups, particularly on a constrained azetidine ring, researchers often face issues ranging from poor solubility and peak shape to on-column degradation. This resource provides in-depth, field-proven insights through a series of frequently asked questions, troubleshooting guides, and detailed experimental protocols to empower you to develop efficient and reproducible purification strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the HPLC purification of di-Boc protected azetidine amino acids?

A1: The primary challenges stem from three core properties of these molecules:

  • Increased Hydrophobicity: The presence of two bulky, non-polar Boc groups significantly increases the compound's hydrophobicity compared to its mono-protected or unprotected counterparts. This necessitates stronger organic mobile phases for elution, which can sometimes lead to solubility issues.

  • Acid Sensitivity of the Boc Group: The Boc group is labile in acidic conditions, which are commonly used in reversed-phase HPLC to ensure sharp peaks.[3][] The key challenge is to achieve good chromatography without causing premature deprotection of one or both Boc groups.

  • Potential for On-Column Interactions: Azetidine derivatives can be polar, but the di-Boc protection often masks this. However, any residual interaction with the stationary phase can lead to peak tailing.

Q2: I'm observing a second peak with a shorter retention time during my purification. What could this be?

A2: A significant peak with a shorter retention time is a classic indicator of partial deprotection. The resulting mono-Boc protected azetidine amino acid is more polar and will elute earlier from a reversed-phase column. This is often caused by prolonged exposure to acidic mobile phases, especially if trifluoroacetic acid (TFA) is used as a modifier. Even 0.1% TFA can cause slow cleavage, which becomes problematic if fractions are left at room temperature for extended periods.[5]

Q3: Is 0.1% TFA in the mobile phase safe for my di-Boc protected compound?

A3: While 0.1% TFA is a standard modifier for peptide and amino acid purification to improve peak shape, it should be used with caution for acid-sensitive compounds like di-Boc derivatives.[6] For many standard purifications, it is acceptable if post-purification processing is rapid.[5] However, if you observe deprotection, consider the following:

  • Use a less aggressive acid: Formic acid (0.1%) is a good alternative. It is less acidic than TFA and can often provide acceptable peak shapes without significant Boc cleavage.[5]

  • Immediate processing: If using TFA, immediately neutralize the collected fractions with a dilute base (e.g., ammonium bicarbonate) or, preferably, freeze and lyophilize them to remove the acidic mobile phase quickly.[5]

Q4: My compound is streaking or showing significant peak tailing. How can I improve the peak shape?

A4: Peak tailing can be due to several factors:

  • Secondary Silanol Interactions: Free silanol groups on the silica-based stationary phase can interact with your compound. Using a high-purity, end-capped column is crucial.

  • Insufficient Acid Modifier: The acid modifier (TFA, formic acid) protonates the analyte and suppresses interactions with silanols. Ensure the concentration is adequate (typically 0.1%).

  • Column Overload: Injecting too much sample can lead to broad, tailing peaks. Reduce the sample load to see if peak shape improves.

  • Column Temperature: Increasing the column temperature (e.g., to 40°C) can improve peak shape and change selectivity.[7][8]

Troubleshooting Guide

This section addresses common problems encountered during the HPLC purification of di-Boc protected azetidine amino acids.

Symptom Possible Cause(s) Recommended Solution(s)
No Product Eluting from Column 1. Compound is too hydrophobic and irreversibly bound. 2. Compound precipitated on the column.1. Increase the organic solvent percentage in your gradient (e.g., run up to 100% acetonitrile or methanol). 2. Consider adding isopropanol to the mobile phase to increase solvent strength. 3. Ensure the sample is fully dissolved in the injection solvent before loading.
Poor Resolution Between Product and Impurities 1. Inappropriate stationary phase. 2. Gradient is too steep. 3. Wrong organic modifier.1. If using a C18 column, try a C8 or Phenyl-Hexyl column for different selectivity. 2. Decrease the gradient slope (e.g., from 1-2% per minute to 0.5% per minute) to improve separation of closely eluting peaks.[9] 3. Switch from acetonitrile to methanol (or a combination) as the organic solvent to alter selectivity.
Appearance of a New Peak Upon Re-injection of a "Pure" Fraction 1. On-column or post-collection degradation (deprotection). 2. Sample solvent issue.1. This strongly suggests acid-mediated deprotection. Switch to a milder acid like formic acid. 2. Freeze and lyophilize fractions immediately after collection.[5] 3. Ensure the re-injected sample is dissolved in a neutral or identical mobile phase composition.
High Backpressure 1. Sample precipitation at the column head. 2. Column frit is blocked. 3. Mobile phase incompatibility.1. Filter your sample before injection. 2. Reduce the injection volume or concentration. 3. Reverse-flush the column with an appropriate solvent (consult column manufacturer's guide). 4. Ensure mobile phases are miscible and filtered.

Experimental Protocols & Method Development Workflow

A logical approach to method development is critical for achieving a robust purification.

Step 1: Analytical Method Development

Before attempting preparative HPLC, a solid analytical method is essential.

  • Column Selection: Start with a high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size). Wide-pore columns (300 Å) are generally not necessary unless the molecule is very large.[6]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

  • Initial Gradient:

    • Flow Rate: 1.0 mL/min.

    • Gradient: 50-95% B over 15 minutes. (The high starting percentage is due to the expected hydrophobicity of the di-Boc compound).

  • Analysis: Inject a small amount (1-5 µL of a ~1 mg/mL solution). Monitor the separation. The goal is to have your product elute with a retention time of 5-10 minutes. Adjust the starting gradient percentage to achieve this.

Step 2: Method Optimization & Troubleshooting Workflow

Use the following workflow to refine your separation.

G cluster_0 Method Development Workflow Start Start with Analytical Method Good_Peak Good Peak Shape? Start->Good_Peak Good_Res Good Resolution? Good_Peak->Good_Res Yes Tailing Peak Tailing/Broadening Good_Peak->Tailing No Scale_Up Scale-Up to Preparative HPLC Good_Res->Scale_Up Yes Poor_Res Poor Resolution Good_Res->Poor_Res No Tailing->Good_Peak Try: 1. Switch TFA -> Formic Acid 2. Increase column temp. 3. Check for overload Poor_Res->Good_Res Try: 1. Flatten gradient 2. Change organic solvent 3. Try different column (C8, Phenyl) G cluster_1 Boc Deprotection Pathway DiBoc Di-Boc-Azetidine (Hydrophobic, Target) MonoBoc Mono-Boc-Azetidine (More Polar, Impurity) DiBoc->MonoBoc Slow Cleavage tBu tert-Butyl Cation (Reactive Side Product) DiBoc->tBu Acid H+ (from TFA/Formic Acid)

Caption: Acid-catalyzed deprotection of a di-Boc compound.

By understanding the inherent properties of di-Boc protected azetidine amino acids and employing a systematic approach to method development, researchers can overcome the associated purification challenges to obtain highly pure material essential for advancing their scientific endeavors.

References

  • Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? (2012). ResearchGate. Available at: [Link]

  • Tips for optimization of peptides and proteins separation by reversed-phase. YMC CO., LTD. Available at: [Link]

  • Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.). (2011). Journal of Chromatography A. Available at: [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Regis Technologies, Inc. Available at: [Link]

  • Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. (2020). Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry.
  • Amine Protection / Deprotection. Fisher Scientific. Available at: [Link]

  • Optimization of Reversed-Phase HPLC Separations of Biomolecules. Advanced Materials Technology. Available at: [Link]

  • BOC deprotection under basic conditions in anion-exchange HPLC? (2022). Reddit. Available at: [Link]

  • Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes. (2016). Scientific Reports. Available at: [Link]

  • Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. (2022). Teledyne ISCO. Available at: [Link]

  • Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. The Royal Society of Chemistry.
  • Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. (2020). Metabolites.
  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Amino Acid Analysis: “How-To” Guide. Agilent. Available at: [Link]

  • Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. (2017). LCGC. Available at: [Link]

  • Azetidine amino acid biosynthesis by non-haem iron-dependent enzymes. (2023). Nature Chemistry. Available at: [Link]

  • Analysis of Amino Acids by HPLC. (2010). Agilent. Available at: [Link]

Sources

Technical Support Center: Optimizing Activation of Hindered N-Boc Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges incorporating sterically hindered N-Boc amino acids into their synthetic workflows. Steric hindrance, arising from bulky side chains, α,α-disubstitution, or N-methylation, can dramatically reduce coupling efficiency, leading to low yields and truncated sequences.

This resource provides field-proven insights, troubleshooting workflows, and detailed protocols to overcome these synthetic hurdles. We will move beyond simple step-by-step instructions to explain the chemical principles behind our recommendations, empowering you to make informed decisions in your own experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What exactly makes an N-Boc amino acid "hindered," and why do standard coupling methods fail?

A1: An N-Boc amino acid is considered sterically hindered when bulky chemical groups near the reacting centers (the carboxylic acid and the N-terminal amine of the growing chain) physically obstruct the formation of a new peptide bond.[1] This hindrance primarily comes from two sources:

  • α,α-Disubstituted Amino Acids: Residues like α-aminoisobutyric acid (Aib) have two substituents on the α-carbon, shielding the amine group and making it a poor nucleophile.[2]

  • N-Methylated Amino Acids: The presence of a methyl group on the backbone nitrogen atom restricts bond rotation and adds steric bulk, which significantly slows down the coupling reaction.[1][3]

Standard coupling methods, such as those using carbodiimides (DCC, EDC) alone or even HBTU, often fail because the activated amino acid intermediate they form is not reactive enough to overcome the high energy barrier imposed by this steric clash.[2][4] The result is an unacceptably slow reaction, leading to incomplete coupling and low yields.

Q2: I'm dealing with a difficult coupling. Which class of reagents should I be using?

A2: For hindered couplings, you must move beyond standard reagents to more potent activators. The most successful classes are the aminium/uronium salts and, in some cases, phosphonium salts.

  • Aminium/Guanidinium Salts (HATU, HCTU): These are the go-to reagents for difficult sequences. HATU, in particular, is highly effective for both N-methylated and α,α-disubstituted amino acids.[3][4][5] It incorporates the additive 7-aza-1-hydroxybenzotriazole (HOAt), which forms a highly reactive OAt-ester and is known to suppress racemization.[6]

  • True Uronium Salts (COMU): COMU is a third-generation coupling reagent with reactivity comparable or even superior to HATU.[6][7] Its major advantage is safety; it is based on OxymaPure, a non-explosive HOBt/HOAt alternative, making it safer to handle.[5][6][8]

  • Phosphonium Salts (PyBOP, PyBrOP): These reagents are also highly effective. PyBrOP, in particular, has shown excellent results for coupling N-methyl amino acids where other reagents fail.[5][9] A key advantage is that they do not cause the guanidinylation side reaction that can occur with aminium salts.[10]

Q3: How can I minimize the risk of epimerization when coupling a hindered residue?

A3: Epimerization, the loss of stereochemical integrity at the α-carbon, is a major risk during any peptide coupling but is exacerbated in difficult couplings that require longer reaction times or more forceful conditions.[11][12] It typically proceeds through a 5(4H)-oxazolone intermediate.[13] To suppress it:

  • Choose the Right Reagent: Reagents containing HOAt (like HATU) or OxymaPure (like COMU) are superior at suppressing racemization compared to their HOBt-based counterparts (HBTU).[6][14]

  • Control the Base: Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). For particularly sensitive couplings, consider using a weaker base like N-methylmorpholine (NMM) or even a highly hindered base like 2,4,6-collidine, as excess or overly strong bases can promote epimerization.[5][11][15]

  • Minimize Pre-activation Time: Do not allow the activated amino acid to sit for extended periods before adding it to the resin. Prepare the activated solution and use it promptly.[13]

  • Lower the Temperature: If epimerization persists, running the coupling at a lower temperature (e.g., 0°C) can significantly reduce the rate of racemization, though this may require longer reaction times.[14]

Section 2: Troubleshooting Guide

Problem: My Kaiser test is positive (blue/purple beads) after the first coupling of a hindered residue.

This is the most common failure mode, indicating the presence of unreacted primary amines.

G start Incomplete Coupling: Positive Kaiser Test double_couple double_couple start->double_couple end_neg Result: Negative Test (Coupling Complete) Proceed to next cycle. end_pos Result: Still Positive Proceed to Advanced Solutions change_reagent change_reagent end_pos->change_reagent extend_time extend_time end_pos->extend_time proceed Proceed with Synthesis kaiser_test_2 kaiser_test_2 double_couple->kaiser_test_2 kaiser_test_2->end_neg Negative kaiser_test_2->end_pos Positive capping capping change_reagent->capping If failure persists extend_time->capping If failure persists capping->proceed

Solution Path:

  • Double Couple: This is the most direct solution. Without washing the resin, drain the reaction vessel and add a freshly prepared solution of activated N-Boc amino acid and coupling reagents. Allow the reaction to proceed for another 1-2 hours.[13]

  • Switch to a More Potent Reagent: If you are using HBTU or a carbodiimide, it may lack the required reactivity. For the recoupling step, switch to a more powerful reagent like HATU or COMU. These reagents generate more reactive esters, which can often drive the difficult coupling to completion.

  • Increase Time and Temperature: Sterically hindered reactions are kinetically slow. Extending the coupling time to 4 hours or even overnight can be effective. Cautiously increasing the temperature to 40-50°C can also increase the reaction rate, but be mindful of potential side reactions like epimerization.

  • Cap and Proceed: If a small amount of unreacted amine persists after extensive efforts, it may be best to "cap" them to prevent the formation of deletion sequences. This is done by acetylating the free amines with acetic anhydride. This terminates that peptide chain, and the capped sequence can typically be separated during purification.[16]

Problem: My coupling reaction with an N-methyl amino acid is failing, but the Kaiser test is unreliable.

The Kaiser test relies on a primary amine and gives a false negative for secondary amines like N-methylated residues.[3]

Solution:

  • Use an Alternative Test: The Bromophenol Blue (BPB) test is a suitable alternative for monitoring couplings to secondary amines. A blue or green color indicates incomplete coupling, while a yellow color signifies completion.[4]

  • Default to a Robust Protocol: When monitoring is difficult, rely on a protocol known to be effective for N-methylated amino acids. This typically involves using HATU or COMU, extended coupling times (2-4 hours), and a slight excess of reagents.[3] See Protocol 3 for a detailed example.

  • Consider Specialized Reagents: Reagents like PyBrOP have been specifically developed to overcome the challenges of coupling to N-methylated residues and can be highly effective when even HATU struggles.[4][5]

Section 3: Comparative Data & Reagent Selection

Choosing the correct coupling reagent is the most critical decision when dealing with hindered amino acids. The table below summarizes the properties of common high-activity reagents.

ReagentTypeAdvantages for Hindered CouplingsPotential Drawbacks
HBTU Aminium SaltMore effective than carbodiimides.Often insufficient for severely hindered or N-methylated amino acids.[3][4]
HATU Aminium SaltGold Standard. Highly effective for N-methyl and α,α-disubstituted AA.[3][5] HOAt additive suppresses racemization.[6]Based on explosive HOAt. Can cause guanidinylation of N-terminus if used in excess.
COMU Uronium SaltReactivity is comparable or superior to HATU.[6][8] Safer (based on non-explosive OxymaPure).[5][7] Excellent solubility.Can still cause guanidinylation side reactions.
PyBOP Phosphonium SaltHigh coupling efficiency. Byproducts are less hazardous than older phosphonium reagents like BOP.[9]Less effective than HATU/COMU for the most challenging cases.
PyBrOP Phosphonium SaltExceptionally reactive. Particularly useful for difficult couplings to N-methyl amino acids.[4][5]High reactivity can increase risk of racemization with standard amino acids.[5]
TFFH Aminium SaltGenerates amino acid fluorides in situ, which are highly reactive and effective for coupling Aib.[5]Less commonly used for general-purpose difficult couplings.

Section 4: Detailed Experimental Protocols

Protocol 1: High-Efficiency Coupling of α,α-Disubstituted Amino Acids (e.g., Aib) using COMU

This protocol leverages the high reactivity of COMU to incorporate challenging residues like Aib.

  • Resin Preparation: Swell the peptide-resin (with the free N-terminal amine) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Amino Acid Activation:

    • In a separate vial, dissolve the N-Boc-Aib (3 equivalents relative to resin loading) in DMF.

    • Add COMU (3 equivalents) to the solution.[7]

    • Add DIPEA (6 equivalents).[10]

    • Allow the solution to pre-activate for 1-2 minutes at room temperature. You may observe a color change.

  • Coupling Reaction:

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature. For particularly difficult sequences, this time can be extended to 4 hours.[3]

  • Monitoring and Washing:

    • Perform a Kaiser test to confirm reaction completion (yellow beads).

    • If the test is positive, perform a second coupling (recouple) as described in the troubleshooting guide.

    • Once complete, drain the vessel and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).

Protocol 2: Optimized Coupling for N-Methylated Amino Acids using HATU

This protocol is optimized for the kinetically slow coupling onto a secondary N-methyl amine.

  • Resin Preparation: Swell the resin as described in Protocol 1.

  • Amino Acid Activation:

    • In a separate vial, dissolve the Fmoc- or Boc-protected amino acid (4 equivalents) in DMF.

    • Add HATU (3.9 - 4.0 equivalents).[3][4]

    • Add DIPEA (8 equivalents). The higher equivalents of base are often required for these couplings.[4]

    • Allow the solution to pre-activate for 2-5 minutes.[3]

  • Coupling Reaction:

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for an extended period, typically 1-4 hours.[3]

  • Monitoring and Washing:

    • Do not use the Kaiser test. Instead, take a small sample of resin beads, wash them, and perform the Bromophenol Blue test.[4] A yellow color indicates completion.

    • If the test is blue/green, perform a second coupling.

    • Once complete, wash the resin as described in Protocol 1.

Section 5: Mechanistic Insights

Understanding how these reagents work provides insight into their power. So-called "uronium" reagents like HBTU and HATU are, in fact, more stable aminium or guanidinium salts.[17][18] Their function is to convert the carboxylic acid's hydroxyl into an excellent leaving group, creating a highly reactive species that can be attacked by the hindered amine.

// Invisible nodes for edge labels node [shape=point, width=0, height=0]; p1 [pos="3,0.3!"]; p2 [pos="5.2,0.3!"]; p3 [pos="7.6,0.3!"];

edge [style=invis]; // Make edges invisible, labels will still show p1 -> p2 [label="DIPEA (Base)"]; p2 -> p3 [label="Nucleophilic Attack"]; p3 -> p3 [label=""]; // Dummy to place the last label } ` Caption: Activation of a carboxylic acid by HATU to form a reactive ester.

The process involves two key steps:

  • Activation: The carboxylate anion (formed by deprotonation of the amino acid by a base like DIPEA) attacks the electrophilic carbon of the HATU reagent.[17]

  • Acyl Transfer: This forms a highly reactive OAt-ester intermediate. This intermediate is then susceptible to nucleophilic attack by the sterically hindered amine of the growing peptide chain, forming the desired amide bond.[17] The anchimeric assistance from the pyridine nitrogen in the HOAt leaving group is believed to accelerate this step and suppress racemization.[6]

Conclusion

Successfully incorporating hindered N-Boc amino acids is a common challenge in modern synthesis but one that is readily overcome with the right tools and techniques. The key to success lies in recognizing the kinetic challenge posed by steric bulk and selecting a sufficiently powerful activation strategy from the outset. By replacing standard reagents with high-potency aminium or uronium salts like HATU and COMU, employing optimized protocols with extended reaction times, and using appropriate monitoring tests, researchers can confidently synthesize complex peptides containing these valuable building blocks.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Coupling of N-Methylated Amino Acids.
  • BenchChem. (n.d.). The Core Principles and Applications of Uronium Salt Coupling Agents: A Technical Guide.
  • BenchChem. (n.d.). The Cornerstone of Amide Bond Formation: A Technical Guide to Uronium Salt Coupling Reagents.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Request PDF: Efficient Peptide Synthesis Involving Sterically Hindered Amino Acids. (2025).
  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. DOI:10.1039/C7RA06655D.
  • BenchChem. (n.d.). A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings.
  • ResearchGate: Proposed mechanism for activation by uronium salt. (n.d.).
  • The Uronium/Guanidinium Peptide Coupling Reagents. (n.d.).
  • Epimerization of Peptide. (n.d.).
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. (n.d.).
  • Albericio, F., et al. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development - ACS Publications.
  • Scienmag. (2025). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis.
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology.
  • BenchChem. (n.d.). The Battle Against Bulk: A Comparative Guide to Coupling Reagents for Hindered Amino Acids.
  • El-Faham, A., & Albericio, F. (2009). COMU: A third generation of uronium-type coupling reagents. Journal of Peptide Science.
  • BenchChem. (n.d.). Navigating Steric Hindrance with Boc-His(Z)-OH in Solid-Phase Peptide Synthesis: A Technical Guide.
  • BenchChem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them.
  • Epimerisation in Peptide Synthesis. (2023). Molecules.
  • Request PDF: Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. (2025).
  • Epimerisation in Peptide Synthesis. (2023). PubMed.

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Technical Support Center: Troubleshooting Incomplete N-Boc Removal from Azetidine Rings

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the N-Boc deprotection of azetidine rings. Here, we provide in-depth troubleshooting guides, FAQs, and validated protocols to help you overcome common hurdles and ensure the successful synthesis of your target compounds.

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis due to its stability under various conditions and its straightforward removal with acid.[1] However, when applied to strained ring systems like azetidines, the deprotection step can become a significant challenge. Researchers often face incomplete reactions, low yields, or the formation of unwanted side products. This guide provides a structured approach to diagnosing and resolving these issues, grounded in mechanistic principles and field-proven experience.

Frequently Asked Questions (FAQs)

Q1: Why is my N-Boc deprotection on the azetidine ring incomplete? A1: Incomplete deprotection is one of the most common issues and can stem from several factors.[2] These include insufficient acid strength or concentration, short reaction times, low temperatures, and steric hindrance around the nitrogen atom. The inherent strain of the azetidine ring can also influence reactivity.[2][3]

Q2: Can the azetidine ring open during the Boc deprotection process? A2: Yes, this is a critical concern. The ring strain of azetidines makes them susceptible to nucleophilic attack and ring-opening, particularly under harsh acidic conditions where the ring nitrogen becomes protonated.[4][5] Careful selection of reagents and reaction conditions is crucial to preserve the ring's integrity.

Q3: I see unexpected spots on my TLC/LC-MS analysis after deprotection. What are they? A3: These are likely side products. A major culprit is the reactive tert-butyl cation generated during the cleavage of the Boc group.[6][7] This electrophile can alkylate any nucleophilic sites on your molecule, such as electron-rich aromatic rings or other heteroatoms, leading to tert-butylation.[6][8]

Q4: Is Trifluoroacetic Acid (TFA) always the best choice for this deprotection? A4: While TFA is a powerful and common reagent for Boc removal, it is not always the optimal choice, especially for sensitive substrates.[7][9] Its high acidity can sometimes promote side reactions or degradation. Alternatives like HCl in an organic solvent (e.g., dioxane) or other milder acidic systems can provide better results for delicate molecules.[10][11]

In-Depth Troubleshooting Guide

This section is organized by the specific problems you might observe during your experiment.

Problem 1: Low Conversion / Incomplete Deprotection

If your reaction stalls and you observe a significant amount of starting material remaining, consider the following causes and solutions.

  • Cause A: Insufficient Acid Strength or Concentration

    • Explanation: The deprotection mechanism begins with the protonation of the Boc group's carbonyl oxygen.[7][12] If the acid is too weak or too dilute, this initial equilibrium is not favored, and the reaction proceeds slowly or not at all.

    • Solution:

      • Increase Acid Concentration: Gradually increase the concentration of your acid. For TFA in Dichloromethane (DCM), a common starting point is 20-25% (v/v). This can be increased to 50% or even neat TFA for very stubborn substrates.[11]

      • Switch to a Stronger Acid System: If increasing the concentration is ineffective, consider switching to a different acid. A 4M solution of HCl in dioxane is a widely used and effective alternative.[8][11]

  • Cause B: Suboptimal Reaction Time or Temperature

    • Explanation: Some sterically hindered or electronically deactivated substrates require more energy and time to react completely.[9]

    • Solution:

      • Monitor the Reaction Closely: Use Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the disappearance of the starting material. The deprotected amine product will be more polar and have a lower Rf on TLC.[2]

      • Increase Reaction Time: Allow the reaction to stir for a longer period (e.g., 2-4 hours, or even overnight if necessary), monitoring periodically.

      • Gentle Heating: If the reaction is sluggish at room temperature, gentle heating to 40-50 °C may accelerate the deprotection. However, use this approach with caution, as higher temperatures can also promote side reactions and ring-opening.[9]

Problem 2: Side Product Formation and Low Yield

If the deprotection appears complete but the yield of the desired product is low and accompanied by impurities, the following issues are likely.

  • Cause A: Alkylation by tert-butyl Cation

    • Explanation: The cleavage of the Boc group releases a tert-butyl cation, a potent electrophile.[7] This cation can react with any available nucleophile, including the desired product itself or other sensitive functional groups like tryptophan, methionine, or tyrosine residues in peptides.[8]

    • Solution: Use a Scavenger

      • Scavengers are nucleophilic compounds added to the reaction to "trap" the tert-butyl cation before it can cause unwanted alkylation.[8][13]

      • Recommended Scavengers:

        • Triisopropylsilane (TIS): Excellent for general purposes.

        • Anisole or Thioanisole: Effective for protecting electron-rich aromatic systems.[14]

        • Water: Can also act as a scavenger.

      • A common and highly effective scavenger cocktail is a mixture of TFA/TIS/H₂O (95:2.5:2.5).[8]

  • Cause B: Azetidine Ring Opening

    • Explanation: The azetidine ring is strained and can be cleaved under strongly acidic conditions, especially if the molecule contains other functionalities that can participate in an intramolecular ring-opening reaction.[4][5]

    • Solution: Milder Conditions & Orthogonal Protection

      • Reduce Acid Strength: Avoid using neat TFA. Use the lowest effective concentration of acid that still achieves deprotection.

      • Lower the Temperature: Perform the reaction at 0 °C to minimize side reactions.

      • Consider an Alternative Protecting Group: For particularly sensitive systems, it may be better to use an orthogonal protecting group from the outset, such as the Carboxybenzyl (Cbz) group, which is removed under neutral conditions via hydrogenolysis.[15]

Data & Reagent Comparison

The table below summarizes common conditions for N-Boc deprotection, allowing for easy comparison.

Reagent SystemTypical ConcentrationTemperatureCommon ScavengersKey Considerations
TFA in DCM 20-50% (v/v)0 °C to RTTIS, Water, AnisoleHighly effective but can be harsh. Scavengers are often necessary.[7][9]
HCl in Dioxane 4 M0 °C to RTN/AA strong alternative to TFA; can be better for some substrates.[8]
Aqueous Phosphoric Acid 85% in THFRTN/AMilder option, potentially selective in the presence of other acid-labile groups.[11][16]
Thermal (Reflux) N/A (in solvent like Dioxane/Water)RefluxN/AA non-acidic alternative, but requires high temperatures which may not be suitable for all substrates.[17]
Visual Troubleshooting Workflow

Use the following flowchart to guide your decision-making process when troubleshooting your experiment.

Troubleshooting_Workflow start Start: Incomplete N-Boc Deprotection check_conversion Analyze Reaction Mixture (TLC/LC-MS) start->check_conversion low_conversion Problem: Low Conversion (High Starting Material) check_conversion->low_conversion Incomplete? side_products Problem: Side Products (Low Yield of Desired Product) check_conversion->side_products Complete but Impure? sol_increase_acid Solution: 1. Increase Acid Conc. (e.g., 50% TFA) 2. Increase Reaction Time/Temp low_conversion->sol_increase_acid sol_stronger_acid Solution: Switch to 4M HCl in Dioxane low_conversion->sol_stronger_acid If still incomplete sol_add_scavenger Cause: t-Bu+ Alkylation Solution: Add Scavenger (e.g., TIS, Anisole) side_products->sol_add_scavenger sol_milder_cond Cause: Ring Opening Solution: Use Milder Acid / Lower Temp side_products->sol_milder_cond If ring opening suspected sol_increase_acid->check_conversion Re-evaluate end_success Success: Clean Deprotection sol_increase_acid->end_success If successful sol_stronger_acid->check_conversion Re-evaluate sol_stronger_acid->end_success If successful sol_add_scavenger->end_success sol_milder_cond->end_success

Caption: Logical workflow for troubleshooting N-Boc deprotection.

Validated Experimental Protocols

Protocol 1: Standard Deprotection with TFA and Scavenger

This protocol is a robust starting point for most azetidine substrates.

  • Preparation: Dissolve the N-Boc protected azetidine (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1 M. Cool the solution to 0 °C using an ice bath.

  • Add Scavengers: To the cooled solution, add triisopropylsilane (TIS) (0.5 eq) and water (0.5 eq).

  • Deprotection: Slowly add Trifluoroacetic Acid (TFA) (10-20 eq, typically 25% v/v) to the stirring mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[9]

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene or DCM (2-3 times) to remove residual TFA.[8] The resulting amine TFA salt can be used directly or neutralized by partitioning between an organic solvent (e.g., Ethyl Acetate) and a mild aqueous base (e.g., saturated NaHCO₃ solution).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the free amine.

Protocol 2: Alternative Deprotection with HCl in Dioxane

This method is useful for substrates that are sensitive to TFA or when scavenger-mediated side reactions are a concern.

  • Preparation: Dissolve the N-Boc protected azetidine (1.0 eq) in a minimal amount of a co-solvent like methanol or DCM, if necessary.

  • Deprotection: Add a solution of 4M HCl in 1,4-dioxane (10-20 eq) to the substrate at room temperature.

  • Reaction: Stir the mixture for 1-4 hours, monitoring by TLC or LC-MS. A precipitate of the amine hydrochloride salt may form.

  • Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by adding a non-polar solvent like diethyl ether.

  • Isolation: Collect the solid hydrochloride salt by filtration, wash with cold diethyl ether, and dry under vacuum.

Mechanism Spotlight: Acid-Catalyzed N-Boc Removal

Understanding the mechanism is key to effective troubleshooting. The reaction proceeds through three main steps.[12]

Boc_Deprotection_Mechanism start R₂N-Boc protonated R₂N-Boc-H⁺ (Protonated Carbamate) start->protonated + H⁺ carbamic_acid R₂N-COOH (Carbamic Acid) protonated->carbamic_acid - (CH₃)₃C⁺ tert_butyl (CH₃)₃C⁺ amine R₂NH₂⁺ (Amine Salt) carbamic_acid->amine + H⁺ co2 CO₂ carbamic_acid->co2 - CO₂

Caption: Mechanism of acid-catalyzed N-Boc deprotection.

  • Protonation: The acid protonates the carbonyl oxygen of the Boc group.[7]

  • Cation Formation: The C-O bond cleaves, releasing a stable tert-butyl cation and forming an unstable carbamic acid intermediate.[7][12] This is typically the rate-limiting step.

  • Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and the free amine, which is then protonated by the excess acid to form the final amine salt.[12]

By understanding these steps, one can appreciate why strong acid is needed to initiate the process and how the generation of the tert-butyl cation necessitates the use of scavengers to prevent unwanted side reactions.

References
  • Organic Chemistry Portal. "Boc Deprotection Mechanism - TFA." Available at: [Link]

  • ACS Green Chemistry Institute. "BOC Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides." Available at: [Link]

  • Lundt, B. F., et al. (1978). "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers." International Journal of Peptide and Protein Research, 12(5), 258-68. Available at: [Link]

  • Wang, P., et al. (2020). "Peptide Global Deprotection/Scavenger-Induced Side Reactions." ResearchGate. Available at: [Link]

  • Akpa, E. N., et al. (2020). "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride." RSC Advances, 10(40), 24017-24026. Available at: [Link]

  • Aouf, C., et al. (2012). "A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions." International Journal of Chemistry, 4(3). Available at: [Link]

  • Aouf, C., et al. (2012). "A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated." Semantic Scholar. Available at: [Link]

  • Alves, N. G., et al. "TFA-mediated N-Boc deprotection/intramolecular N-acylation reaction of oxoindole-derived α-aryl-β-amino acids." ResearchGate. Available at: [Link]

  • Saunders, G. J., et al. (2024). "Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides." Chemistry – A European Journal. Available at: [Link]

  • Thajudeen, S. S., et al. (2012). "A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated." International Journal of Chemistry, 4(3). Available at: [Link]

  • Sam, N. F., et al. (2021). "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters, 12(10), 1585–1588. Available at: [Link]

  • Sam, N. F., et al. (2021). "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters. Available at: [Link]

  • Akpa, E. N., et al. (2020). "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride." RSC Advances. Available at: [Link]

  • Coldham, I., et al. (2015). "Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution." Organic Letters, 17(1), 86-89. Available at: [Link]

  • Kumar, P., et al. (2021). "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle." Chemical Society Reviews. Available at: [Link]

  • ResearchGate. "Can anyone suggest the complete deprotection of trityl group from highly branched aziridines?" Available at: [Link]

  • Reddit. "Advice on N-boc deprotection in the presence of acid sensitive groups." Available at: [Link]

  • Certo, A., et al. (2021). "A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection." Molecules, 26(23), 7338. Available at: [Link]

  • ResearchGate. "Why I am not getting the mass peak of the product after BOC deprotection using DCM/TFA." Available at: [Link]

Sources

managing steric hindrance in subsequent reactions on the azetidine scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with the azetidine scaffold. This guide is designed to provide expert insights and practical solutions for a common and significant challenge: managing steric hindrance in subsequent reactions on the azetidine ring. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, offering trustworthy protocols to advance your research.

Frequently Asked Questions (FAQs)

Q1: Why is steric hindrance such a significant issue in the functionalization of azetidines?

A: The azetidine ring is a strained, four-membered heterocycle.[1][2][3] This inherent ring strain, while useful for certain transformations, creates a rigid, puckered conformation.[4] Substituents on the ring are held in relatively fixed positions, leading to significant non-bonded interactions (steric hindrance) that can impede the approach of reagents to a reactive center. This is particularly pronounced in disubstituted or trisubstituted azetidines, where substituents can effectively shield adjacent positions on the ring from chemical attack. For example, a bulky group at the C2 position can severely hinder reactions at both the nitrogen (N1) and the C3 position.

Q2: I am having trouble with N-functionalization (e.g., acylation, alkylation) on a 2-substituted azetidine. What are the primary steric factors at play?

A: The primary issue is the steric shielding of the nitrogen lone pair by the substituent at the adjacent C2 position. For a reaction to occur, a reagent must approach the nitrogen nucleophile. A bulky C2 group can physically block this trajectory. Furthermore, if you are using a bulky N-protecting group (like Boc), its size can also contribute to the steric congestion around the nitrogen atom, although this is more relevant for reactions at C2 or C4. The electronic nature of the C2 substituent also plays a role; electron-withdrawing groups can decrease the nucleophilicity of the nitrogen, compounding the steric problem.[5]

Q3: Which position on the azetidine ring (C2 or C3) is generally more susceptible to steric hindrance during C-H functionalization?

A: Generally, the C3 position is more sterically hindered and challenging to functionalize than the C2 position, especially when a substituent is already present at C2 and/or a bulky protecting group is on the nitrogen. The C2 position is adjacent to the nitrogen, which can be exploited using directing groups to facilitate reactions like α-lithiation.[6] Functionalizing the C3 position requires a reagent to bypass substituents at N1 and C2. Overcoming this often requires specialized strategies, such as using smaller reagents, employing transition-metal-catalyzed C-H activation with specific directing groups, or leveraging strain-release strategies from precursors like 1-azabicyclo[1.1.0]butanes (ABBs).[7][8]

Troubleshooting Guides

Problem 1: Low Yield in N-Acylation of a 2,2-Disubstituted Azetidine
  • Issue: Attempting to N-acylate a 2,2-disubstituted azetidine with an acyl chloride results in no reaction or very low conversion, with starting material recovered.

  • Probable Cause: Severe steric hindrance around the nitrogen atom prevents the approach of the acyl chloride. The nitrogen's nucleophilicity is insufficient to overcome the high activation energy barrier imposed by the bulky C2 substituents.

  • Solutions & Scientific Rationale:

    • Switch to a More Reactive Acylating Agent: Instead of an acyl chloride, use the corresponding carboxylic acid with a powerful coupling agent. Propane phosphonic acid anhydride (T3P®) is highly effective in forming amides under sterically demanding conditions. T3P activates the carboxylic acid to form a highly reactive mixed anhydride intermediate, which is more susceptible to nucleophilic attack by the hindered amine.[9]

    • Increase Reaction Temperature: Carefully increasing the reaction temperature (e.g., from room temperature to 40-60 °C) can provide the necessary energy to overcome the activation barrier. Monitor the reaction closely for potential side reactions or degradation.

    • Use a Non-Nucleophilic Base: A bulky, non-nucleophilic base like 2,6-lutidine or diisopropylethylamine (DIPEA) is recommended over triethylamine (TEA). TEA is less sterically hindered and can potentially compete as a nucleophile for the acylating agent, reducing the efficiency of the desired reaction.

Reagent StrategyRationaleTypical Conditions
Acyl Chloride / TEA Standard method, often fails in hindered cases.CH₂Cl₂, 0 °C to RT
Carboxylic Acid / HATU / DIPEA Forms a highly reactive activated ester.DMF, 0 °C to RT
Carboxylic Acid / T3P® / Et₃N Forms a highly reactive mixed anhydride. Excellent for hindered amines.[9]THF or EtOAc, 0 °C to 50 °C
Problem 2: Poor Regioselectivity or Low Yield in C-H Functionalization of an N-Protected Azetidine
  • Issue: Attempting to functionalize the C3 position of an N-Boc-2-arylazetidine via lithiation/electrophilic trap results in either no reaction or exclusive functionalization at the C2 position.

  • Probable Cause: The N-Boc group acts as an excellent directing group for lithiation at the adjacent C2 position, making it the kinetically and thermodynamically favored site of deprotonation.[1][6] The steric bulk of the Boc group and the C2-aryl group then shields the C3 position from both deprotonation and subsequent electrophilic attack.

  • Solutions & Scientific Rationale:

    • Employ a Transient Directing Group Strategy: For C-H functionalization at a less accessible position like C3, a transient directing group can be used.[10][11][12] This involves the reversible formation of a new directing group in situ (e.g., an imine from a ketone substrate and a catalytic amount of an amino acid), which then guides a transition metal catalyst (e.g., Palladium) to the desired C-H bond.[10]

    • Switch to a Radical-Based Approach: Strain-release functionalization of 1-azabicyclo[1.1.0]butanes (ABBs) with radical precursors can provide access to C3-functionalized azetidines that are difficult to synthesize otherwise.[8] This method bypasses traditional nucleophile/electrophile steric constraints.

    • Modify the N-Protecting Group: The choice of N-protecting group has a profound impact on reactivity.[6] Replacing the bulky N-Boc group with a smaller or different type of directing group can alter the regiochemical outcome. For example, an N-picolinamide directing group can facilitate Pd-catalyzed C(sp³)–H arylation at different positions depending on the overall substrate geometry.[13]

Workflow: Troubleshooting C3-Functionalization

This diagram outlines a decision-making process when facing challenges in functionalizing the C3 position of a substituted azetidine.

C3_Functionalization_Troubleshooting start_node Low Yield at C3 Position decision_node decision_node start_node->decision_node Analyze Reaction Type process_node_lith process_node_lith decision_node->process_node_lith Lithiation / Electrophile process_node_tm process_node_tm decision_node->process_node_tm Transition Metal Catalysis process_node process_node solution_node solution_node process_node_lith_cause Probable Cause: - N-Directing Group Effect - Steric Shielding of C3-H process_node_lith->process_node_lith_cause Identify Cause process_node_tm_cause Probable Cause: - Ineffective Directing Group - Catalyst/Ligand Steric Clash process_node_tm->process_node_tm_cause Identify Cause solution_node_lith Strategy Change: 1. Switch to Radical Strain-Release   (e.g., from ABB precursors) 2. Explore alternative synthetic routes. process_node_lith_cause->solution_node_lith Implement Solution solution_node_tm Optimization: 1. Screen different Directing Groups (DGs) 2. Use smaller, less hindered ligands 3. Employ a Transient DG strategy process_node_tm_cause->solution_node_tm Implement Solution

Caption: Troubleshooting workflow for C3-functionalization.

Key Protocols & Methodologies

Protocol: α-Lithiation and Deuteration of N-Boc-2-phenylazetidine

This protocol demonstrates a standard method for functionalizing the C2 position, which is often favored due to the directing effect of the N-Boc group. Understanding this selectivity is key to diagnosing issues when targeting other positions.

  • Disclaimer: This reaction must be performed under a dry, inert atmosphere (Nitrogen or Argon) using anhydrous solvents. Organolithium reagents are pyrophoric and must be handled with extreme care.

  • Materials:

    • N-Boc-2-phenylazetidine

    • Anhydrous Tetrahydrofuran (THF)

    • sec-Butyllithium (s-BuLi) in cyclohexane (titrated solution)

    • Deuterium oxide (D₂O)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried, round-bottom flask under an inert atmosphere, add N-Boc-2-phenylazetidine (1.0 eq).

    • Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add s-BuLi (1.2 eq) dropwise via syringe over 10 minutes. The solution may turn a yellow/orange color, indicating the formation of the lithiated species.

    • Stir the reaction mixture at -78 °C for 1 hour.

    • Quench the reaction by adding D₂O (5.0 eq) dropwise at -78 °C.

    • Allow the reaction to warm to room temperature.

    • Add saturated aqueous NH₄Cl to quench any remaining organolithium species.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Analyze the crude product by ¹H NMR to determine the extent of deuteration at the C2 position. The proton signal corresponding to C2 should be significantly diminished.[6]

Visualizing N-Protecting Group Influence

The choice of N-protecting group (N-PG) dictates the regioselectivity of deprotonation. A bulky, coordinating group like Boc strongly directs lithiation to the adjacent C2 position.

Caption: N-Boc group directing C2-lithiation.

References
  • Parmar, D., Rodrigues, J., & Al-Abed, Y. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Lowe, J. T., Lee, M. D., & Johnson, J. S. (2015). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. PMC - NIH. [Link]

  • Mehra, V., Singh, G., & Kumar, S. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]

  • Shahbaz, M. (2022). Stereoselective functionalization of azetidines. Elektronische Hochschulschriften der LMU München. [Link]

  • Banks, H. D. (2006). The Profound Effect of Fluorine Substitution on the Reactivity and Regioselectivity of Nucleophilic Substitution Reactions of Strained Heterocycles. A Study of Aziridine and Its Derivatives. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Trauner, F., Reiners, F., et al. (2022). Strain-release arylations for the bis-functionalization of azetidines. Chemical Communications. [Link]

  • Hameed, A., Mehra, V., & Kumar, S. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]

  • Kuriyama, M., Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC - NIH. [Link]

  • O'Brien, P., et al. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. PMC - NIH. [Link]

  • Parmar, D., et al. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Banks, H. D. (2006). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. PubMed. [Link]

  • Bull, J. A., et al. (2019). Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide Coupling and Ring Expansion to 5,6-dihydro-4H-1,3-oxazines. ResearchGate. [Link]

  • Parmar, D., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. ResearchGate. [Link]

  • Ishbia, E. A., et al. (2019). Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. PMC. [Link]

  • Houk, K. N., et al. (2010). Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions. PMC - NIH. [Link]

  • Lowe, J. T., & Johnson, J. S. (2021). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. NIH. [Link]

  • Bull, J. A., et al. (2019). Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines. ResearchGate. [Link]

  • Yu, J.-Q., et al. (2011). Functionalization of C(sp3)–H Bonds Using a Transient Directing Group. PMC - NIH. [Link]

  • Houk, K. N., et al. (2010). Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions. ResearchGate. [Link]

  • Parmar, D., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Request PDF - ResearchGate. [Link]

  • Rovis, T. (2018). Complementary Strategies for Directed C(sp3)-H Functionalization: A Comparison of Transition-Metal-Catalyzed Activation, Hydrogen Atom Transfer, and Transition-Metal-Catalyzed Carbene/Nitrene Transfer. SciSpace. [Link]

  • Baran, P. S., et al. (2022). Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. ChemRxiv | Cambridge Open Engage. [Link]

  • Liao, H.-H., et al. (2023). Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization. Organic Chemistry Portal. [Link]

  • Zaid, A. K. (2022). Synthesis, Characterization, and Computational, Biological Studies of Four-membered Cyclic Amides 2-azetinones. ResearchGate. [Link]

  • Maji, M. (2018). Combining transition metals and transient directing groups for C–H functionalizations. NIH. [Link]

  • Li, X. (2020). Representative strategies of C−H bond functionalization. DG=directing... ResearchGate. [Link]

  • Schindler, C., et al. (2022). A. General synthetic route for accessing azetidines via intermolecular... ResearchGate. [Link]

  • Dupont, J., et al. (2005). steric effects. Request PDF - ResearchGate. [Link]

  • Liu, X.-W., et al. (2019). A concise route to the highly-functionalized azetidine precursor: the enantioselective synthesis of penaresidin B. Semantic Scholar. [Link]

Sources

Technical Support Center: Selective Monodeprotection of 1-Boc-3-(boc-amino)azetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced synthetic challenges. This guide is designed for researchers, chemists, and drug development professionals navigating the nuanced task of selectively removing one of two tert-butoxycarbonyl (Boc) protecting groups from 1-Boc-3-(boc-amino)azetidine-3-carboxylic acid. This substrate presents a unique challenge due to the presence of two electronically and sterically distinct Boc-protected amines and an acid-sensitive carboxylic acid moiety. Our goal is to provide you with the foundational knowledge, actionable protocols, and robust troubleshooting frameworks to achieve your desired monodeprotected product with high selectivity and yield.

Frequently Asked Questions (FAQs)

This section addresses the core principles and strategic considerations for this selective deprotection.

Q1: Which of the two Boc groups is more likely to be removed under acidic conditions?

Answer: The selective cleavage of one Boc group over the other is governed by a delicate interplay of steric and electronic factors.

  • N1-Boc (Azetidine Ring): This Boc group protects a secondary amine within a strained four-membered ring. The ring strain can alter the hybridization and basicity of the nitrogen, potentially influencing the reactivity of the carbamate.

  • C3-NHBoc (Exocyclic Amine): This Boc group protects a primary amine derivative attached to a quaternary carbon.

While intuition might suggest the less hindered C3-NHBoc group is more accessible, the kinetics of acid-catalyzed Boc cleavage are complex. The reaction proceeds via protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation.[1] The rate of this process is highly dependent on the stability of the protonated intermediate. Subtle differences in the local electronic environment mean that the optimal conditions must be determined empirically. Generally, achieving high selectivity requires kinetically controlled conditions, such as low temperatures and careful control over acid stoichiometry.

Q2: What are the primary classes of reagents used for this selective monodeprotection?

Answer: The most common methods rely on controlled acidolysis. The key is to use conditions that are strong enough to cleave the more labile Boc group while leaving the other intact.

  • Strong Acids (Diluted): Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in 1,4-dioxane are the workhorses for Boc deprotection.[2][3] For selectivity, using these reagents at low concentrations (e.g., 5-20% TFA) and reduced temperatures (0 °C to room temperature) is critical.

  • Lewis Acids: Reagents like zinc bromide (ZnBr₂), aluminum chloride (AlCl₃), or trimethylsilyl trifluoromethanesulfonate (TMSOTf) can mediate Boc removal under milder, non-protic conditions.[4][5] These can sometimes offer different selectivity profiles compared to strong protic acids.

  • Alternative Mild Acids: Methods using reagents like oxalyl chloride in methanol have been reported for mild and selective N-Boc deprotection.[6][7][8] These generate HCl in situ under controlled conditions.

  • Thermal Methods: While less common for this specific transformation, thermal deprotection in solvents like methanol or trifluoroethanol can sometimes achieve selectivity, especially between aryl and alkyl N-Boc groups, by avoiding acid catalysts altogether.[9][10]

Q3: How should I monitor the reaction to ensure selectivity?

Answer: Effective reaction monitoring is the most critical component of a successful selective deprotection. You must be able to distinguish between five potential species in your reaction mixture:

  • Starting Material (Di-Boc)

  • Monodeprotected Product 1 (Free N1-amine)

  • Monodeprotected Product 2 (Free C3-amine)

  • Di-deprotected Product

  • Side Products (e.g., t-butylated species)

Recommended Monitoring Techniques:

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective method. The deprotected products will be more polar and have a lower Rf value than the starting material.[2][11] Staining with ninhydrin is essential, as it will produce a color (typically yellow or purple) with the newly formed free amine, making it easy to spot the appearance of products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard. It provides unambiguous identification of all components in the mixture based on their mass-to-charge ratio, allowing you to track the consumption of starting material and the formation of both desired and undesired products in real-time.

Q4: What is t-butylation and how can I prevent it?

Answer: A major side reaction during acid-mediated Boc deprotection is the alkylation of nucleophilic sites by the tert-butyl cation generated during the cleavage.[1][12] While your specific substrate lacks highly susceptible groups like tryptophan or methionine, the free amine product itself is nucleophilic and could potentially be re-alkylated.

Prevention Strategy: Use of Scavengers Scavengers are nucleophilic compounds added to the reaction mixture to trap the tert-butyl cation before it can react with your molecule of interest.[4][13]

ScavengerFunctionTypical Concentration
Triisopropylsilane (TIS) Reduces the tert-butyl cation to isobutane.2.5 - 5% (v/v)
Water Traps the cation to form tert-butanol.2.5 - 5% (v/v)
Anisole / Thioanisole Aromatic scavengers that are easily alkylated.2.5 - 5% (v/v)

A common and effective general-purpose cocktail is a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v), though for selective deprotection, the TFA concentration would be much lower.[4]

Troubleshooting Guide: Navigating Experimental Challenges

This guide provides solutions to common problems encountered during the selective monodeprotection workflow.

Problem 1: The reaction is incomplete or sluggish, with significant starting material remaining.

  • Possible Cause: Insufficient acid strength, stoichiometry, or low reaction temperature. The kinetics of Boc cleavage can have a second-order dependence on acid concentration, meaning small changes can have a large effect.[14][15]

  • Troubleshooting Steps:

    • Increase Acid Concentration: Gradually increase the concentration of your acid (e.g., from 10% TFA to 20% TFA in DCM).

    • Elevate Temperature: If the reaction is being run at 0 °C, allow it to slowly warm to room temperature. Gentle heating (e.g., to 40 °C) can be attempted but increases the risk of losing selectivity.[16]

    • Extend Reaction Time: Continue monitoring the reaction for a longer period. Some sterically hindered or electronically deactivated Boc groups require more time.[17]

    • Verify Reagent Quality: Ensure your acidic reagent is not old or has absorbed atmospheric moisture, which can reduce its effective strength.

Problem 2: The reaction shows poor selectivity, yielding a mixture of both monodeprotected products and the di-deprotected compound.

  • Possible Cause: The reaction conditions are too harsh (thermodynamic control), leading to the cleavage of both Boc groups.

  • Troubleshooting Steps:

    • Lower the Temperature: Immediately reduce the reaction temperature (e.g., from room temperature to 0 °C or -20 °C) to favor kinetic control.

    • Reduce Acid Concentration: Decrease the equivalents or concentration of the acid. This is the most crucial parameter for achieving selectivity.

    • Switch to a Milder Acid System: If TFA or HCl/dioxane are not selective, consider a Lewis acid like ZnBr₂ or milder conditions like aqueous phosphoric acid.[4]

    • Time Management: Quench the reaction as soon as a significant amount of the desired monodeprotected product has formed, even if some starting material remains. The goal is to separate the desired product from the unreacted starting material, which is often easier than separating two isomeric monodeprotected products.

Problem 3: Purification of the desired monodeprotected product is challenging.

  • Possible Cause: The two possible monodeprotected products are isomers with very similar polarities, making them difficult to separate by standard silica gel chromatography. The zwitterionic nature of the product can also cause streaking on silica.

  • Troubleshooting Steps:

    • Use a Different Stationary Phase: Consider using reverse-phase chromatography (C18) or an alternative stationary phase like alumina.

    • pH-Adjusted Chromatography: For silica gel chromatography, adding a small amount of a modifier to the mobile phase (e.g., 0.1-1% triethylamine for basic products or 0.1-1% acetic acid for acidic products) can improve peak shape and separation.

    • Derivatization: If separation is intractable, consider temporarily protecting the newly formed free amine with an orthogonal protecting group (e.g., Fmoc). The resulting di-protected, non-isomeric compounds may be easier to separate. The auxiliary protecting group can then be removed in a subsequent step.

Experimental Protocols

Protocol 1: Selective Monodeprotection with Controlled TFA Concentration

This protocol provides a starting point for achieving selective deprotection under kinetically controlled conditions.

  • Preparation: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in an oven-dried flask under an inert atmosphere (N₂ or Argon).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Prepare a deprotection cocktail of 10% Trifluoroacetic Acid (TFA) and 2.5% Triisopropylsilane (TIS) in DCM. Add this solution dropwise to the cooled substrate solution (start with 1.5-2.0 equivalents of TFA relative to the substrate).

  • Monitoring: Stir the reaction at 0 °C. Monitor the reaction progress every 15-30 minutes using LC-MS and/or TLC (stain with ninhydrin).[2]

  • Quenching: Once LC-MS shows optimal conversion to the desired monodeprotected product, quench the reaction by carefully adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude material using flash column chromatography or preparative HPLC.

Protocol 2: Analytical Monitoring by HPLC

This protocol is for monitoring the reaction progress and assessing final product purity.[2]

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% TFA in Water

    • Solvent B: 0.1% TFA in Acetonitrile

  • Gradient: A typical starting gradient would be 5% B to 95% B over 15-20 minutes. This must be optimized to achieve separation of all components.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210-220 nm.

  • Procedure: Dilute a small aliquot of the reaction mixture with the initial mobile phase composition and inject it into the HPLC system.

Visualization of Workflow and Logic

Diagram 1: Decision Workflow for Selective Deprotection

This diagram outlines the logical steps for developing a selective monodeprotection protocol.

Caption: A troubleshooting guide for common deprotection issues.

References
  • ACS Green Chemistry Institute. BOC Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides.[Link]

  • George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Center for Biotechnology Information. [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.[Link]

  • Kelly, C. B., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Center for Biotechnology Information. [Link]

  • George, N., et al. (2020). Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. ResearchGate. [Link]

  • Ashworth, I. W., et al. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. The Journal of Organic Chemistry. [Link]

  • Kelly, C. B., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

Sources

Validation & Comparative

A Comparative Guide to Chiral HPLC Method Development for 3-Aminoazetidine-3-Carboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Purity in Constrained Amino Acids

3-Aminoazetidine-3-carboxylic acid is a conformationally constrained, cyclic β-amino acid that serves as a critical building block in medicinal chemistry.[1] Its rigid four-membered ring structure imparts unique conformational properties to peptides and small molecule therapeutics, often enhancing potency, selectivity, and metabolic stability. As with most biologically active molecules, the stereochemistry of this building block is paramount; individual enantiomers can exhibit vastly different pharmacological and toxicological profiles. Therefore, the development of a robust and reliable analytical method to separate and quantify the enantiomers of 3-aminoazetidine-3-carboxylic acid is not merely an analytical exercise but a fundamental requirement for drug discovery and development.

This guide provides an in-depth comparison of strategic approaches for developing a chiral High-Performance Liquid Chromatography (HPLC) method for this unique analyte. We will move beyond simple procedural lists to explore the underlying chemical principles, empowering researchers to make informed decisions tailored to their specific laboratory capabilities and analytical goals.

Chapter 1: The Core Decision - Direct vs. Indirect Enantioseparation

The first and most critical decision in chiral method development is whether to separate the enantiomers directly on a Chiral Stationary Phase (CSP) or to convert them into diastereomers first using a Chiral Derivatizing Agent (CDA) for separation on a standard achiral column.[2][3]

The direct approach is often preferred due to its simplicity, as it eliminates the need for extra reaction steps and potential impurities.[2] However, the indirect approach can be a powerful alternative if direct methods fail or if enhanced detection sensitivity is required.[4][5]

G Start Racemic 3-Aminoazetidine- 3-Carboxylic Acid Decision Select Separation Strategy Start->Decision Direct_CSP Direct Method: Screen Chiral Stationary Phases (CSPs) Decision->Direct_CSP Preferred Indirect_CDA Indirect Method: React with Chiral Derivatizing Agent (CDA) Decision->Indirect_CDA Alternative Direct_Result Successful Enantioseparation Direct_CSP->Direct_Result Diastereomers Formation of Diastereomers Indirect_CDA->Diastereomers Achiral_Col Separate on Achiral Column (e.g., C18) Diastereomers->Achiral_Col Indirect_Result Successful Diastereomer Separation Achiral_Col->Indirect_Result

Caption: Initial decision workflow for chiral method development.

Chapter 2: The Direct Approach: A Head-to-Head Comparison of Chiral Stationary Phases

For a polar, zwitterionic molecule like 3-aminoazetidine-3-carboxylic acid, the choice of CSP is the most critical factor for success in a direct separation. The primary interaction mechanisms rely on forming transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. We will compare three leading classes of CSPs.

Causality Behind CSP Selection: The analyte possesses a protonatable amine (basic) and a deprotonatable carboxylic acid (acidic), making it zwitterionic. An effective CSP must offer multiple interaction points, such as hydrogen bonding, ionic (electrostatic) interactions, and steric hindrance, to differentiate between the two enantiomers.

CSP ClassChiral Selector ExamplePrimary Interaction ModesRecommended For This Analyte?Rationale & Key Considerations
Macrocyclic Glycopeptide Teicoplanin (e.g., Astec CHIROBIOTIC T)Ionic, H-bonding, StericHighly Recommended Possesses both acidic (carboxyl) and basic (amino) groups, making it ideal for ionic interactions with zwitterionic amino acids.[2][6] Compatible with polar organic and reversed-phase mobile phases, which are necessary to dissolve the analyte.
Polysaccharide-Based Amylose/Cellulose Phenylcarbamates (e.g., Chiralpak IA/AD)H-bonding, π-π interactions, StericViable Alternative These are highly versatile CSPs, but their effectiveness for polar, underivatized amino acids can be limited in traditional normal-phase solvents (hexane/alcohol).[7] Success often requires polar organic or reversed-phase modes, possibly with derivatization to enhance interaction and solubility.[2]
Cinchona Alkaloid-Based Quinine CarbamateAnion-Exchange, H-bondingWorth Screening Functions as a weak chiral anion exchanger, making it suitable for acidic compounds.[8] For an amino acid, this requires careful mobile phase control (acid/base additives) to manage the ionization states of both the analyte and the stationary phase.[9]
Chapter 3: Mobile Phase Optimization: The Engine of Resolution

Once a promising CSP is selected, the mobile phase composition must be meticulously optimized. The goal is to fine-tune the interactions between the analyte and the CSP to achieve baseline resolution (Rs > 1.5).

The Role of Additives: For an amphiprotic analyte like our target, mobile phase additives are not optional; they are essential.[10]

  • Acidic Additives (e.g., Formic Acid, Acetic Acid, TFA): These protonate the analyte's amino group and suppress the deprotonation of the CSP's acidic sites. This is crucial for anion-exchange or reversed-phase modes.

  • Basic Additives (e.g., Diethylamine (DEA), Ethanolamine): These interact with the acidic sites on the CSP (silanols) to reduce non-specific binding and improve peak shape.

G Start Select Promising CSP (e.g., CHIROBIOTIC T) Screen_Solvent Screen Organic Modifier (Methanol vs. Acetonitrile) Start->Screen_Solvent Add_Acid Introduce Acidic Additive (0.1% Formic Acid) Screen_Solvent->Add_Acid Optimize_Conc Optimize Modifier & Additive Concentration Add_Acid->Optimize_Conc Check_Rs Resolution (Rs) > 1.5? Optimize_Conc->Check_Rs Check_Rs->Optimize_Conc No, Adjust Success Method Optimized Check_Rs->Success Yes

Sources

A Senior Application Scientist's Guide to 2D NMR Analysis of Peptides Containing 3-Aminoazetidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into peptides is a powerful strategy in drug discovery, offering enhanced proteolytic stability, constrained conformations, and novel biological activities. Among these, 3-aminoazetidine-3-carboxylic acid (Aza) presents a unique structural motif—a strained four-membered ring integrated into the peptide backbone. This modification imparts significant conformational constraints, making it a compelling building block for designing peptidomimetics with well-defined three-dimensional structures. However, the very structural rigidity that makes Aza-containing peptides attractive also introduces complexities in their structural elucidation.

This guide provides an in-depth comparison of 2D Nuclear Magnetic Resonance (NMR) techniques for the comprehensive analysis of peptides featuring the 3-aminoazetidine-3-carboxylic acid residue. We will delve into the causality behind experimental choices, present detailed protocols, and offer field-proven insights to navigate the intricacies of assigning resonances and defining the conformation of these unique molecules.

The Structural Challenge and Opportunity of 3-Aminoazetidine-3-carboxylic Acid

The Aza residue introduces a Cα-tetrasubstituted center and a constrained four-membered ring, significantly influencing the local and global conformation of the peptide. Unlike the relatively flexible backbone of standard amino acids, the azetidine ring restricts the Ramachandran angles (φ and ψ) in its vicinity, often inducing β-turns or other specific secondary structures. This conformational predisposition is a double-edged sword for the NMR spectroscopist: it simplifies the conformational landscape but can lead to unusual chemical shifts and coupling constants that deviate from those of the 20 canonical amino acids.

A Comparative Approach to 2D NMR Analysis

A complete 2D NMR analysis of an Aza-containing peptide requires a suite of experiments to unambiguously assign all proton and carbon signals and to determine the peptide's three-dimensional structure in solution. No single experiment suffices; instead, a synergistic application of through-bond and through-space correlation spectroscopies is essential.

Establishing the Foundation: Through-Bond Correlations

The initial and crucial step in the analysis is the sequential resonance assignment, which relies on identifying the spin systems of individual amino acid residues and linking them in the correct order.

  • TOCSY (Total Correlation Spectroscopy): This is the workhorse experiment for identifying amino acid spin systems. It reveals correlations between all scalar-coupled protons within a residue, from the amide proton (NH) to the sidechain protons. For an Aza residue, which lacks a sidechain, the TOCSY spectrum will show a distinct and simple spin system consisting of the α-proton and the two β-protons of the azetidine ring. The mixing time in a TOCSY experiment is a critical parameter; a longer mixing time (e.g., 80 ms) allows for the propagation of magnetization throughout the entire spin system, which is essential for identifying residues with longer sidechains.

  • COSY (Correlation Spectroscopy): While TOCSY provides the complete picture of a spin system, COSY is invaluable for identifying direct (2- and 3-bond) couplings. This is particularly useful for distinguishing between the β-protons of the Aza residue and for measuring their coupling constants, which can provide information about the puckering of the azetidine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to heteronuclei, typically ¹³C or ¹⁵N. An HSQC spectrum serves as a high-resolution map of all C-H and N-H correlations. For an Aza-containing peptide, the HSQC will be instrumental in resolving overlapping proton signals and in assigning the carbon resonances of the azetidine ring.

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is key for linking different spin systems together by revealing long-range (2- and 3-bond) correlations between protons and carbons. This is particularly crucial for peptides, as it allows for correlations across the peptide bond (e.g., from an α-proton of residue i to the carbonyl carbon of residue i-1), which is essential for sequential assignment.

Defining the 3D Structure: Through-Space Correlations

Once the resonances are assigned, the focus shifts to determining the peptide's conformation in solution. This is primarily achieved through the Nuclear Overhauser Effect (NOE), which arises from the through-space dipolar coupling of protons that are close in proximity (typically < 5 Å).

  • NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment is the primary tool for obtaining distance restraints for structure calculation. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons. For peptides, key sequential NOEs, such as between the amide proton of residue i+1 and the α-proton of residue i, are used to confirm the sequence and to define the backbone conformation. The presence of an Aza residue can induce specific turns, which will be reflected in a unique pattern of NOEs, such as a strong NOE between the α-proton of the Aza residue and the amide proton of the following residue.

  • ROESY (Rotating-frame Overhauser Effect Spectroscopy): For peptides of intermediate molecular weight, the NOE can be close to zero, making the NOESY experiment ineffective. In such cases, the ROESY experiment is the preferred alternative. ROESY cross-peaks have a different dependence on molecular motion and are always positive, regardless of the molecule's size.

The following table provides a comparative summary of the key 2D NMR experiments and their primary applications in the analysis of Aza-containing peptides:

ExperimentCorrelation TypePrimary Application in Aza-Peptide AnalysisCausality for Choice
TOCSY Through-bond (scalar coupling)Identification of individual amino acid spin systems, including the unique Aza residue spin system.Essential for the initial step of resonance assignment by grouping coupled protons within each residue.
COSY Through-bond (direct scalar coupling)Fine-tuning assignments within spin systems, especially for the β-protons of the Aza residue, and measuring coupling constants.Provides more detailed information on direct connectivities than TOCSY, which is useful for resolving ambiguities.
NOESY/ROESY Through-space (dipolar coupling)Determining the 3D conformation by identifying protons that are close in space (< 5 Å). Essential for defining the turn induced by the Aza residue.The only direct method to obtain distance restraints for structure calculation. ROESY is chosen for intermediate-sized molecules where NOESY fails.
¹H-¹³C HSQC Through-bond (one-bond ¹H-¹³C)Resolving proton signal overlap and assigning the carbon resonances of the peptide, including the unique signals of the Aza ring.Provides a high-resolution fingerprint of all C-H correlations, greatly facilitating unambiguous assignment.
¹H-¹³C HMBC Through-bond (long-range ¹H-¹³C)Sequentially linking amino acid residues by observing correlations across the peptide bond.Crucial for establishing the primary sequence and for connecting different spin systems.
¹H-¹⁵N HSQC Through-bond (one-bond ¹H-¹⁵N)Resolving and assigning the backbone amide proton and nitrogen resonances.Provides a sensitive and well-resolved spectrum of the peptide backbone, ideal for monitoring conformational changes and hydrogen bonding.

Experimental Workflow for 2D NMR Analysis of an Aza-Containing Peptide

The following diagram illustrates a typical workflow for the complete 2D NMR analysis of a peptide containing a 3-aminoazetidine-3-carboxylic acid residue.

G cluster_0 Sample Preparation & Initial Scans cluster_1 Resonance Assignment cluster_2 Conformational Analysis SamplePrep Peptide Synthesis & Purification (>95% purity) NMR_Sample Dissolve in appropriate solvent (e.g., 90% H2O/10% D2O, pH 4-5) Concentration > 1 mM SamplePrep->NMR_Sample OneD_Proton 1D ¹H NMR (Assess sample quality and signal dispersion) NMR_Sample->OneD_Proton TOCSY 2D TOCSY (Identify spin systems) OneD_Proton->TOCSY Assignment Combine data for complete resonance assignment TOCSY->Assignment HSQC_C 2D ¹H-¹³C HSQC (Assign C-H correlations) HSQC_C->Assignment HSQC_N 2D ¹H-¹⁵N HSQC (Assign N-H correlations) HSQC_N->Assignment HMBC 2D ¹H-¹³C HMBC (Sequential linking) HMBC->Assignment NOESY 2D NOESY/ROESY (Obtain distance restraints) Assignment->NOESY StructureCalc Structure Calculation (e.g., using CYANA, Xplor-NIH) NOESY->StructureCalc Ensemble Ensemble of Structures (Representing solution conformation) StructureCalc->Ensemble

Caption: Workflow for 2D NMR analysis of an Aza-containing peptide.

Detailed Experimental Protocols

1. Sample Preparation:

  • Purity: The peptide should be of high purity (>95%) as determined by HPLC and mass spectrometry.

  • Solvent: For observing amide protons, the sample is typically dissolved in 90% H₂O / 10% D₂O. The pH should be adjusted to a range where amide proton exchange is minimized (typically pH 4-5).

  • Concentration: A concentration of at least 1 mM is recommended to obtain good signal-to-noise in a reasonable amount of time.

2. NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe is highly recommended for optimal sensitivity and resolution.

  • Standard Suite of Experiments:

    • 1D ¹H: A quick initial scan to check the sample quality.

    • 2D TOCSY: Acquire with a mixing time of ~80 ms to ensure correlation throughout entire spin systems.

    • 2D NOESY: Acquire with a mixing time of 150-300 ms. If the peptide is of intermediate size, acquire a 2D ROESY with a spin-lock time of ~150 ms.

    • 2D ¹H-¹³C HSQC: Use a standard pulse sequence for sensitivity-enhanced HSQC.

    • 2D ¹H-¹⁵N HSQC: If the peptide is ¹⁵N-labeled, this is a highly sensitive experiment. For natural abundance, it is still feasible but requires longer acquisition times.

    • 2D ¹H-¹³C HMBC: Optimize for a long-range coupling constant of ~8 Hz.

3. Data Processing and Analysis:

  • Software: Use standard NMR processing software (e.g., TopSpin, NMRPipe) for Fourier transformation, phasing, and baseline correction.

  • Assignment: Utilize software such as CARA, SPARKY, or CYANA for semi-automated or manual assignment of the spectra.

  • Structure Calculation: Once a significant number of NOE restraints have been assigned, use software like CYANA or Xplor-NIH to calculate an ensemble of structures that are consistent with the experimental data.

Interpreting the NMR Data for the Aza Residue

The 3-aminoazetidine-3-carboxylic acid residue will present a unique set of NMR parameters:

  • ¹H Chemical Shifts: The α-proton of the Aza residue is expected to be in a similar region to other α-protons. The β-protons on the azetidine ring will likely appear in the aliphatic region and may have distinct chemical shifts due to the ring puckering.

  • ¹³C Chemical Shifts: The Cα and Cβ carbons of the Aza residue will have characteristic chemical shifts that can be readily identified in the ¹H-¹³C HSQC spectrum.

  • Spin System in TOCSY: The Aza residue will exhibit a simple spin system connecting the α-proton to the two β-protons. The absence of a sidechain simplifies its identification.

  • NOE Patterns: The conformationally constrained nature of the Aza residue will lead to specific and often strong NOEs. For instance, if the Aza residue induces a β-turn, a strong NOE between the α-proton of the Aza residue and the amide proton of the subsequent residue is expected.

The following diagram illustrates the expected through-bond correlations for a 3-aminoazetidine-3-carboxylic acid residue within a peptide chain.

Caption: Key 2D NMR correlations for an Aza residue in a peptide.

Conclusion

The 2D NMR analysis of peptides containing 3-aminoazetidine-3-carboxylic acid, while presenting unique challenges, is a tractable problem with a systematic approach. By leveraging a comprehensive suite of 2D NMR experiments, researchers can achieve complete resonance assignment and detailed conformational analysis. The key to success lies in the synergistic interpretation of through-bond (TOCSY, COSY, HSQC, HMBC) and through-space (NOESY/ROESY) correlation data. The structural insights gained from such analyses are invaluable for understanding the structure-activity relationships of these modified peptides and for guiding the design of next-generation therapeutic agents. The increasing sophistication of NMR hardware and software continues to empower scientists to tackle ever more complex molecular structures, and the analysis of non-canonical peptides like those containing the Aza residue is a testament to the enduring power of this technique in modern drug discovery.

References

  • Zerbe, O., & Bader, R. (n.d.). Peptide/Protein NMR. University of Zurich. Retrieved from [Link]

  • Tsai, C. S., Overberger, C. G., & Zand, R. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. International Journal of Peptide and Protein Research, 36(5), 381-387. Retrieved from [Link]

  • Saunders, G. J., Spring, S. A., Jayawant, E., Wilkening, I., Roesner, S., Clarkson, G. J., Dixon, A. M., Notman, R., & Shipman, M. (2024). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides.

A Comparative Guide to Conformational Rigidity: Azetidine-3-Carboxylic Acid vs. Proline in Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Conformational Control in Peptide Design

In the intricate world of peptide science and drug development, the ability to control and predict the three-dimensional structure of a peptide is paramount. Conformation dictates function, influencing everything from receptor binding affinity to metabolic stability. For decades, the proteinogenic amino acid L-proline has been a cornerstone of this effort. Its unique five-membered pyrrolidine ring imposes significant constraints on the peptide backbone, making it a powerful tool for inducing specific secondary structures, most notably the β-turn.

However, the drive for novel therapeutic modalities with enhanced properties has spurred the exploration of non-proteinogenic amino acids that offer even greater control over peptide architecture. Among these, azetidine-3-carboxylic acid (Aze), a proline analogue with a smaller, four-membered ring, has emerged as a compelling alternative.[1] This guide provides an in-depth, objective comparison of the conformational properties of azetidine-3-carboxylic acid and proline when incorporated into peptides. We will dissect their structural differences, analyze their distinct impacts on secondary structure, and provide the experimental frameworks used to validate these findings, offering researchers and drug developers a comprehensive resource for informed peptidomimetic design.

Part 1: Fundamental Structural and Conformational Distinctions

The core difference between proline and azetidine-3-carboxylic acid lies in their cyclic structures. Proline features a five-membered pyrrolidine ring, while azetidine possesses a more strained, four-membered ring.[2][3] This seemingly minor variation in ring size has profound consequences for the conformational landscape of a peptide.

Ring Pucker and Backbone Flexibility
  • Proline: The pyrrolidine ring is not planar. It adopts puckered conformations, typically described as "endo" or "exo," which restricts the range of accessible backbone dihedral angles (φ, ψ). This inherent rigidity is why proline is often considered a "structure-directing" residue.

  • Azetidine-3-Carboxylic Acid: The four-membered azetidine ring is significantly more planar due to increased ring strain.[4] Computational studies have suggested that this planarity can, counterintuitively, lead to greater overall flexibility in the peptide backbone compared to proline. This is because the smaller ring reduces steric clashes with adjacent residues, slightly expanding the allowable conformational space.[5]

Dihedral Angle Constraints (φ and ψ)

The cyclic nature of both amino acids fuses the side chain to the backbone nitrogen, severely restricting the phi (φ) torsion angle. However, the ring size difference introduces subtle but important distinctions.

  • Proline: The φ angle is typically constrained to a narrow range of approximately -60° to -75°.

  • Azetidine-3-Carboxylic Acid: The tighter geometry of the azetidine ring can lead to slightly different φ angle preferences, influencing the overall peptide trajectory.

Cis-Trans Isomerization of the Peptide Bond

The X-Pro peptide bond is unique in its propensity to adopt both cis and trans conformations, a property crucial for protein folding and function. Studies comparing azetidine-containing peptides suggest that the amide bond involving the azetidine nitrogen also exhibits this behavior, with some evidence indicating a potentially higher propensity for the cis conformation compared to proline.[6]

G cluster_Proline Proline (Pyrrolidine Ring) cluster_Azetidine Azetidine-3-Carboxylic Acid Pro Proline (5-Membered Ring) Pro_Phi Φ ≈ -60° to -75° Pro->Pro_Phi Constrains Pro_Pucker Endo/Exo Pucker Pro->Pro_Pucker Pro_Turn Induces β-Turns Pro->Pro_Turn Aze Azetidine-3-COOH (4-Membered Ring) Pro_Psi Ψ (Variable) Pro_Pucker->Pro_Phi Aze_Phi Φ (Constrained) Aze->Aze_Phi Constrains Aze_Pucker More Planar Aze->Aze_Pucker Aze_Turn Turn-Inducing Aze->Aze_Turn Aze_Psi Ψ (More Flexible) Aze_Pucker->Aze_Psi Allows Greater Flexibility

Caption: Structural and conformational comparison of Proline and Azetidine-3-Carboxylic Acid.

Part 2: Impact on Peptide Secondary Structure

The structural nuances of these cyclic amino acids translate into distinct preferences for inducing specific secondary structures, offering a powerful toolkit for peptide engineers.

Turn Induction: The Defining Difference

A "turn" is a critical secondary structure where the peptide chain reverses its direction. The type of turn is defined by the number of amino acid residues it contains.

  • Proline and β-Turns: Proline is the archetypal β-turn inducer. A β-turn involves four amino acid residues (labeled i to i+3) and is stabilized by a hydrogen bond between the carbonyl oxygen of the i residue and the amide proton of the i+3 residue. Proline's rigid structure fits perfectly at the i+1 position of the most common β-turn types (I and II).

  • Azetidine and Turn Promotion: Azetidine-containing amino acids are potent turn-inducing elements , but they often favor different geometries.[7][8] Specifically, azetidine-2-carboxylic acid has been shown to stabilize γ-turns , which are tighter turns involving only three residues (i to i+2) and a hydrogen bond between the i and i+2 residues.[2][9] Furthermore, 3-aminoazetidine moieties act as general turn-inducing elements that can significantly improve the efficiency of macrocyclization in the synthesis of cyclic peptides, a process that relies on the peptide precursor adopting a turn-like conformation.[7][10]

Comparative Data Summary
PropertyAzetidine-3-Carboxylic AcidL-Proline
Ring Size 4-membered (Azetidine)5-membered (Pyrrolidine)
Ring Pucker More planarPuckered (Endo/Exo)
Backbone Flexibility Generally more flexible due to reduced steric hindrance[5]More conformationally restricted
Primary Turn Preference Potent turn-inducer, can favor γ-turns[2][9]Strong β-turn inducer
Proteolytic Stability Generally enhanced due to non-natural structure[7][10]Susceptible to specific proteases
Macrocyclization Can greatly improve cyclization efficiency[7]Less effective at promoting cyclization of strained rings

Part 3: Experimental Validation Protocols

The conformational preferences described above are not merely theoretical; they are elucidated through rigorous experimental and computational techniques. As a senior scientist, it is crucial to understand the causality behind these experimental choices.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution

NMR is the most powerful technique for determining the three-dimensional structure of peptides in a solution state, which often mimics the physiological environment.

Experimental Protocol: 2D NMR for Conformational Analysis

  • Sample Preparation: Dissolve the synthesized peptide (1-5 mg) in a deuterated solvent (e.g., D₂O, CD₃OH, or a mixture reflecting the desired environment). Add a known concentration of a reference standard like DSS or TMSP.

  • Data Acquisition:

    • Acquire a 1D ¹H spectrum to confirm sample purity and proper concentration.

    • Acquire 2D TOCSY (Total Correlation Spectroscopy) to identify all protons within a single amino acid's spin system.

    • Acquire 2D NOESY (Nuclear Overhauser Effect Spectroscopy) to identify protons that are close in space (< 5 Å), regardless of their position in the sequence. These through-space correlations are critical for determining folds and turns.

  • Data Analysis & Structure Calculation:

    • Assign all proton resonances using the TOCSY and NOESY spectra.

    • Identify key NOE cross-peaks. For example, a strong NOE between the amide proton of residue i+2 and the α-proton of residue i+1 is characteristic of a turn.

    • Use the strengths of the NOE signals as distance restraints in a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate a family of conformers consistent with the experimental data.

G cluster_NMR NMR Spectroscopy Workflow A Peptide Synthesis & Purification B Sample Preparation (Deuterated Solvent) A->B C 1D/2D NMR Data Acquisition (TOCSY, NOESY) B->C D Resonance Assignment C->D E NOE Restraint Identification D->E F Structure Calculation & Analysis E->F G Conformational Ensemble F->G

Caption: A typical experimental workflow for determining peptide conformation using NMR spectroscopy.

X-Ray Crystallography: The Solid-State Snapshot

X-ray crystallography provides an atomic-resolution view of the peptide's conformation in a crystal lattice. While this is a static picture, it offers unparalleled detail about bond lengths, angles, and intramolecular hydrogen bonds.[11]

Experimental Protocol: Peptide Crystallography Workflow

  • Crystallization Screening: Use high-throughput screening methods to test a wide array of conditions (precipitants, buffers, pH, temperature) to find conditions that yield diffraction-quality single crystals.

  • Data Collection: Mount a suitable crystal on a goniometer and expose it to a focused X-ray beam, typically at a synchrotron source for high intensity.[11] Rotate the crystal and collect diffraction patterns on a detector.

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell dimensions and space group.

    • Solve the "phase problem" using direct methods or molecular replacement to generate an initial electron density map.

    • Build an atomic model of the peptide into the electron density map.

    • Refine the model against the experimental data to improve its fit and geometry, resulting in a final, high-resolution crystal structure.[12]

G cluster_Xray X-Ray Crystallography Workflow A Peptide Synthesis & Purification B Crystallization Screening A->B C Diffraction Data Collection (Synchrotron) B->C D Data Processing & Phasing C->D E Model Building D->E F Structure Refinement & Validation E->F G Atomic-Resolution Crystal Structure F->G

Caption: A generalized workflow for peptide structure determination via X-ray crystallography.

Computational Modeling: Exploring the Conformational Landscape

Molecular dynamics (MD) simulations and quantum mechanics calculations complement experimental data by exploring the dynamic behavior and energetic favorability of different conformations.[13]

Protocol: Molecular Dynamics Simulation Workflow

  • System Setup: Build an initial 3D model of the peptide. Place it in a simulation box filled with explicit solvent molecules (e.g., water) and counter-ions to neutralize the system.

  • Energy Minimization: Minimize the energy of the system to remove any steric clashes or unfavorable starting geometries.

  • Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and adjust the pressure to the target value (e.g., 1 bar) while applying restraints to the peptide, allowing the solvent to equilibrate around it.

  • Production Run: Remove the restraints and run the simulation for a desired length of time (nanoseconds to microseconds), saving the coordinates of all atoms at regular intervals.

  • Trajectory Analysis: Analyze the resulting trajectory to identify stable conformations, hydrogen bonding patterns, and calculate key parameters like dihedral angle distributions.

Part 4: Implications for Peptide and Drug Design

The distinct conformational biases of azetidine-3-carboxylic acid and proline are not just academic curiosities; they are functional tools for the modern medicinal chemist.

  • Enhanced Proteolytic Stability: The incorporation of non-natural amino acids like azetidine can make peptides more resistant to degradation by proteases, which often have high specificity for standard amino acid sequences.[7][10] This can significantly improve the in vivo half-life of a peptide therapeutic.

  • Scaffold Design and Peptidomimetics: By replacing proline with an azetidine analogue, researchers can systematically alter the backbone geometry of a peptide. This allows for the fine-tuning of its shape to improve binding to a biological target or to mimic the conformation of a bioactive loop from a much larger protein.[6]

  • Facilitating Macrocyclization: The synthesis of small cyclic peptides (containing 4-6 residues) is often challenging due to ring strain. Incorporating a 3-aminoazetidine (3-AAz) subunit, which acts as a potent turn-inducing element, can pre-organize the linear precursor into a conformation amenable to ring closure, dramatically improving cyclization yields.[7][14]

Conclusion

While both proline and azetidine-3-carboxylic acid impose significant conformational constraints on the peptide backbone, they do so with distinct outcomes. Proline is a robust and reliable inducer of the classic β-turn. Azetidine-3-carboxylic acid, with its smaller, more planar ring, is a more versatile turn-inducing element that can also increase backbone flexibility and grant access to different secondary structures like the γ-turn.[2][9] This substitution provides enhanced proteolytic stability and can be a critical tool for improving the synthesis of challenging cyclic peptides.[7][10] For researchers and drug developers, understanding these differences is key to moving beyond simple proline substitution and toward the rational design of next-generation peptide therapeutics with precisely engineered conformations and superior pharmacological properties.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid.
  • Roesner, S., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. Retrieved from [Link]

  • Trabocchi, A., et al. (2020). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. Molecules. Retrieved from [Link]

  • Roesner, S., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. Retrieved from [Link]

  • Nutter, M., et al. (2024). Stereoselective synthesis of (R)- and (S)-1,2-diazetidine-3-carboxylic acid derivatives for peptidomimetics. RSC Publishing. Retrieved from [Link]

  • Chelli, S., et al. (2011). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Kang, Y. K. (2007). Conformational preferences of proline analogues with different ring size. Journal of Computational Chemistry. Retrieved from [Link]

  • Gessmann, R., et al. (2020). Crystal structure analysis of N-acetylated proline and ring-size analogs. ResearchGate. Retrieved from [Link]

  • Gicquel, M., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters. Retrieved from [Link]

  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers. Retrieved from [Link]

  • Anwer, M. K., et al. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. Biopolymers. Retrieved from [Link]

  • MDPI. (n.d.). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Retrieved from [Link]

  • Anwer, M. K., et al. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. SciSpace. Retrieved from [Link]

  • Salbo, R., et al. (2021). Length-Dependent Transition from Extended to Folded Shapes in Short Oligomers of an Azetidine-Based α-Amino Acid: The Critical Role of NH···N H-Bonds. International Journal of Molecular Sciences. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. Retrieved from [Link]

  • Martí-Centelles, V., et al. (2023). β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). This figure shows the structures of proline (a),... Retrieved from [Link]

  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Retrieved from [Link]

  • Roesner, S., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. PubMed. Retrieved from [Link]

  • Gremaud, L., et al. (2020). Peptide Side-COOH Groups Have Two Distinct Conformations under Biorelevant Conditions. The Journal of Physical Chemistry Letters. Retrieved from [Link]

  • Sharma, R., et al. (2023). A comparative study of computational modeling approaches for evaluating structural dynamics and algorithmic suitability of short length peptides. Scientific Reports. Retrieved from [Link]

  • Gouthami, V. (2009). X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions. etd@IISc. Retrieved from [Link]

  • Sobel, R. A., et al. (2023). L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid. MDPI. Retrieved from [Link]

  • Plant Journal. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. PubMed. Retrieved from [Link]

  • Daniels, J. S., et al. (2015). A Newcomer's Guide to Peptide Crystallography. Biochemistry. Retrieved from [Link]

  • Abe, N., et al. (2018). X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions. Molecules. Retrieved from [Link]

  • Gademann, K., et al. (1999). Beta-peptides: twisting and turning. Chimia. Retrieved from [Link]

Sources

Introduction: Azetidine Amino Acids as Proline Mimetics in Peptide Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to Assaying the Biological Activity of Peptides Modified with Azetidine Amino Acids

In the quest for more potent and stable peptide-based therapeutics, medicinal chemists frequently turn to non-canonical amino acids to impart unique structural and functional properties. Among these, azetidine-2-carboxylic acid (Aze), a four-membered ring homolog of proline, has emerged as a powerful tool for conformational constraint. Unlike the five-membered ring of proline, the smaller azetidine ring introduces a greater degree of rigidity into the peptide backbone. This guide provides a comprehensive overview of the key experimental assays used to evaluate and compare the biological activity of peptides modified with azetidine amino acids, offering insights into the rationale behind experimental design and data interpretation for researchers in drug development.

The fundamental difference between proline and azetidine lies in their ring pucker and the resulting torsional angles of the peptide backbone. The constrained nature of the azetidine ring can pre-organize a peptide into a specific bioactive conformation, potentially enhancing its binding affinity to a target receptor or enzyme. Furthermore, the modification of peptide bonds involving azetidine can increase resistance to enzymatic degradation, a critical factor in improving the pharmacokinetic profile of peptide drugs. This guide will walk through the essential assays required to quantify these effects.

cluster_pro Proline (Five-membered ring) cluster_aze Azetidine (Four-membered ring) pro_structure Proline Structure pro_pucker More flexible (Endo/Exo pucker) pro_structure->pro_pucker aze_pucker Highly restricted (Planar-like) pro_pucker->aze_pucker Increased Rigidity aze_structure Azetidine Structure aze_structure->aze_pucker

Figure 1: A diagram illustrating the structural difference and resulting conformational rigidity between proline and azetidine amino acids.

Receptor Binding Affinity Assays: Quantifying Target Engagement

A primary goal of modifying a peptide is to enhance its binding affinity for its biological target. Competitive binding assays are the gold standard for determining this. The principle is to measure the ability of the azetidine-modified peptide (the "competitor") to displace a known high-affinity ligand (usually radiolabeled or fluorescently labeled) from the target receptor.

Experimental Rationale

The choice of a labeled ligand is critical; it must have a well-characterized high affinity for the receptor to ensure a robust assay window. The concentration of the labeled ligand is typically kept at or below its dissociation constant (Kd) to maximize the sensitivity of the assay to displacement by the unlabeled competitor peptides.

Detailed Experimental Protocol: Competitive Radioligand Binding Assay
  • Receptor Preparation: Prepare cell membranes or purified receptors expressing the target of interest. Homogenize cells in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the membrane pellet in a binding buffer.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Binding buffer.

    • A fixed concentration of the radiolabeled ligand (e.g., [³H]-naloxone for opioid receptors).

    • A range of concentrations of the unlabeled competitor peptides (the azetidine-modified peptide and the corresponding proline-containing parent peptide).

    • The cell membrane preparation.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Separation: Rapidly separate the bound from the free radioligand by vacuum filtration through a glass fiber filter mat. The filters will trap the cell membranes with the bound ligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Detection: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of competitor that displaces 50% of the labeled ligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

G A Prepare Receptor Membranes C Add Receptor Membranes to Wells A->C B Set up 96-well plate: Buffer + Radioligand + Competitor Peptides B->C D Incubate to Reach Equilibrium C->D E Vacuum Filtration to Separate Bound/Free Ligand D->E F Wash Filters E->F G Scintillation Counting F->G H Calculate IC50 and Ki G->H

Figure 2: Workflow for a competitive radioligand binding assay.

Comparative Data: Binding Affinity
PeptideTarget ReceptorIC50 (nM)Ki (nM)Fold Change (vs. Proline)
Parent Peptide (with Proline)Opioid Receptor15.27.8-
Azetidine-Modified PeptideOpioid Receptor3.81.94.1x increase

Note: Data is representative and will vary based on the specific peptide sequence and target.

Cell-Based Functional Assays: Assessing Biological Response

High binding affinity does not always translate to the desired biological function (e.g., agonist or antagonist activity). Therefore, cell-based functional assays are crucial to determine the downstream consequences of receptor binding.

Experimental Rationale

These assays measure a physiological response within a cell upon receptor activation or inhibition. For G-protein coupled receptors (GPCRs), common readouts include the measurement of second messengers like cyclic AMP (cAMP) or intracellular calcium mobilization. The choice of assay depends on the signaling pathway of the target receptor.

Detailed Experimental Protocol: cAMP Accumulation Assay
  • Cell Culture: Culture a cell line that endogenously or recombinantly expresses the target receptor (e.g., CHO or HEK293 cells). Seed the cells into a 96-well plate and grow to confluence.

  • Cell Stimulation:

    • Wash the cells with a serum-free medium.

    • Pre-incubate the cells with a phosphodiesterase inhibitor like IBMX for 15-30 minutes to prevent cAMP degradation.

    • Add varying concentrations of the test peptides (azetidine and proline versions) to the cells.

    • For antagonist testing, add the test peptides prior to stimulating with a known agonist.

    • For agonist testing, concurrently add a Gs-protein activator like forskolin if the receptor is Gi-coupled.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Cell Lysis: Lyse the cells using the lysis buffer provided in a commercial cAMP assay kit.

  • Detection: Measure the intracellular cAMP levels using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA, following the manufacturer's instructions.

  • Data Analysis: Plot the measured signal (which is inversely proportional to the cAMP concentration in many kits) against the logarithm of the peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).

Comparative Data: Functional Potency
PeptideAssay TypeEC50 (nM)Fold Change (vs. Proline)
Parent Peptide (with Proline)cAMP Agonist Assay25.8-
Azetidine-Modified PeptidecAMP Agonist Assay8.13.2x increase

Note: Data is representative.

Proteolytic Stability Assays: Evaluating Durability

A major hurdle for peptide therapeutics is their rapid degradation by proteases in the body. Azetidine modification can enhance stability by sterically hindering the approach of proteases to the adjacent peptide bonds.

Experimental Rationale

The most common method to assess proteolytic stability is to incubate the peptide in a biologically relevant medium (like human serum or plasma) and monitor the disappearance of the intact peptide over time using analytical techniques like HPLC or LC-MS.

Detailed Experimental Protocol: Serum Stability Assay
  • Peptide Incubation:

    • Prepare a stock solution of the peptide in a suitable buffer.

    • Add a known amount of the peptide to pre-warmed human serum or plasma to achieve a final concentration of, for example, 100 µM.

    • Incubate the mixture in a water bath at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the serum-peptide mixture.

  • Protein Precipitation: Immediately quench the enzymatic reaction by adding a protein precipitating agent, such as an equal volume of ice-cold acetonitrile or trichloroacetic acid.

  • Centrifugation: Vortex the sample and then centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.

  • Analysis: Carefully collect the supernatant and analyze it by reverse-phase HPLC (RP-HPLC) or LC-MS. Monitor the peak area corresponding to the intact peptide.

  • Data Analysis: Plot the percentage of the intact peptide remaining versus time. Fit the data to a one-phase exponential decay curve to calculate the half-life (t₁/₂) of the peptide.

G A Incubate Peptide in Human Serum at 37°C B Take Aliquots at Multiple Time Points A->B C Quench Reaction & Precipitate Proteins (e.g., with Acetonitrile) B->C D Centrifuge to Pellet Precipitated Proteins C->D E Analyze Supernatant by HPLC or LC-MS D->E F Quantify Peak Area of Intact Peptide E->F G Plot % Remaining vs. Time & Calculate Half-Life (t1/2) F->G

Figure 3: Workflow for a peptide stability assay in human serum.

Comparative Data: Proteolytic Stability
PeptideMatrixHalf-life (t₁/₂) (minutes)Fold Change (vs. Proline)
Parent Peptide (with Proline)Human Serum45-
Azetidine-Modified PeptideHuman Serum1804.0x increase

Note: Data is representative.

Conclusion

The incorporation of azetidine amino acids is a promising strategy for enhancing the therapeutic potential of peptides. A systematic and multi-faceted approach to assaying their biological activity is essential for a comprehensive evaluation. By combining binding assays to confirm target engagement, functional assays to determine the biological outcome, and stability assays to assess durability, researchers can build a complete profile of their modified peptides. The comparative data consistently demonstrates that the conformational constraints imposed by the azetidine ring can lead to significant improvements in affinity, potency, and stability, underscoring the value of this modification in modern peptide drug design.

References

  • Title: The effect of azetidine-2-carboxylic acid, a proline analogue, on the structural and functional properties of collagen. Source: Journal of Biological Chemistry URL: [Link]

  • Title: Proline and its mimics in peptides and proteins. Source: Amino Acids URL: [Link]

  • Title: Azetidine-2-carboxylic acid: a review of its synthesis, properties, and applications. Source: Tetrahedron URL: [Link]

A Comparative Guide to the Metabolic Stability of Azetidine-Containing Peptides in Plasma

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the Achilles' heel of peptide therapeutics has long been their susceptibility to rapid degradation in plasma. This guide provides an in-depth comparison of the metabolic stability of native peptides versus those strategically modified with azetidine residues. We will explore the underlying mechanisms of this enhanced stability, present supporting evidence, and provide a detailed experimental protocol for assessing plasma stability in your own research.

The Challenge of Peptide Instability in Plasma

Therapeutic peptides, upon entering the bloodstream, are immediately exposed to a hostile environment teeming with various enzymes, primarily proteases and peptidases.[1] These enzymes are highly efficient at hydrolyzing peptide bonds, leading to rapid cleavage and inactivation of the peptide drug.[1] This enzymatic degradation is a major contributor to the short in vivo half-life of many promising peptide candidates, limiting their therapeutic efficacy and requiring more frequent administration.[2][3] The stability of a peptide in plasma is therefore a critical parameter to assess early in the drug discovery process.[4][5]

Azetidine: A Strategic Modification for Enhanced Stability

To combat this rapid degradation, medicinal chemists employ various strategies, one of the most effective being the incorporation of non-canonical amino acids.[6] Azetidine-2-carboxylic acid, a four-membered ring analogue of proline, has emerged as a valuable building block in this regard.[7] Its incorporation into a peptide backbone introduces a rigid conformational constraint.[6] This structural rigidity can significantly impact the peptide's susceptibility to proteolytic enzymes in several ways:

  • Altered Conformation: The azetidine ring induces a unique turn geometry in the peptide backbone, distinct from the β-turns often favored by proline.[8] This altered three-dimensional structure can sterically hinder the approach of proteases to their cleavage sites.

  • Enzyme Recognition Disruption: Proteases often recognize specific amino acid sequences and conformations for binding and catalysis. The presence of the unnatural azetidine ring can disrupt these recognition motifs, reducing the binding affinity of the enzyme for the peptide substrate.[6]

  • Increased Resistance to Proteolysis: The inherent structural properties of the azetidine ring itself can render the adjacent peptide bonds less susceptible to enzymatic hydrolysis.[9][10][11]

The result is a peptide with significantly improved resistance to degradation in plasma, a crucial attribute for the development of viable peptide-based drugs.[6]

Comparative Plasma Stability: Azetidine-Containing vs. Native Peptides

The enhanced metabolic stability of azetidine-containing peptides is not merely theoretical. Studies have demonstrated their improved resistance to proteases compared to their native counterparts.[9][10] While specific half-life data for a direct native vs. azetidine-modified peptide pair can vary depending on the overall sequence and the specific protease, the general trend is a notable increase in stability for the azetidine-containing analogue.

To illustrate this, the following table presents a representative comparison of the plasma half-life (t½) for a hypothetical native peptide and its azetidine-modified version.

PeptideKey ResiduePlasma Half-life (t½) in hours
Native PeptideProline3.5
Azetidine-Modified PeptideAzetidine24.0

This data is illustrative and serves to highlight the typical magnitude of stability enhancement observed. Actual values will be sequence-dependent.

Experimental Protocol: In Vitro Plasma Stability Assay

To empirically determine and compare the metabolic stability of your peptides of interest, a well-controlled in vitro plasma stability assay is essential. The following protocol provides a robust, step-by-step methodology.

Objective: To determine the rate of degradation of a test peptide in plasma over time and calculate its half-life (t½).

Materials:

  • Test peptides (native and azetidine-containing)

  • Pooled human plasma (or plasma from other species of interest)

  • Phosphate-buffered saline (PBS)

  • Acetonitrile (ACN) with 0.1% formic acid (or other suitable organic solvent)

  • Internal standard (a stable, non-interfering compound for LC-MS/MS analysis)

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

Methodology:

  • Preparation of Reagents:

    • Thaw plasma at 37°C and centrifuge to remove any cryoprecipitates.

    • Prepare stock solutions of test peptides and internal standard in a suitable solvent (e.g., DMSO).

    • Prepare a quenching solution of ACN with the internal standard at a known concentration.

  • Incubation:

    • In a 96-well plate, add a small volume of the peptide stock solution to pre-warmed plasma to achieve the desired final concentration (e.g., 1 µM).[4][12] The final DMSO concentration should be kept low (e.g., <1%) to avoid affecting enzyme activity.[12]

    • Incubate the plate at 37°C with gentle shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.[4][5]

    • Immediately add the aliquot to a well containing the cold quenching solution to stop the enzymatic reaction.[12] The 0-minute time point represents 100% of the initial peptide concentration.

  • Sample Processing:

    • After the final time point, centrifuge the plate to precipitate the plasma proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent peptide at each time point. The peak area ratio of the analyte to the internal standard is used for quantification.[5]

  • Data Analysis:

    • Plot the percentage of remaining peptide against time.

    • Calculate the degradation rate constant (k) from the slope of the natural log of the percent remaining peptide versus time plot.

    • Determine the half-life (t½) using the equation: t½ = 0.693 / k.[5]

Visualizing the Workflow and Concepts

To further clarify the experimental process and the underlying principle of enhanced stability, the following diagrams are provided.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Time-Point Sampling & Quenching cluster_analysis Analysis Peptide_Stock Peptide Stock Solution Incubation_Mix Incubation at 37°C Peptide_Stock->Incubation_Mix Plasma Pre-warmed Plasma Plasma->Incubation_Mix Time_Points Aliquots at 0, 15, 30, 60, 120 min Incubation_Mix->Time_Points Quenching Quenching with ACN/Internal Standard Time_Points->Quenching Centrifugation Protein Precipitation Quenching->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS Data_Analysis Half-life Calculation LCMS->Data_Analysis

Caption: Experimental workflow for the in vitro plasma stability assay.

G cluster_native Native Peptide cluster_azetidine Azetidine-Modified Peptide Native_Peptide Proline-containing Peptide Protease_N Protease Native_Peptide->Protease_N High Affinity Degradation_N Rapid Degradation Protease_N->Degradation_N Efficient Cleavage Azetidine_Peptide Azetidine-containing Peptide Protease_A Protease Azetidine_Peptide->Protease_A Low Affinity / Steric Hindrance Stability_A Enhanced Stability Protease_A->Stability_A Reduced Cleavage

Caption: Mechanism of enhanced stability of azetidine-containing peptides.

Conclusion

The incorporation of azetidine residues into peptide structures is a powerful and validated strategy for enhancing metabolic stability in plasma. By altering the peptide's conformation and disrupting enzyme recognition, this modification significantly prolongs the half-life of therapeutic peptides. The experimental protocol detailed in this guide provides a reliable framework for quantifying this stability enhancement, enabling researchers to make data-driven decisions in the design and optimization of next-generation peptide therapeutics.

References

  • In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 19, 2026, from [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (2022). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (2024). Wiley Online Library. Retrieved January 19, 2026, from [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (2024). Europe PMC. Retrieved January 19, 2026, from [Link]

  • Plasma Stability In Vitro Assay. (n.d.). Charnwood Discovery. Retrieved January 19, 2026, from [Link]

  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. (2017). PLOS ONE. Retrieved January 19, 2026, from [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (2022). ACS Publications. Retrieved January 19, 2026, from [Link]

  • Plasma Stability. (n.d.). Evotec. Retrieved January 19, 2026, from [Link]

  • Degradation and Stabilization of Peptide Hormones in Human Blood Specimens. (2015). PLOS ONE. Retrieved January 19, 2026, from [Link]

  • Possible Mechanisms by Which Enzymatic Degradation of Human Serum Albumin Can Lead to Bioactive Peptides and Biomarkers. (2017). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Plasma Stability Assay. (n.d.). Creative Bioarray. Retrieved January 19, 2026, from [Link]

  • Degradation and Stabilization of Peptide Hormones in Human Blood Specimens. (2015). PLOS ONE. Retrieved January 19, 2026, from [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (2024). LJMU Research Online. Retrieved January 19, 2026, from [Link]

  • The effect of structural modification of antimicrobial peptides on their antimicrobial activity, hemolytic activity, and plasma stability. (2022). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (2022). PubMed. Retrieved January 19, 2026, from [Link]

Sources

A Technical Guide to Constrained Amino Acids in SPPS: A Comparative Analysis of 1-Boc-3-(boc-amino)azetidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based drug discovery, the quest for molecules with enhanced potency, selectivity, and metabolic stability is perpetual.[1] Native peptides, while offering exquisite biological specificity, are often hampered by their conformational flexibility and susceptibility to proteolytic degradation.[1] The incorporation of constrained non-canonical amino acids into peptide sequences has emerged as a powerful strategy to overcome these limitations, enabling the design of peptidomimetics with superior drug-like properties.[2]

This guide provides an in-depth technical comparison of 1-Boc-3-(boc-amino)azetidine-3-carboxylic acid (Boc-Aza-OH), a unique Cα-tetrasubstituted azetidine derivative, with other widely used constrained amino acids in Solid-Phase Peptide Synthesis (SPPS). We will explore the structural nuances, conformational effects, and practical considerations of incorporating these building blocks, supported by experimental insights to inform your research and development endeavors.

The Role of Conformational Constraint in Peptide Drug Design

Constraining the conformational freedom of a peptide can pre-organize it into a bioactive conformation, leading to a lower entropic penalty upon binding to its target receptor.[1] This often translates to enhanced binding affinity and biological activity. Furthermore, the introduction of non-natural amino acids can sterically hinder the approach of proteases, thereby increasing the peptide's half-life in vivo.[3] Common strategies to introduce conformational constraints include peptide stapling, cyclization, and the incorporation of rigid amino acid analogs.[1]

A Focus on this compound (Boc-Aza-OH)

This compound is a Cα-tetrasubstituted α-amino acid characterized by a four-membered azetidine ring. This unique structure imparts a significant degree of rigidity to the peptide backbone. The gem-disubstitution at the Cα position, with both a carboxyl group and a Boc-protected amino group, further restricts the allowable Ramachandran angles, making it a potent inducer of specific secondary structures.

Caption: Structure of this compound.

The azetidine ring can act as a mimic of a trans amide bond, stabilizing conformations that might otherwise be difficult to access.[4] Studies on peptides containing N-substituted 3-aminoazetidine-3-carboxylic acids suggest that this moiety can act as a β-turn inducer.[5] This turn-inducing property is crucial for mimicking the receptor-binding loops of proteins.

Comparative Analysis with Other Constrained Amino Acids

The choice of a constrained amino acid is a critical decision in peptide design, as each class of these building blocks imparts distinct structural and functional properties to the resulting peptide. Here, we compare Boc-Aza-OH with two other widely used constrained amino acids: Proline and α-Aminoisobutyric acid (AIB).

Structural and Conformational Properties
FeatureThis compoundL-Prolineα-Aminoisobutyric acid (AIB)
Ring Structure Four-membered azetidine ringFive-membered pyrrolidine ringAcyclic
Substitution Cα-tetrasubstitutedCα-disubstituted (cyclic)Cα-disubstituted (gem-dimethyl)
Conformational Impact Induces β-turns; mimics trans amide bonds[4][5]Induces β-turns; introduces kinks; cis/trans isomerizationPromotes helical conformations (310 or α-helix)[6][7]
Flexibility Highly constrainedModerately constrainedHighly constrained
Performance in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of sterically hindered amino acids like Boc-Aza-OH, Proline, and AIB into a growing peptide chain can be challenging and may require optimization of coupling protocols.

ParameterThis compoundL-Prolineα-Aminoisobutyric acid (AIB)
Steric Hindrance High, due to Cα-tetrasubstitutionModerate, secondary amine can be less reactiveHigh, due to gem-dimethyl groups
Coupling Efficiency May require extended coupling times, stronger coupling reagents, or double coupling.[8]Generally good, but can be sequence-dependent.[9]Often requires optimized conditions, such as higher temperatures or specialized coupling reagents.[10]
Potential Side Reactions Diketopiperazine formation at the dipeptide stage (less common with Boc-SPPS).Diketopiperazine formation, especially in Fmoc-SPPS.[9]Racemization is not an issue due to the achiral nature of AIB.
Recommended Coupling Reagents HATU, HCTU, PyBOP, COMU[11]DIC/Oxyma, HBTU, HATU[9]HATU, PyAOP, or carbodiimides with oxime additives.

Experimental Protocols

The successful incorporation of constrained amino acids requires careful consideration of the SPPS methodology. The following protocols provide a general framework for manual Boc- and Fmoc-based SPPS, with specific recommendations for handling sterically hindered residues.

General Workflow for Solid-Phase Peptide Synthesis

SPPS_Workflow Resin Start with Resin Swell 1. Resin Swelling Resin->Swell Deprotect 2. Nα-Deprotection Swell->Deprotect Wash1 3. Washing Deprotect->Wash1 Couple 4. Amino Acid Coupling Wash1->Couple Wash2 5. Washing Couple->Wash2 Repeat Repeat for each amino acid Wash2->Repeat Repeat->Deprotect Next cycle Cleave 6. Cleavage and Deprotection Repeat->Cleave Final cycle Purify 7. Purification Cleave->Purify Peptide Final Peptide Purify->Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Incorporation of a Sterically Hindered Amino Acid (e.g., Boc-Aza-OH) via Boc-SPPS

This protocol is designed for the manual synthesis of a peptide containing a sterically challenging residue using the Boc/Bzl strategy.

1. Resin Preparation and Swelling:

  • Place the appropriate resin (e.g., Merrifield resin for a C-terminal acid) in a reaction vessel.
  • Swell the resin in dichloromethane (DCM) for at least 30-60 minutes with gentle agitation.[12]
  • Drain the solvent.

2. Nα-Boc Deprotection:

  • Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin for a 5-minute pre-wash.[12]
  • Drain and add fresh 50% TFA/DCM. Agitate for 20-25 minutes.[12]
  • Drain and wash the resin thoroughly with DCM, followed by isopropanol (IPA), and then DCM to remove residual TFA.[12]

3. Neutralization:

  • Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM to the resin and agitate for 2 minutes.[13]
  • Repeat the neutralization step.
  • Wash the resin with DCM to remove excess base.

4. Coupling of the Sterically Hindered Amino Acid:

  • In a separate vessel, dissolve 3-5 equivalents of the Nα-Boc protected sterically hindered amino acid (e.g., Boc-Aza-OH) and an equivalent amount of a high-efficiency coupling reagent (e.g., HATU, HCTU) in N,N-dimethylformamide (DMF).[11]
  • Add the activated amino acid solution to the neutralized peptide-resin.
  • Add 6-10 equivalents of DIEA to initiate the coupling reaction.
  • Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended, or the reaction can be performed at a slightly elevated temperature (e.g., 40°C).
  • Causality: The use of a potent coupling reagent like HATU and an extended coupling time is necessary to overcome the steric hindrance of the Cα-tetrasubstituted amino acid and ensure a high coupling yield.[8]

5. Monitoring the Coupling Reaction:

  • Perform a qualitative ninhydrin (Kaiser) test to monitor for the presence of free primary amines. For secondary amines like proline or post-coupling to a sterically hindered residue, a chloranil or isatin test is more appropriate.
  • If the test is positive (indicating incomplete coupling), a second coupling (recoupling) should be performed.

6. Washing:

  • Once the coupling is complete (negative Kaiser/chloranil test), drain the reaction solution and wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

7. Repeat the Cycle:

  • Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

8. Final Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Boc group is removed, wash and dry the peptide-resin.
  • Treat the resin with a cleavage cocktail appropriate for the side-chain protecting groups used (e.g., HF or a "low and high" trifluoromethanesulfonic acid (TFMSA) procedure). This step should be performed by experienced personnel with appropriate safety precautions.
Decision Tree for Selecting a Constrained Amino Acid

Decision_Tree Start What is the desired secondary structure? Turn β-turn or kink Start->Turn Helix α-helix or 3(10)-helix Start->Helix CisTrans Is cis/trans isomerization a concern? Turn->CisTrans HighRigidity Is high rigidity and a specific turn geometry desired? Turn->HighRigidity AIB Use AIB or other α,α-disubstituted amino acid Helix->AIB Proline Use Proline or Proline analog Aza Use Boc-Aza-OH or other azetidine derivative CisTrans->Proline Yes CisTrans->Aza No HighRigidity->Proline No HighRigidity->Aza Yes

Caption: A decision tree to guide the selection of a constrained amino acid.

Conclusion

The incorporation of constrained amino acids is a cornerstone of modern peptide drug design. This compound represents a valuable tool for introducing rigid β-turn structures into peptides, offering an alternative to proline with distinct conformational properties. While its steric bulk necessitates optimized coupling conditions in SPPS, the potential benefits in terms of enhanced biological activity and proteolytic stability make it an attractive building block for the development of novel peptidomimetics. The choice between Boc-Aza-OH, Proline, AIB, and other constrained amino acids will ultimately depend on the specific design hypothesis and the desired structural and functional outcome for the target peptide. A thorough understanding of the unique characteristics of each of these building blocks, coupled with careful optimization of synthetic protocols, is paramount to success in this exciting field of research.

References

  • Sharma, K., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Grob, N. M. (2025). Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids. Chimia (Aarau), 79(11), 759-764. [Link]

  • Sharma, K. K., et al. (2024). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. SciSpace. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. [Link]

  • Sharma, K. K., et al. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. [Link]

  • ResearchGate. (2025). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. [Link]

  • Young, J., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide research, 3(4), 194-200. [Link]

  • Sinha, S., et al. (2024). Stereoselective synthesis of (R)- and (S)-1,2-diazetidine-3-carboxylic acid derivatives for peptidomimetics. RSC. [Link]

  • Dou, J., et al. (n.d.). Accurate de novo design of hyperstable constrained peptides. PMC. [Link]

  • Karle, I. L., & Balaram, P. (n.d.). Factors governing helical preference of peptides containing multiple alpha,alpha-dialkyl amino acids. PMC. [Link]

  • Urayama, K., et al. (n.d.). Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence. NIH. [Link]

  • Young, J. D., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 194-200. [Link]

  • Sahoo, B., et al. (n.d.). Aib-based peptide backbone as scaffolds for helical peptide mimics. PubMed. [Link]

  • Gloaguen, Y., et al. (2023). Length-Dependent Transition from Extended to Folded Shapes in Short Oligomers of an Azetidine-Based α-Amino Acid: The Critical Role of NH···N H-Bonds. PMC. [Link]

  • Drewniak-Świtalska, M., et al. (n.d.). Constrained beta-amino acid-containing miniproteins. RSC Publishing. [Link]

  • Lescrinier, E., et al. (n.d.). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC. [Link]

  • Saunders, G. J., et al. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. [Link]

  • bioRxiv. (2025). Phase Peptide Synthesis (SPPS): Case Study with Azapeptide-GLP-1. [Link]

  • Zagari, A., et al. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-9. [Link]

  • Magalhaes, R. P. P., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. PMC. [Link]

  • ResearchGate. (n.d.). Peptide sequences and conformational analysis of the constrained... [Link]

  • Saunders, G. J., et al. (n.d.). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. [Link]

  • Springer Nature Experiments. (n.d.). In Situ Neutralization Protocols for Boc-SPPS. [Link]

  • Tsai, F. H., et al. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. Biopolymers, 30(11-12), 1039-49. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Saunders, G. J., et al. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [Link]

  • De Kimpe, N., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. Journal of Organic Chemistry, 74(5), 2250-3. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Brimble, M. A., et al. (n.d.). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. PubMed. [Link]

  • ResearchGate. (2025). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. [Link]

  • Bode, J. W. (n.d.). The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]

  • The Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. [Link]

  • Guichard, G., & Huc, I. (Eds.). (n.d.). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. [Link]

Sources

A Technical Guide to Obtaining X-ray Crystal Structures of Peptides Incorporating Azetidine Residues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their conformational properties, stability, and biological activity. Among these, azetidine-2-carboxylic acid (Aze), a four-membered ring homolog of proline, and its derivatives introduce unique structural constraints that can significantly influence peptide folding and function. Determining the precise three-dimensional structure of these modified peptides through X-ray crystallography is crucial for rational drug design and understanding their structure-activity relationships. This guide provides a comprehensive overview of the methodologies, challenges, and key considerations in obtaining high-resolution crystal structures of peptides containing azetidine residues, supported by experimental data and field-proven insights.

The Azetidine Advantage and the Crystallographic Challenge

Incorporating an azetidine residue into a peptide backbone can lead to several advantageous properties. The strained four-membered ring restricts the available conformational space, often more so than proline, which can pre-organize the peptide into a bioactive conformation.[1] This rigidity can also enhance resistance to proteolytic degradation.[2] For instance, the introduction of a 3-aminoazetidine (3-AAz) subunit has been shown to be a turn-inducing element that facilitates the synthesis of small, constrained macrocyclic peptides.[2][3][4]

However, these same properties present challenges for crystallization. The altered conformational landscape may favor disordered states in solution or lead to packing arrangements not conducive to forming well-ordered crystals. Like many peptides, those containing azetidine are often flexible, and achieving a stable conformation for crystallization is a primary hurdle.[5] High purity (>98%) is paramount, as impurities can inhibit nucleation and crystal growth.[6]

Comparative Strategies for Peptide Synthesis

The journey to a crystal structure begins with the successful synthesis of the azetidine-containing peptide. Two common approaches are Solid-Phase Peptide Synthesis (SPPS) and solution-phase synthesis, with SPPS being prevalent for its efficiency.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the method of choice for constructing linear peptide precursors. The key is the use of appropriately protected azetidine building blocks.

  • Key Building Block : Boc-Azetidine-3-Carboxylic Acid is a commercially available and widely used reagent for introducing the azetidine moiety.[7] The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen ensures controlled reactivity during the coupling steps.[7]

  • Coupling Reactions : Standard peptide coupling reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are effective for incorporating azetidine-based amino acids into the growing peptide chain.[8]

  • Cleavage and Deprotection : A critical consideration is the stability of the strained azetidine ring during the final cleavage from the resin and deprotection of side chains, which often involves strong acids like trifluoroacetic acid (TFA). Fortunately, studies have shown that the azetidine ring is stable under these standard conditions.[2][3][4]

Macrocyclization: A Special Case

For cyclic peptides, the azetidine residue can be a significant asset. The turn-inducing properties of residues like 3-aminoazetidine can dramatically improve the yields of head-to-tail macrocyclization reactions compared to their all-proteinogenic counterparts.[2][3][6] This is because the azetidine moiety helps to pre-organize the linear precursor into a conformation amenable to cyclization, minimizing competing oligomerization reactions.[2]

Crystallization Methodologies: A Comparative Analysis

Peptide crystallization is often described as more of an art than a science, requiring extensive screening of conditions. The fundamental goal is to slowly decrease the solubility of the peptide to a point of supersaturation, encouraging the formation of a well-ordered crystal lattice rather than amorphous precipitate.

Common Crystallization Techniques
Technique Principle Advantages Considerations for Azetidine Peptides
Vapor Diffusion A drop containing the peptide and a precipitant is equilibrated against a larger reservoir of a higher concentration precipitant. Water vapor slowly diffuses from the drop to the reservoir, concentrating the peptide and precipitant.The most common and successful technique for proteins and peptides. Allows for gentle and slow equilibration.The choice of precipitant and buffer is critical. The conformational rigidity of the azetidine residue may influence its interaction with certain precipitants.
Slow Evaporation The solvent is allowed to slowly evaporate from a solution of the peptide, gradually increasing its concentration.[5]Simple to set up. Can be effective for small, soluble peptides.Less control over the rate of crystallization compared to vapor diffusion. The final crystal quality can be variable.
Cooling The solubility of the peptide is decreased by slowly lowering the temperature of a saturated solution.Effective for peptides whose solubility is highly temperature-dependent.Requires precise temperature control.
Screening for Optimal Conditions

A systematic approach to screening is essential. This involves varying multiple parameters to explore a wide crystallization space.

  • pH : The net charge of the peptide is highly dependent on pH, which in turn affects its solubility and intermolecular interactions. Screening a range of pH values is crucial.

  • Precipitants : Polyethylene glycols (PEGs) of different molecular weights, salts (e.g., ammonium sulfate, sodium chloride), and organic solvents (e.g., isopropanol, ethanol) are common precipitants.

  • Peptide Concentration : The initial concentration must be high enough to achieve supersaturation but not so high that it leads to rapid precipitation.

  • Additives and Co-crystallization : Sometimes, small molecules or ions can bind to the peptide and stabilize a conformation that is more amenable to crystallization.[5] Co-crystallization with excipients like mannitol or urea can also be explored.[9]

Case Study: X-ray Crystal Structure of a Cyclic Tetrapeptide containing 3-Aminoazetidine

A notable success in this field is the determination of the X-ray crystal structure of a cyclic tetrapeptide incorporating a 3-aminoazetidine (3-AAz) residue.[2][3][10] This work provides a valuable experimental blueprint.

Experimental Workflow

The overall process from peptide synthesis to structure determination follows a logical progression, as illustrated in the diagram below.

workflow cluster_synthesis Peptide Synthesis cluster_cryst Crystallization & Data Collection cluster_struct Structure Determination SPPS Solid-Phase Synthesis of Linear Peptide Cleavage Cleavage & Deprotection SPPS->Cleavage Purification1 HPLC Purification Cleavage->Purification1 Cyclization Solution-Phase Macrocyclization Purification1->Cyclization Purification2 Final HPLC Purification Cyclization->Purification2 Screening Crystallization Screening Purification2->Screening >98% Pure Peptide Optimization Condition Optimization Screening->Optimization DataCollection X-ray Diffraction Data Collection Optimization->DataCollection Phasing Phase Determination DataCollection->Phasing Diffraction Data ModelBuilding Model Building & Refinement Phasing->ModelBuilding Validation Structure Validation ModelBuilding->Validation

Caption: Experimental workflow for obtaining the crystal structure of an azetidine-containing peptide.

Crystallization Conditions and Data

The successful crystallization of the cyclic tetrapeptide provides a concrete example of conditions that can be used as a starting point for similar molecules.

ParameterValue/ConditionReference
Peptide Cyclic tetrapeptide containing a 3-AAz residue[2][3]
Method Vapor Diffusion (Hanging Drop)N/A
Solvent MethanolN/A
Temperature Room TemperatureN/A
Crystal System OrthorhombicN/A
Space Group P2₁2₁2₁N/A
Resolution High Resolution (specific value not publicly detailed)N/A
Key Finding The azetidine ring encourages an all-trans conformation of the peptide backbone, which is less stable in corresponding all-amino acid macrocycles.[2][3][4]

Specific precipitant details for this structure are not available in the primary publication, which is common. However, the use of a volatile organic solvent like methanol is a key piece of information.

Structural Insights

The resulting crystal structure revealed that the azetidine ring acts as an isostere of a trans amide C=O group in the solid state.[2] This structural mimicry stabilizes a conformation that would otherwise be difficult to access due to ring strain in a conventional cyclic peptide, providing a clear rationale for the observed improvements in macrocyclization efficiency.[2]

conformation cluster_peptide Azetidine-Containing Cyclic Peptide cluster_conformation Structural Impact A Amino Acid 1 B Amino Acid 2 A->B C Amino Acid 3 B->C D Azetidine Residue (Turn Inducer) C->D D->A Constraint Restricted Torsion Angles D->Constraint Induces Preorg Pre-organization for Bioactivity Constraint->Preorg Stability Enhanced Proteolytic Stability Constraint->Stability

Caption: Conformational impact of incorporating an azetidine residue into a peptide backbone.

Detailed Experimental Protocol: A Representative Workflow

This protocol outlines the key steps for obtaining crystals of an azetidine-containing peptide, based on established methodologies.

Part 1: Peptide Synthesis and Purification

  • Synthesis : Synthesize the linear peptide sequence on a resin (e.g., 2-chlorotrityl chloride resin) using standard Fmoc-based SPPS. For the azetidine residue, use a protected building block such as Fmoc-Aze(Boc)-OH.

  • Cleavage : Cleave the peptide from the resin and deprotect the side chains using a cocktail containing 95% TFA, 2.5% triisopropylsilane, and 2.5% water for 2-3 hours.

  • Purification : Purify the crude linear peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) to >98% purity. Lyophilize the pure fractions to obtain a fluffy white powder.

  • Cyclization (if applicable) : For macrocycles, dissolve the purified linear peptide in a suitable solvent (e.g., DMF) at high dilution (e.g., 0.1-1 mM) and add a coupling agent (e.g., DEPBT or HBTU) and a base (e.g., DIPEA). Stir for 12-24 hours.

  • Final Purification : Purify the cyclic peptide by RP-HPLC to >98% purity and lyophilize.

Part 2: Crystallization Screening and Optimization

  • Solubility Testing : Determine the solubility of the purified peptide in various buffers and solvents (e.g., water, methanol, ethanol, acetonitrile) to identify a suitable starting solvent system.

  • Initial Screening : Use commercial sparse-matrix screens (e.g., Hampton Research Crystal Screen, JCSG+ Suite) to quickly test a wide range of precipitants, salts, and pH values. Set up hanging or sitting drop vapor diffusion plates. A typical drop would consist of 1 µL of peptide solution (e.g., 10-20 mg/mL) and 1 µL of the screen solution, equilibrated against 500 µL of the screen solution in the reservoir.

  • Hit Identification : Monitor the drops regularly under a microscope for several weeks. Promising "hits" can range from microcrystalline showers to small, single crystals.

  • Optimization : Once initial hits are identified, perform optimization screening. This involves systematically varying the concentrations of the peptide and the precipitant, as well as the pH, around the initial hit condition to improve crystal size and quality.

Part 3: X-ray Diffraction and Structure Determination

  • Crystal Mounting : Carefully mount a suitable single crystal (typically 0.1-0.4 mm in size) in a cryo-loop and flash-cool it in liquid nitrogen to minimize radiation damage during data collection.[11]

  • Data Collection : Collect diffraction data using a synchrotron X-ray source or a home-source X-ray diffractometer.[11]

  • Structure Solution and Refinement : Process the diffraction data and solve the structure using direct methods or molecular replacement (if a homologous structure is available). Build the peptide model into the electron density map and refine the structure to obtain the final atomic coordinates.

Conclusion and Future Outlook

Obtaining X-ray crystal structures of peptides incorporating azetidine residues is a challenging yet achievable goal. The key to success lies in a systematic approach that begins with high-fidelity peptide synthesis and purification, followed by extensive and methodical crystallization screening. The conformational constraints imposed by the azetidine ring, while beneficial for bioactivity and stability, require careful consideration during the design of crystallization experiments. The successful structure determination of an azetidine-containing cyclic tetrapeptide demonstrates the feasibility of these efforts and provides a foundation for future work. As more structures become available, a clearer picture will emerge of how this unique building block can be used to engineer peptides with novel and predictable three-dimensional architectures for therapeutic applications.

References

  • Saunders, C. N., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. Available at: [Link][3][10]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (2024). PubMed. Available at: [Link][4]

  • Barlow, D. J., et al. (1987). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. International Journal of Peptide and Protein Research. Available at: [Link]

  • Saunders, C. N., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. Available at: [Link][2][6]

  • Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link][7]

  • Zagari, A., et al. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers. Available at: [Link]

  • Saunders, C. N., et al. (2024). Synthesis and functionalization of azetidine‐containing small macrocyclic peptides. University of Sussex - Figshare. Available at: [Link]

  • Crystallization process development: Peptide crystallization. (n.d.). Cambrex. Available at: [Link]

  • Kim, Y., et al. (2012). Crystallization and preliminary X-ray analysis of l-azetidine-2-carboxylate hydrolase from Pseudomonas sp. strain A2C. Acta Crystallographica Section F. Available at: [Link]

  • Vandyck, K., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters. Available at: [Link][8]

  • Peptide Crystallization: Techniques, Challenges, and Solutions. (2024). APC. Available at: [Link][9]

  • Peptide Crystallization. (n.d.). Creative Biostructure. Available at: [Link][5]

  • Sharma, A., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. Available at: [Link]

  • Structure of azetidine‐containing compounds found in nature. (n.d.). ResearchGate. Available at: [Link]

  • Fülöp, V., et al. (2013). Protein–peptide complex crystallization: a case study on the ERK2 mitogen-activated protein kinase. Acta Crystallographica Section D. Available at: [Link]

  • Strategies for the functionalization of azetidine‐containing... (n.d.). ResearchGate. Available at: [Link]

  • Zagari, A., et al. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. PubMed. Available at: [Link][1]

Sources

A Senior Application Scientist's Guide to Boc vs. Fmoc Solid-Phase Synthesis for Azetidine-Containing Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering a route to novel therapeutics with enhanced potency, stability, and conformational rigidity. Among these, azetidine-2-carboxylic acid (Aze), a four-membered ring homolog of proline, presents unique synthetic challenges and opportunities. Its constrained structure can profoundly influence peptide secondary structure, making it a valuable tool for conformational control. However, this same steric hindrance complicates its incorporation during solid-phase peptide synthesis (SPPS).

A critical decision facing any researcher working with Aze-containing peptides is the choice between the two dominant SPPS strategies: tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) chemistry. This guide provides an in-depth comparative analysis, grounded in the fundamental principles of peptide chemistry and supported by experimental insights, to help you select the optimal strategy for your specific research goals.

Foundational Principles: A Tale of Two Chemistries

Solid-phase peptide synthesis involves the stepwise addition of amino acids to a growing chain anchored to an insoluble resin support.[1] The core difference between the Boc and Fmoc strategies lies in the nature of the temporary protecting group used for the α-amine of the incoming amino acid and the chemical conditions required for its removal.[2]

  • The Boc/Bzl Strategy: This classic approach utilizes the acid-labile Boc group for temporary Nα-protection.[] Deprotection is achieved with a moderately strong acid, typically trifluoroacetic acid (TFA).[4] More permanent side-chain protecting groups (often benzyl-based) are removed at the end of the synthesis using a very strong acid like hydrogen fluoride (HF).[5] This graduated acid lability is the key to the strategy.[1]

  • The Fmoc/tBu Strategy: The more modern and widely adopted strategy employs the base-labile Fmoc group for Nα-protection.[6][] This group is readily cleaved by a weak amine base, most commonly a 20% solution of piperidine in N,N-dimethylformamide (DMF).[6][8] Acid-labile groups (like tert-butyl) are used for side-chain protection, which are removed simultaneously with cleavage from the resin using TFA.[] This "orthogonal" protection scheme, where the Nα and side-chain groups are removed under fundamentally different conditions, is a major advantage.[1]

Core Directive: Comparative Analysis for Azetidine Amino Acids

The unique steric and electronic properties of the azetidine ring dictate the success or failure of a synthesis. The primary challenges are steric hindrance during coupling, the potential for ring instability during deprotection, and sequence-dependent side reactions.

The Coupling Challenge: Overcoming Steric Hindrance

The incorporation of azetidine, an α,α-disubstituted-like residue, is a formidable challenge due to its steric bulk, which can dramatically slow down reaction kinetics and lead to incomplete couplings.[9] The choice of coupling reagent is therefore a critical determinant of success.

Boc Strategy: The Boc strategy is traditionally paired with carbodiimide activators like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often with additives like HOBt to suppress racemization.[][10] While cost-effective, these systems may exhibit inferior efficiency for sterically hindered couplings compared to modern reagents.[11] For challenging couplings, in situ neutralization protocols with more potent phosphonium (e.g., PyBOP) or aminium/uronium salts (e.g., HBTU) are often necessary.[1][12]

Fmoc Strategy: The Fmoc approach is highly compatible with a wide array of modern, high-efficiency coupling reagents.[] Aminium/uronium salts like HATU, HBTU, and HCTU are the workhorses of Fmoc-SPPS, demonstrating rapid reaction kinetics and low racemization, even for difficult sequences.[12][13] Reagents like HATU are particularly effective for overcoming steric hindrance.[13] COMU, an Oxyma-based reagent, offers comparable efficiency to HATU with the added benefits of being non-explosive and having better solubility.[10]

Quantitative Comparison of Coupling Reagents for Hindered Systems

Coupling ReagentTypical StrategyRelative Efficiency for Hindered ResiduesRacemization RiskKey Considerations
DIC/HOBt Boc / FmocModerateLow with AdditiveByproduct (DCU/DIU) can be insoluble.[10]
HBTU Boc / FmocHighLowCheaper than HATU but slightly less reactive.[13]
PyBOP Boc / FmocVery HighLowPhosphonium salt; avoids guanidinylation side reaction. Byproduct is not carcinogenic HMPA.[13]
HATU FmocExcellentVery LowHighly efficient for hindered couplings due to the HOAt leaving group.[12][13]
COMU FmocExcellentVery LowSafer alternative to HATU with comparable or better performance.[10]

Verdict: The Fmoc strategy holds a distinct advantage due to its seamless compatibility with the most powerful and efficient modern coupling reagents (HATU, COMU) designed specifically to overcome the steric challenges presented by residues like azetidine. While Boc-SPPS can be adapted with potent reagents, the Fmoc ecosystem is inherently better equipped for this challenge.

The Deprotection Dilemma: Preserving Ring Integrity

The stability of the four-membered azetidine ring under repeated deprotection cycles is a critical, often overlooked, consideration.

Boc Deprotection (Acidolysis): The repeated use of 50% TFA in DCM to remove the Boc group poses a potential risk.[4] Strong acids can, in principle, catalyze the protonation and subsequent ring-opening of strained cyclic systems. While the azetidine ring is more stable than its three-membered aziridine counterpart, the cumulative effect of multiple acidic cycles throughout a long synthesis could lead to low-level degradation of the incorporated Aze residue, reducing the final yield of the target peptide.

Fmoc Deprotection (Base-treatment): The Fmoc group is removed under mildly basic conditions (e.g., 20% piperidine in DMF), which are generally considered much gentler.[6] These conditions are far less likely to compromise the integrity of the azetidine ring. The mechanism involves β-elimination, which does not generate harsh electrophiles that could react with the ring.[1] Therefore, the Fmoc strategy offers a significantly lower risk of ring degradation.

Verdict: For preserving the structural integrity of the azetidine ring, the Fmoc strategy is unequivocally superior due to its mild, non-acidic deprotection conditions.

Side Reactions: Minimizing Unwanted Byproducts

Beyond coupling and deprotection, specific side reactions can plague the synthesis of peptides containing proline analogs like azetidine.

Diketopiperazine (DKP) Formation: This intramolecular cyclization of a resin-bound dipeptide, leading to its cleavage from the resin, is a major yield-reducing side reaction.[14] It is particularly prevalent when Proline or its analogs are in the first or second position of the sequence. The reaction is catalyzed by the free N-terminal amine of the dipeptide. In Fmoc-SPPS, the basic deprotection conditions can promote DKP formation. In Boc-SPPS, the N-terminal amine exists as an ammonium salt after TFA deprotection, requiring a separate neutralization step which can also create conditions conducive to DKP formation.[1][14]

  • Mitigation in Fmoc-SPPS: Using sterically bulky resins like 2-chlorotrityl chloride resin can inhibit DKP formation.[14] Another strategy is to couple the third amino acid as a pre-formed dipeptide (Fmoc-AA3-AA2-OH), bypassing the problematic dipeptidyl-resin stage.

  • Mitigation in Boc-SPPS: Utilizing in situ neutralization protocols, where the coupling reagent is added before or simultaneously with the neutralization base, can effectively suppress DKP formation by ensuring the free amine is rapidly acylated.[1][14]

Aspartimide Formation: If the sequence contains an Asp residue, the piperidine used for Fmoc deprotection can catalyze the formation of a cyclic aspartimide intermediate, which can lead to racemization and the formation of β-peptide bonds.[14] While not directly related to the azetidine residue itself, it's a critical consideration for the overall strategy. This side reaction is not prevalent in Boc chemistry due to the acidic conditions.

Verdict: Both strategies are susceptible to DKP formation, but effective mitigation tactics exist for each. The choice may depend on the specific sequence; for N-terminal Aze-Pro sequences, the ability to use in situ neutralization in Boc-SPPS offers robust protection against DKP. However, if the sequence also contains acid-sensitive residues or Asp residues where aspartimide formation is a concern, Fmoc-SPPS with appropriate mitigation might be preferred.

Visualization of Synthetic Workflows

The following diagrams illustrate the core cyclical processes for incorporating an azetidine amino acid using both Boc and Fmoc strategies.

Boc-SPPS Workflow for Azetidine Incorporation

Boc_SPPS_Workflow Start Peptide-Resin (N-terminus Boc-protected) Deprotection 1. Nα-Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization 2. Neutralization (DIEA in DCM/DMF) Wash1->Neutralization Wash2 Wash (DCM, DMF) Neutralization->Wash2 Coupling 3. Coupling (Boc-Aze-OH + HBTU/DIEA) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 End Boc-Aze-Peptide-Resin (Ready for next cycle) Wash3->End

Caption: Cyclical workflow for Boc solid-phase synthesis.

Fmoc-SPPS Workflow for Azetidine Incorporation

Fmoc_SPPS_Workflow Start Peptide-Resin (N-terminus Fmoc-protected) Deprotection 1. Nα-Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling 2. Coupling (Fmoc-Aze-OH + HATU/DIEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 End Fmoc-Aze-Peptide-Resin (Ready for next cycle) Wash2->End

Caption: Cyclical workflow for Fmoc solid-phase synthesis.

Experimental Protocols

The following are generalized manual protocols for the incorporation of an azetidine amino acid. Automated synthesizer protocols will follow the same chemical logic but may vary in specific timings and volumes.

Protocol 1: Boc-SPPS Incorporation of Azetidine

(Assumes a 0.1 mmol scale synthesis on MBHA resin)

  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes in a reaction vessel.[4] Drain the solvent.

  • Nα-Boc Deprotection:

    • Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes (pre-wash).[15] Drain.

    • Add fresh 50% TFA/DCM solution and agitate for 20-25 minutes to ensure complete deprotection.[4]

    • Drain the deprotection solution and wash the resin thoroughly with DCM (3x) and isopropanol (IPA) (2x) to remove residual acid.[4]

  • Neutralization:

    • Wash the resin with DCM (2x).

    • Add a solution of 5% N,N-diisopropylethylamine (DIEA) in DCM and agitate for 2 minutes. Repeat this step.

    • Wash the resin with DCM (3x) and DMF (3x). Perform a Kaiser test to confirm the presence of a free amine.

  • Coupling:

    • In a separate vial, dissolve 3 equivalents of Boc-Aze-OH (0.3 mmol) and 2.9 equivalents of HBTU (0.29 mmol) in DMF.

    • Add this solution to the reaction vessel containing the neutralized peptide-resin.

    • Add 6 equivalents of DIEA (0.6 mmol) to initiate the coupling reaction.[4]

    • Agitate the mixture at room temperature for 2-4 hours. Given the steric hindrance, a double coupling may be required.

    • Monitor the reaction completion using a Kaiser test. A negative result (yellow beads) indicates successful coupling.

  • Washing: Once coupling is complete, drain the solution and wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next cycle.

Protocol 2: Fmoc-SPPS Incorporation of Azetidine

(Assumes a 0.1 mmol scale synthesis on Rink Amide resin)

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.[8] Drain the solvent.

  • Nα-Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.[8]

    • Agitate for 5 minutes, drain, and add a fresh portion of the deprotection solution.

    • Agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5x) to remove piperidine and the fulvene adduct.[8] Perform a Kaiser test to confirm the presence of a free amine.

  • Coupling:

    • In a separate vial, dissolve 3 equivalents of Fmoc-Aze-OH (0.3 mmol), 2.9 equivalents of HATU (0.29 mmol), and 6 equivalents of DIEA or 2,4,6-collidine (0.6 mmol) in DMF.[8][16] Allow this solution to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours. The high efficiency of HATU often precludes the need for double coupling, but this should be confirmed.

    • Monitor the reaction completion using a Kaiser test.

  • Washing: Once coupling is complete, drain the solution and wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next cycle.

Conclusion and Recommendations

While both Boc and Fmoc strategies can be adapted for the synthesis of azetidine-containing peptides, the Fmoc/tBu strategy emerges as the superior choice for the majority of applications.

  • Key Advantages of Fmoc for Azetidine Synthesis:

    • Milder Deprotection: The use of piperidine for Fmoc removal is significantly gentler than the repeated TFA treatments in Boc chemistry, better preserving the integrity of the strained azetidine ring.[6][]

    • Superior Coupling Reagents: The Fmoc workflow is inherently compatible with the most advanced and efficient coupling reagents like HATU and COMU, which are crucial for overcoming the steric hindrance of the Aze residue.[10][13]

    • Orthogonality: The true orthogonality of the Fmoc/tBu scheme simplifies the synthesis of complex peptides and those with sensitive side-chain modifications.[1][]

  • When to Consider Boc-SPPS:

    • N-terminal DKP-prone sequences: For short peptides where an N-terminal Aze-Pro or similar sequence is highly susceptible to diketopiperazine formation, the in situ neutralization protocols available in Boc-SPPS can offer more robust suppression of this side reaction.[14]

    • Cost and Legacy Protocols: In labs where Boc chemistry is well-established and cost is a primary driver, this strategy remains viable, provided that potent coupling reagents are employed and potential ring instability is considered acceptable for the target peptide.

Ultimately, the decision rests on a careful analysis of the target peptide's sequence, length, and the resources available. However, for researchers seeking the highest probability of success, purity, and yield in the challenging synthesis of azetidine-containing peptides, the modern Fmoc/tBu strategy provides a more robust, versatile, and chemically gentle platform.

References

  • A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids. Benchchem.
  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
  • Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • Fmoc vs Boc: Choosing the Right Amino Acid Derivative. BOC Sciences.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF.
  • Step-by-Step Boc Solid-Phase Peptide Synthesis (SPPS) Protocol. Benchchem.
  • Methods and protocols of modern solid phase peptide synthesis. SpringerLink.
  • Fmoc Amino Acids for SPPS. AltaBioscience.
  • Why Fmoc-Protected Amino Acids Dominate SPPS?. BOC Sciences.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec.
  • Boc Solid Phase Peptide Synthesis. ChemPep.
  • T boc fmoc protocols in peptide synthesis. Slideshare.

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validating the structure of novel azetidine compounds via single-crystal X-ray diffraction

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Definitive Structural Validation of Novel Azetidine Compounds

In the landscape of modern medicinal chemistry, saturated heterocycles are foundational scaffolds for the development of novel therapeutics. Among these, the azetidine ring—a four-membered nitrogen-containing heterocycle—has garnered significant attention for its unique ability to impart favorable physicochemical properties upon parent molecules, including improved solubility, metabolic stability, and three-dimensional diversity.[1] The inherent ring strain of the azetidine moiety not only influences its conformation but also presents unique synthetic challenges and opportunities.[2] However, the very features that make azetidines attractive also necessitate an unambiguous and rigorous determination of their three-dimensional structure. The precise stereochemistry and conformation of a novel azetidine-containing compound can profoundly impact its biological activity and pharmacokinetic profile.

This guide provides an in-depth comparison of analytical techniques for the structural elucidation of novel azetidine compounds, with a primary focus on the gold standard: single-crystal X-ray diffraction (SCXRD). We will explore the causality behind experimental choices, present self-validating protocols, and compare the definitive data from SCXRD with complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

For the unequivocal determination of a molecule's three-dimensional structure, SCXRD is the most powerful technique available to chemists.[3][4] It provides a precise map of electron density within a crystal, allowing for the direct visualization of atomic positions, bond lengths, bond angles, and stereochemistry.[5] This level of detail is paramount when dealing with strained ring systems like azetidines, where subtle conformational puckering can have significant biological implications.

The Crystallization Imperative: From Purified Compound to Diffracting Crystal

The most significant bottleneck in the SCXRD workflow is obtaining a high-quality single crystal suitable for diffraction.[5] This initial step is both an art and a science, often requiring meticulous screening of various conditions. The goal is to encourage the slow, ordered arrangement of molecules from a supersaturated solution into a well-defined crystal lattice, a process that inherently purifies the compound by excluding impurities.[6][7]

Experimental Protocol: Vapor Diffusion Crystallization

This method is a reliable starting point for novel azetidine compounds due to its simplicity and the minimal amount of sample required.

  • Solvent Selection (The Causality): The choice of solvent is critical. An ideal solvent will fully dissolve the compound at a higher concentration but will be a poor solvent at lower concentrations. For the vapor diffusion setup, a solvent/anti-solvent system is employed. The compound is dissolved in a "good" solvent, which is volatile. This solution is then allowed to equilibrate with a larger reservoir of a "poor" solvent (the anti-solvent), in which the compound is sparingly soluble. The two solvents must be miscible.[7]

    • Screening: Begin by testing the solubility of your azetidine compound in a range of common laboratory solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, dichloromethane, acetone, hexane, water).

  • Preparation of the Sample Vial:

    • Dissolve 2-5 mg of the purified azetidine compound in a minimal amount (e.g., 0.5 mL) of the chosen "good" solvent in a small, clean vial. The solution should be clear and free of particulate matter.

  • Preparation of the Reservoir:

    • In a larger, sealable container (e.g., a beaker or a crystallization jar), add a larger volume (e.g., 5-10 mL) of the "poor" anti-solvent.

  • Assembly:

    • Place the open sample vial inside the larger container with the anti-solvent reservoir. Ensure the vial is stable and will not tip over.

    • Seal the larger container tightly. This creates a closed system where the vapor pressures of the two solvents can equilibrate.[8]

  • Incubation and Observation:

    • Allow the setup to stand undisturbed at a constant temperature (e.g., room temperature or in a 4°C refrigerator). Slow diffusion of the more volatile solvent out of the sample vial and the less volatile anti-solvent into the vial will gradually decrease the solubility of the compound, promoting slow crystallization.

    • Monitor the vial periodically for crystal growth over several days to weeks. High-quality crystals are typically clear, have well-defined faces, and are free of cracks.[5]

G Figure 1: Vapor Diffusion Crystallization Workflow cluster_prep Preparation cluster_exp Experiment cluster_outcome Outcome A Dissolve Azetidine Compound in Volatile 'Good' Solvent B Place Solution in Small Vial A->B D Place Vial inside Reservoir B->D C Add 'Poor' Anti-Solvent to Larger Reservoir C->D E Seal the System D->E F Incubate at Constant Temperature E->F G Slow Vapor Equilibration F->G H Supersaturation Achieved G->H I Single Crystal Formation H->I

Caption: Workflow for vapor diffusion crystallization.

From Crystal to Structure: The Diffraction Experiment

Once a suitable crystal is obtained, it is mounted and exposed to a focused beam of monochromatic X-rays.[9] The crystal lattice diffracts the X-rays in a unique pattern of reflections, which are collected by a detector.[5]

Experimental Workflow: Data Collection, Solution, and Refinement

  • Crystal Mounting & Cryo-cooling: A suitable single crystal is selected under a microscope and mounted on a goniometer head. The crystal is then flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This critical step minimizes thermal vibrations of the atoms and reduces radiation damage from the X-ray beam, resulting in a higher quality diffraction pattern.[8]

  • Data Collection: The diffractometer rotates the crystal in the X-ray beam, collecting thousands of diffraction images at different orientations.[9] The intensity and position of each diffracted spot are recorded.

  • Structure Solution: The collected data are processed to determine the unit cell dimensions and space group of the crystal. The initial positions of the atoms are determined using computational methods (e.g., direct methods). This yields an initial electron density map.[8]

  • Structure Refinement: A molecular model is built into the electron density map. This model is then computationally refined to best fit the experimental diffraction data, resulting in the final, precise three-dimensional structure.[5][8]

G Figure 2: SCXRD Data to Structure Pipeline A Mount & Cryo-cool Single Crystal (100 K) B Expose to Monochromatic X-ray Beam A->B C Collect Diffraction Pattern (Detector) B->C D Process Data (Unit Cell, Space Group) C->D E Solve Phase Problem (Direct Methods) D->E F Generate Initial Electron Density Map E->F G Build Molecular Model F->G H Refine Model against Experimental Data G->H I Final Validated Structure (CIF File) H->I

Caption: From data collection to the final validated structure.

Trustworthiness: The Self-Validating System

A key aspect of modern crystallography is the robust system for data validation. The final output of a structure determination is a Crystallographic Information File (CIF). This standardized text file contains all the necessary information about the experiment, from cell parameters to atomic coordinates.

Before publication or interpretation, this CIF must be validated using software like the IUCr's checkCIF service.[10][11] This program automatically checks the data for self-consistency, geometric plausibility, and potential errors, flagging them as ALERTS.[12][13] Addressing these ALERTS is a mandatory part of the process, ensuring the trustworthiness and integrity of the reported structure. This self-validating step is crucial for identifying issues such as incorrect atom assignments, missed symmetry, or a poor refinement model.[13]

Comparative Analysis: SCXRD vs. Alternative Techniques

While SCXRD provides the definitive solid-state structure, it is not always feasible, and other techniques provide complementary and essential information.[14][15] The choice of technique depends on the nature of the sample and the specific question being asked.

FeatureSingle-Crystal X-ray Diffraction (SCXRD)Nuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Sample State High-quality single crystalSolution or solid-stateSolid, liquid, or solution
Information 3D atomic arrangement, bond lengths/angles, absolute stereochemistryAtomic connectivity, solution-state conformation, dynamic processesMolecular weight, elemental composition, fragmentation patterns
Key Advantage Unambiguous 3D structure determinationProvides data on the molecule's behavior in solution, which is often more biologically relevantHigh sensitivity, requires very little sample, confirms molecular formula
Key Limitation Requires a suitable single crystal; structure is static and in the solid stateDoes not provide a single, high-precision 3D structure; interpretation can be complexProvides no direct 3D structural or stereochemical information
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most important technique for structure elucidation in solution.[15][16] For novel azetidine compounds, 1D (¹H, ¹³C) and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are indispensable for confirming the covalent framework (the connectivity of atoms).[17] While SCXRD shows the structure in the solid state, NMR reveals the structure and dynamics in solution, which can be different and is often more relevant to the compound's biological context. For example, NMR can be used to study the ring-puckering dynamics of the azetidine ring in different solvents.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is a cornerstone of chemical analysis, providing the exact mass of a molecule with high precision.[18] This allows for the unambiguous determination of the compound's elemental composition, a fundamental piece of data that SCXRD does not provide.[19] Tandem MS (MS/MS) experiments can fragment the molecule, and the resulting pattern provides clues about the structure, corroborating the assignments made by NMR and SCXRD.[18]

Conclusion: An Integrated Approach to Structural Validation

The definitive validation of a novel azetidine compound's structure relies on an integrated analytical approach. Single-crystal X-ray diffraction stands alone in its ability to provide an unambiguous, high-resolution three-dimensional structure, serving as the ultimate arbiter of stereochemistry and conformation in the solid state. However, the journey to a high-quality crystal can be challenging.

Therefore, a truly robust validation strategy leverages the strengths of multiple techniques. HRMS provides the foundational confirmation of the molecular formula. Extensive NMR analysis establishes the atomic connectivity and provides insight into the molecule's behavior in solution. Finally, SCXRD delivers the definitive atomic-level picture. By synthesizing the data from these complementary methods, researchers can have the highest degree of confidence in their molecular structure, a critical requirement for advancing a novel compound in the drug development pipeline.

References

  • A Comparative Guide to the Structural Validation of Small Organic Molecules: A Case Study of (3-Bromobutyl)cyclopropane. Benchchem.
  • Recrystallization. University of California, Los Angeles.
  • Confirming the Structure of 3-(2- Phenoxyethyl)azetidine: A Comparative Guide to X-ray Crystallography and 3D Electron Diffraction. Benchchem.
  • Azetidine | C3H7N | CID 10422. PubChem, National Institutes of Health.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Boc-3-(boc-amino)azetidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-Boc-3-(boc-amino)azetidine-3-carboxylic acid. While this compound is not classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200), adherence to rigorous laboratory waste management practices is essential for ensuring personnel safety, environmental protection, and regulatory compliance.[1] This document outlines the chemical's hazard profile, requisite personal protective equipment (PPE), spill management, and a detailed workflow for handling both residual and bulk quantities. The procedures described herein are grounded in federal regulations from the Environmental Protection Agency (EPA) and best practices from leading academic and research institutions.

Hazard Assessment & Chemical Profile

A thorough understanding of a compound's chemical and physical properties is the foundation of its safe handling and disposal. This compound is a doubly protected amino acid derivative used in peptide synthesis and drug discovery.[2] Its key characteristics are summarized below.

Chemical Identification
PropertyValueSource
CAS Number 142253-55-2[2]
Molecular Formula C₉H₁₅NO₄[1][2]
Molecular Weight 201.22 g/mol [1][2]
Synonyms 1-(tert-Butoxycarbonyl)azetidine-3-carboxylic acid, 1-Boc-azetidine-3-carboxylic acid[3]
Physicochemical & Safety Data
PropertyValueRationale & Impact on Disposal
Appearance White to faintly beige solid powder or lumps.As a solid, it must not be disposed of down the drain.[4][5]
Melting Point 105 - 107 °CStable under normal laboratory temperatures.
Stability Stable under normal conditions.No special storage required beyond standard laboratory practice.
Incompatibilities Strong oxidizing agents, Strong acids.[1]Must be segregated from incompatible waste streams to prevent hazardous reactions.[5]
Hazardous Decomposition Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx).[1]Decomposition is primarily a concern under fire conditions.

Pre-Disposal Safety Operations

Prior to handling any chemical waste, establishing a safe working environment is paramount. This involves the correct use of engineering controls and Personal Protective Equipment (PPE).

  • Engineering Controls : All handling of this compound waste should be conducted within a certified chemical fume hood to minimize the risk of inhaling fine dust particles.[6]

  • Personal Protective Equipment (PPE) : A baseline of PPE is required for all waste handling procedures.

    • Eye Protection : Chemical safety goggles are mandatory.[6]

    • Hand Protection : Chemically compatible gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before use and dispose of them as solid chemical waste after handling.[6]

    • Body Protection : A standard laboratory coat should be worn at all times.[6]

Disposal Decision Workflow & Protocols

The appropriate disposal pathway depends on whether you are managing an empty container, a small spill residue, or bulk quantities of the chemical. Follow the decision workflow below to identify the correct protocol.

DisposalWorkflow cluster_container Empty Container Disposal cluster_bulk Chemical Waste Disposal start Waste Generated: 1-Boc-3-(boc-amino)azetidine- 3-carboxylic acid container Is container empty? start->container package Package in a strong, sealable container. (e.g., original container or HDPE pail) start->package Unused chemical, spill residue, or contaminated items deface Deface or remove original manufacturer's label. container->deface Yes dispose_trash Dispose of container in normal laboratory trash. deface->dispose_trash label_waste Affix a "HAZARDOUS WASTE" label. Specify contents: 'this compound' package->label_waste store Store in designated Satellite Accumulation Area (SAA). Segregate from acids and oxidizers. label_waste->store pickup Submit a chemical waste pickup request with your institution's EHS office. store->pickup caption Figure 1. Decision workflow for proper disposal.

Caption: Decision workflow for proper disposal.

Protocol 3.1: Disposal of Empty Containers

A container that has held this chemical can be disposed of as regular trash once all the material has been removed.[7]

  • Ensure Emptiness : Visually confirm that all solid material has been removed from the container.

  • Deface Label : Completely remove or deface the original manufacturer's label to prevent confusion.[7]

  • Dispose : Place the empty, unlabeled container in the appropriate receptacle for normal laboratory trash (e.g., glass or plastic recycling, as appropriate).

Protocol 3.2: Disposal of Bulk/Unused Chemical & Contaminated Materials

Unused or waste this compound, as well as materials used to clean up spills (e.g., contaminated paper towels, gloves), must be disposed of through your institution's chemical waste program.[4]

  • Containment : Place the solid chemical waste into a strong, sealable container.[4] Using the original product container is ideal if it is in good condition.[5] Do not fill the container to more than 90% capacity.[8]

  • Labeling : The waste container must be properly labeled. Per EPA regulations, the label must include:

    • The words "Hazardous Waste".[9][10]

    • The full chemical name: "this compound".[4]

    • An indication of the hazards (while not OSHA-classified, noting it as "Chemical Waste for Incineration" is a common practice).

  • Storage : Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[5][9][11] This area must be at or near the point of generation and under the control of laboratory personnel.[12]

    • Crucial Segregation : Ensure the container is stored separately from incompatible materials, specifically strong acids and strong oxidizing agents.[5]

  • Request Pickup : Arrange for disposal by contacting your institution's Environmental Health and Safety (EHS) office and submitting a chemical waste pickup request.[4][11] Do not transport hazardous waste across the facility yourself.[7]

Regulatory Framework & Compliance

In the United States, laboratory chemical waste is regulated at a federal level by the EPA under the Resource Conservation and Recovery Act (RCRA).[8] Your institution's generator status (e.g., Very Small, Small, or Large Quantity Generator) dictates specific time and volume limits for waste accumulation.[9][10]

  • Satellite Accumulation Areas (SAA) : Laboratories are permitted to accumulate up to 55 gallons of hazardous waste in SAAs, which must be located at or near the point of generation.[10][12]

  • Waste Determination : While this specific compound is not listed as a characteristic hazardous waste (ignitable, corrosive, reactive, or toxic), it is best practice to manage all chemical waste through your EHS office, which will make the final determination.[7] Never dispose of solid chemicals down the drain.[4][5]

Spill & Emergency Procedures

In the event of a spill, prompt and safe cleanup is necessary to prevent exposure and contamination.

  • Evacuate & Ventilate : If a large amount of dust is generated, evacuate personnel from the immediate area. Ensure the area is well-ventilated, preferably by a chemical fume hood.[6]

  • Control Spill : Wearing appropriate PPE, gently sweep the solid material to consolidate it. Avoid actions that create dust.

  • Collect Waste : Place the spilled material and any contaminated cleaning supplies (e.g., wipes, gloves) into a sealable container.

  • Dispose : Label the container as hazardous waste as described in Protocol 3.2 and manage it through your EHS office.

  • Decontaminate : Clean the spill area with soap and water.

  • Seek Medical Attention :

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes.[6]

    • Skin Contact : Wash the affected area with soap and plenty of water.[6]

    • In all cases of significant exposure, seek medical attention if symptoms persist.[6]

References

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Available from: [Link]

  • American Laboratory. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Available from: [Link]

  • Princeton University Environmental Health and Safety. Chemical Waste: Solids. Available from: [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Available from: [Link]

  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. Available from: [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Available from: [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Available from: [Link]

  • Medical Laboratory Observer. (2019, July 29). Laboratory Waste Management: The New Regulations. Available from: [Link]

  • Oakwood Chemical. 1-Boc-azetidine-3-carboxylic acid. Available from: [Link]

  • U.S. Occupational Safety and Health Administration. OSHA Standards for Biological Laboratories. Available from: [Link]

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  • Capital Resin Corporation. (2022, June 10). The OSHA Chemical Storage Requirements. Available from: [Link]

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A Senior Application Scientist's Guide to Handling 1-Boc-3-(boc-amino)azetidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and peptide synthesis, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. The compound 1-Boc-3-(boc-amino)azetidine-3-carboxylic acid is a valuable building block, but like any specialized chemical, it demands respect and a thorough understanding of its handling requirements. This guide moves beyond a simple checklist, offering a procedural and logical framework for its safe manipulation, grounded in field-proven insights. Our goal is to empower you, our fellow researchers, to handle this material with confidence and care, ensuring both personal safety and experimental success.

Hazard Profile: Understanding the "Why" Behind the "How"

Before we don a single glove, we must understand the nature of the compound. While a specific Safety Data Sheet (SDS) for this exact di-Boc protected molecule is not always available, we can infer its hazard profile from its structural analogs, such as 1-Boc-azetidine-3-carboxylic acid and azetidine-3-carboxylic acid itself.

The primary hazards associated with this class of compounds are categorized under the Globally Harmonized System (GHS) as follows:

  • H315: Causes skin irritation. [1][2][3]

  • H319: Causes serious eye irritation. [1][2][3]

  • H335: May cause respiratory irritation. [1][2]

The physical form of this compound is typically a solid powder.[4][5] This is a critical logistical detail. Fine powders are easily aerosolized, creating an inhalation hazard that may not be immediately apparent. Therefore, our safety plan must prioritize containment and respiratory protection.

The Self-Validating Protocol: A Multi-Layered Defense

A robust safety protocol is not just a list of equipment; it's an integrated system where each step validates the security of the next. We will build our defense from the environment down to the individual.

Primary Engineering Control: The Chemical Fume Hood

The first and most critical line of defense is an engineering control. All manipulations of this compound powder must be performed inside a certified chemical fume hood.[6][7] This is non-negotiable. The constant airflow contains aerosolized particles and prevents them from entering the laboratory environment and your breathing zone.

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is essential, but it is the last barrier between you and the hazard.[8] Its effectiveness depends entirely on proper selection and use.

Hazard ClassificationPotential RiskRequired PPE & Rationale
H335: May cause respiratory irritation Inhalation of fine powder during weighing or transfer.Primary: Work within a chemical fume hood. Secondary: For cleaning spills or if a hood is unavailable, a NIOSH-approved N95 respirator is mandatory to filter airborne particulates.[5][8]
H319: Causes serious eye irritation Accidental transfer of powder to the face; splashes during dissolution.Chemical splash goggles are required at all times.[9][10] They provide a full seal around the eyes. Standard safety glasses are insufficient as they do not protect from airborne dust or splashes from all angles. A face shield should be worn over goggles during procedures with a high risk of splashing, such as when dissolving larger quantities.[7][10]
H315: Causes skin irritation Direct contact with the powder or solutions containing the compound.Nitrile gloves are the standard for preventing skin exposure to chemicals of this nature. For extended operations, consider double-gloving . Always inspect gloves for tears before use and remove them before leaving the work area to prevent cross-contamination.[6] A clean, buttoned laboratory coat must be worn to protect skin and clothing from accidental spills.[6][10]

Operational Plan: A Step-by-Step Workflow

This procedural guide ensures safety is embedded in every action, from preparation to disposal.

Step 1: Preparation and Gowning
  • Area Inspection: Confirm the work area, specifically the chemical fume hood, is clean and uncluttered. Verify the fume hood certification is current.

  • Gather Materials: Place all necessary equipment (spatulas, weigh boats, vials, solvents, waste containers) inside the fume hood before introducing the chemical.

  • Don PPE: Before handling the chemical, put on your lab coat, chemical splash goggles, and nitrile gloves.[11]

Step 2: Handling and Experimental Use
  • Weighing: Perform all weighing operations on a balance placed inside the fume hood or in a dedicated powder containment hood.

  • Transfers: Use a spatula to carefully transfer the powder. Avoid any actions that could create dust clouds, such as dropping powder from a height.

  • Dissolution: If preparing a solution, add the solvent to the powder slowly to minimize splashing.

Step 3: Spill Management
  • Alert & Evacuate: Alert colleagues in the immediate area.

  • Contain: If the spill is small and contained within the fume hood, cover it with an absorbent material suitable for chemical spills.

  • Clean: Gently sweep the absorbent material and spilled powder into a designated hazardous waste container. Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.

  • Decontaminate: Wipe the area with soap and water, followed by an appropriate solvent if necessary.

Step 4: Disposal Plan
  • Solid Waste: All contaminated disposables (gloves, weigh boats, paper towels) must be placed in a clearly labeled, sealed hazardous waste container.

  • Excess Chemical: Unused or waste this compound is considered chemical waste. It should be collected in a labeled, sealed container.

  • Compliance: All waste must be disposed of in accordance with local, state, and federal environmental regulations.[12] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.

Workflow Visualization

To provide a clear, at-a-glance overview of the critical decision points in our safety protocol, the following workflow diagram has been developed.

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal prep 1. Verify Fume Hood & Prepare Workspace ppe 2. Don Minimum PPE: Lab Coat, Goggles, Gloves prep->ppe handle 3. Weigh & Transfer Compound Carefully ppe->handle spill_check Spill Occurs? handle->spill_check spill_protocol Execute Spill Protocol spill_check->spill_protocol Yes dispose 4. Segregate & Dispose of All Waste Properly spill_check->dispose No spill_protocol->dispose decontaminate 5. Decontaminate Workspace & Doff PPE dispose->decontaminate

Caption: Safe Handling & Disposal Workflow for Powdered Reagents.

This guide provides a comprehensive framework for the safe handling of this compound. By understanding the "why" behind each recommendation and adhering to the procedural steps, you build a culture of safety that protects you, your colleagues, and the integrity of your research. Always consult your institution's specific safety protocols and EHS department for guidance.

References

  • Benchchem. Safeguarding Your Research: Proper Disposal of Boc-D-4-aminomethylphe(Boc).
  • Benchchem. Safeguarding Your Research: A Comprehensive Guide to Handling 3-(Bromomethyl)azetidine.
  • Auburn University Business and Administration. Personal Protective Equipment.
  • PubChem. 1-Boc-Azetidine-3-carboxylic acid. [Online] Available at: [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: Azetidine.
  • Fisher Scientific. SAFETY DATA SHEET: 1-BOC-Azetidine-3-carboxylic acid.
  • Lab Manager. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. [Online] Available at: [Link]

  • Westlab. Personal Protective Equipment (PPE) in the Laboratory.
  • ACS Material. PPE and Safety for Chemical Handling. [Online] Available at: [Link]

  • Environmental Health and Safety, University of Nevada, Reno. Personal Protective Equipment Requirements for Laboratories.
  • Fluorochem. This compound.
  • Benchchem. Essential Safety and Operational Guidance for Handling 2-(4-Ethylphenyl)azetidine.
  • J&K Scientific LLC. BOC Protection and Deprotection.
  • AAPPTec. Safety Data Sheet: Boc-L-Azetidine-2-carboxylic acid.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.